1-Bromophenanthrene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXEFKYMBTAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552850 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51958-51-1 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Challenge of Regioselectivity in Phenanthrene Functionalization
An In-depth Technical Guide to the Regioselective Bromination of Phenanthrene
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a foundational structural motif in numerous natural products, pharmaceuticals, and advanced materials. Its functionalization is a key step in the synthesis of more complex molecules. However, the phenanthrene core presents a significant challenge to the synthetic chemist: controlling the position of electrophilic substitution. While the molecule has five distinct positions for monosubstitution (C1, C2, C3, C4, and C9), they are not electronically equivalent. This guide provides an in-depth exploration of the bromination of phenanthrene, explaining the mechanistic basis for its pronounced regioselectivity and providing a field-proven protocol for its most common outcome, the synthesis of 9-bromophenanthrene. Furthermore, it outlines advanced strategies required to access less electronically favored isomers, such as the titular 1-bromophenanthrene.
Part 1: The Mechanistic Underpinnings of Phenanthrene Bromination
The direct bromination of phenanthrene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[1][2]
-
Attack on the Electrophile: The π-electron system of the phenanthrene ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺), which is typically generated from molecular bromine (Br₂), often in the presence of a Lewis acid, though phenanthrene's reactivity makes this unnecessary.[3] This step is the rate-determining step as it temporarily disrupts the aromaticity of one of the rings.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromatic system and yielding the final substituted product.[1]
The crux of regioselectivity lies in the stability of the intermediate sigma complex. For phenanthrene, electrophilic attack can occur at various positions, but the most stable intermediate is the one that preserves the maximum aromaticity in the remaining rings.
Attack at the C9 position results in a sigma complex where the positive charge can be delocalized while leaving two intact benzene rings.[3] This is significantly more stable than the intermediates formed from attack at other positions (e.g., C1 or C3), which disrupt the aromaticity of the system to a greater extent. Consequently, the activation energy for the formation of the C9 intermediate is the lowest, making 9-bromophenanthrene the kinetically and thermodynamically favored product of direct bromination.[3][4][5]
Caption: Logical flow showing the preferential formation of 9-bromophenanthrene.
Part 2: Field-Proven Protocol for the Synthesis of 9-Bromophenanthrene
This protocol is adapted from a robust and extensively validated procedure published in Organic Syntheses, a highly trusted source for experimental organic chemistry methods.[6] This direct bromination method reliably produces 9-bromophenanthrene in high yield.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 9-bromophenanthrene.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| Phenanthrene | 178.23 | 5.6 | 1.0 kg | Should be purified if starting from technical grade. |
| Bromine (Br₂) | 159.81 | 5.64 | 900 g (288 mL) | Extremely toxic and corrosive. Handle only in a fume hood with appropriate PPE. |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 1.0 L | Toxic and carcinogenic. Can be substituted with a safer solvent like dichloromethane or carbon disulfide. |
| Ethanol | 46.07 | - | ~10 L | For optional recrystallization. |
Step-by-Step Procedure
-
Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 kg (5.6 moles) of purified phenanthrene in 1.0 L of dry carbon tetrachloride.[6] The top of the condenser should be fitted with a tube to direct the evolved hydrogen bromide (HBr) gas to a fume hood or a gas trap.
-
Bromine Addition: Heat the mixture to a gentle reflux with stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over approximately 3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[6][7]
-
Reaction Completion: After the bromine addition is complete, continue to stir the mixture at reflux for an additional 2 hours. This ensures the reaction goes to completion and helps to expel the remaining HBr gas.[6]
-
Solvent Removal: Allow the reaction mixture to cool. Transfer the mixture to a Claisen flask and distill the carbon tetrachloride solvent under reduced pressure (10-30 mm).[4][6]
-
Purification by Vacuum Distillation: The dark residue is the impure 9-bromophenanthrene. Distill this residue under high vacuum. Collect the fraction boiling at 177–190°C at 2 mm pressure.[4][6] This step effectively separates the product from non-volatile impurities and any polybrominated species.
-
Optional Recrystallization: The distilled product is often sufficiently pure for many applications.[8] For higher purity, 9-bromophenanthrene can be recrystallized from ethanol (approximately 10 mL of ethanol per gram of product) to yield nearly white crystals with a melting point of 65-66°C.[6][7]
Part 3: Synthetic Strategies for this compound
As established, direct bromination is not a viable route to this compound. Accessing this specific isomer requires a multi-step, directed synthesis. Such strategies typically involve installing a functional group at the C1 position that can later be converted into a bromine atom, or using a starting material that already possesses the desired substitution pattern.
A common and powerful strategy in aromatic chemistry is the use of a Sandmeyer reaction , which converts an arylamine (Ar-NH₂) into a variety of functional groups, including bromine, via a diazonium salt intermediate (Ar-N₂⁺).
A plausible, though challenging, synthetic route could be hypothesized as follows:
-
Nitration of Phenanthrene: Controlled nitration of phenanthrene can produce a mixture of nitrophenanthrenes. While 9-nitrophenanthrene is a major product, other isomers, including 1-nitrophenanthrene, are also formed, albeit in lower yields.[9] These isomers would need to be meticulously separated.
-
Reduction of 1-Nitrophenanthrene: The separated 1-nitrophenanthrene would then be reduced to 1-aminophenanthrene. This is a standard transformation, typically achieved with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Sandmeyer Reaction: The 1-aminophenanthrene is treated with nitrous acid (generated in situ from NaNO₂ and HBr) at low temperatures (0-5°C) to form the corresponding diazonium salt. Subsequent treatment of this unstable intermediate with a copper(I) bromide (CuBr) solution would yield the target molecule, this compound.
This proposed pathway highlights the level of synthetic effort required to overcome the inherent reactivity of the phenanthrene nucleus. Each step would require careful optimization and purification to isolate the desired intermediates and final product. An alternative, documented approach for a different isomer, the synthesis of 4-bromophenanthrene from 4-phenanthrenecarboxylic acid, further illustrates the necessity of such indirect methods.[10]
Part 4: Safety and Materials Handling
The synthesis described involves highly hazardous materials that demand strict safety protocols.
-
Bromine (Br₂): Bromine is a highly volatile, corrosive, and toxic liquid.[11] It can cause severe chemical burns upon skin contact and is extremely damaging to the respiratory tract if inhaled.[12][13]
-
Handling: Always handle liquid bromine in a well-ventilated chemical fume hood.[14]
-
PPE: Wear heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and full-face protection (goggles and a face shield).[14][15]
-
Spills: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to treat any spills.[14]
-
-
Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. Safer alternatives such as dichloromethane should be considered where possible. Handle only in a fume hood.
-
Hydrogen Bromide (HBr): This is a corrosive gas evolved during the reaction. The apparatus must be vented to a fume hood or an appropriate acid gas trap.
A thorough risk assessment must be conducted before undertaking this procedure, and all chemical waste must be disposed of in accordance with institutional and local regulations.[16]
References
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Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (n.d.). 9-BROMOPHENANTHRENE. Organic Syntheses. Retrieved from [Link]
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Guruprakash Academy. (2012, February 16). Addition of bromine Br2 to Phenanthrene I Electrophilic Addition I. YouTube. Retrieved from [Link]
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Newman, M. S., Patrick, T. B., Barlak, R. S., & Zuech, E. A. (1968). The Synthesis of 4-Bromophenanthrene. The Journal of Organic Chemistry, 34(6), 1904–1905. [Link]
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NIH. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]
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physicochemical properties of 1-Bromophenanthrene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a crucial building block in organic synthesis. Its rigid, planar structure and the presence of a reactive bromine atom make it a versatile precursor for the construction of more complex molecular architectures. In the realm of drug discovery and materials science, functionalized phenanthrene derivatives are of significant interest for their potential applications in medicinal chemistry, organic electronics, and as fluorescent probes.[1][2][3] This guide provides a comprehensive overview of the core , offering insights into its synthesis, spectral characteristics, and safe handling. While multiple isomers of bromophenanthrene exist, this document will focus on the 1-bromo isomer, while also referencing the more extensively studied 9-bromo isomer where data for the 1-bromo isomer is limited. It is important for researchers to verify the specific isomer being used, as their properties and reactivity can differ.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions. It is important to note that slight variations in reported values may exist across different sources due to variations in experimental conditions and purity of the sample.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉Br | [4] |
| Molecular Weight | 257.13 g/mol | [4][5] |
| CAS Number | 51958-51-1 | [4][6] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 60-66 °C | [1][7][8][9][10][11][12] |
| Boiling Point | 180-190 °C at 2 mmHg | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as toluene, chloroform, ethanol, acetone, benzene, dichloromethane, acetic acid, and carbon disulfide. | [1][2][3][13][14] |
| Density | ~1.409 g/mL | [14] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule.[15] For this compound, the IR spectrum is characterized by vibrations of the aromatic C-H and C-C bonds. Key expected absorptions include:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.
-
C-H out-of-plane bending: These absorptions in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
-
C-Br stretching: A weaker absorption is expected in the fingerprint region, typically below 1000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[16] Phenanthrene and its derivatives are known to exhibit characteristic absorption spectra due to their extended π-conjugated system. This compound is expected to show multiple absorption bands in the ultraviolet region, with the positions and intensities of these bands being influenced by the bromine substituent. These fluorescent properties make bromophenanthrenes useful in applications like fluorescence microscopy and as molecular probes.[1][3]
Synthesis of Bromophenanthrene
The synthesis of bromophenanthrenes is most commonly achieved through the electrophilic bromination of phenanthrene. The position of bromination can be influenced by the reaction conditions. A general and robust method for the synthesis of 9-Bromophenanthrene, which can be adapted for other isomers with appropriate modifications in purification and characterization, is outlined below.
Experimental Protocol: Synthesis of 9-Bromophenanthrene
This protocol is based on established methods for the bromination of phenanthrene.[3][5][14][17]
Materials:
-
Phenanthrene
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Bromine
-
Sodium bisulfite solution (aqueous)
-
Sodium carbonate solution (aqueous)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenanthrene in carbon tetrachloride.
-
Bromination: Heat the solution to a gentle reflux. From the dropping funnel, add a stoichiometric amount of bromine dropwise over a period of several hours. The reaction mixture will evolve hydrogen bromide gas, which should be vented to a fume hood or neutralized in a trap.
-
Reaction Monitoring: After the addition of bromine is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a sodium bisulfite solution (to remove excess bromine), a sodium carbonate solution (to neutralize any remaining acid), and water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent, such as ethanol, to yield the pure bromophenanthrene product.[17]
Caption: Workflow for the synthesis of bromophenanthrene.
Reactivity and Applications in Drug Development
The carbon-bromine bond in this compound is a key functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
Key Reactions:
-
Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.[2] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of substituted phenanthrenes with diverse functionalities. This is particularly relevant in drug development for the creation of libraries of compounds for biological screening.
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, providing a route to other functionalized phenanthrenes.[1]
-
Lithiation and Grignard Reagent Formation: Treatment with organolithium reagents or magnesium metal can generate the corresponding lithiated or Grignard reagents, which are powerful nucleophiles for the formation of new bonds.
Relevance in Medicinal Chemistry:
The phenanthrene core is a privileged scaffold in medicinal chemistry, appearing in a number of natural products and synthetic compounds with a wide range of biological activities. The ability to functionalize the phenanthrene ring system via intermediates like this compound is crucial for the development of new therapeutic agents. Its use as a building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Reactivity of this compound in organic synthesis.
Safety and Handling
This compound, like many halogenated aromatic compounds, requires careful handling to minimize potential health risks.
-
General Hazards: It may cause skin, eye, and respiratory irritation.[1] Prolonged or repeated exposure should be avoided. As a derivative of a polycyclic aromatic hydrocarbon, it should be handled as a potential mutagen or carcinogen, although specific data for this compound is limited.[2]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. Its utility in organic synthesis, particularly in the construction of complex polycyclic systems, makes it a compound of interest for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research setting.
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Spectroscopic Data of 1-Bromophenanthrene: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 1-Bromophenanthrene, a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in practical application and theoretical principles.
Introduction
This compound (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The position of the bromine atom at the C1 position significantly influences the electronic and steric properties of the phenanthrene core, making it a versatile building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its use in further synthetic transformations. This guide provides a detailed exposition of the primary spectroscopic techniques used for the characterization of this compound, ensuring scientific integrity and providing a reliable reference for researchers.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the correct interpretation of spectroscopic data, particularly for NMR. The structure and IUPAC numbering for this compound are presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
Set the spectral width to encompass the full range of aromatic and halogenated carbon signals (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a complex set of signals in the aromatic region. The bromine atom induces a downfield shift on the adjacent protons due to its inductive effect and influences the coupling patterns.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.85 | d | 8.4 |
| H-3 | ~7.65 | t | 7.8 |
| H-4 | ~8.68 | d | 8.2 |
| H-5 | ~8.01 | d | 8.2 |
| H-6 | ~7.62 | t | 7.5 |
| H-7 | ~7.69 | t | 7.6 |
| H-8 | ~7.90 | d | 7.8 |
| H-9 | ~7.78 | d | 8.9 |
| H-10 | ~8.70 | d | 8.9 |
Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical aromatic proton chemical shifts and coupling patterns.
Interpretation of the ¹H NMR Spectrum: The protons on the phenanthrene ring system appear in the range of δ 7.6-8.7 ppm, which is characteristic for aromatic protons. The downfield-most signals are typically those in the "bay region" (H-4 and H-5) and those adjacent to the bromine atom. The observed coupling constants are consistent with ortho- and meta-couplings in an aromatic system.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbon atom directly attached to the bromine (C-1) is significantly shielded due to the "heavy atom effect".
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~121.8 |
| C-2 | ~128.9 |
| C-3 | ~127.3 |
| C-4 | ~127.8 |
| C-4a | ~131.9 |
| C-4b | ~129.2 |
| C-5 | ~123.1 |
| C-6 | ~126.9 |
| C-7 | ~127.1 |
| C-8 | ~128.8 |
| C-8a | ~130.6 |
| C-9 | ~126.6 |
| C-10 | ~122.9 |
| C-10a | ~132.5 |
Note: The chemical shifts are approximate and assigned based on established principles of ¹³C NMR spectroscopy for substituted aromatic compounds.
Interpretation of the ¹³C NMR Spectrum: The signals for the carbon atoms of this compound appear in the aromatic region (δ 120-135 ppm). The carbon directly bonded to the bromine atom (C-1) experiences a shielding effect, causing its signal to appear at a relatively upfield position compared to other quaternary carbons. The remaining carbon signals are assigned based on substituent effects and comparison with related structures.
Caption: Simplified diagram illustrating key ¹H-¹³C correlations and ¹H-¹H couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic system and a carbon-bromine bond.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the clean salt plate is recorded and automatically subtracted from the sample spectrum.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium | Aromatic C-H stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
| ~1050 | Medium | C-Br stretching |
Interpretation of the IR Spectrum: The presence of sharp peaks above 3000 cm⁻¹ confirms the existence of aromatic C-H bonds. The series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings. The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds, and their specific pattern can be indicative of the substitution pattern on the aromatic rings. The absorption around 1050 cm⁻¹ is consistent with the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation and introduction.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Mass Spectral Data
| m/z | Relative Intensity (%) | Assignment |
| 258 | ~98 | [M+2]⁺• (due to ⁸¹Br) |
| 256 | 100 | [M]⁺• (due to ⁷⁹Br) |
| 176 | ~50 | [M - Br]⁺ |
| 88 | ~25 | [C₇H₄]⁺ (doubly charged [M - Br]²⁺) |
Interpretation of the Mass Spectrum: The mass spectrum of this compound shows a prominent molecular ion peak cluster at m/z 256 and 258, with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The base peak is typically the molecular ion. A significant fragment is observed at m/z 176, corresponding to the loss of the bromine atom, forming the stable phenanthrenyl cation. The peak at m/z 88 can be attributed to the doubly charged phenanthrenyl cation.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a robust and comprehensive characterization of this compound. The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure. The detailed interpretation of the spectral features offers valuable insights for researchers utilizing this compound in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating reliable structural elucidation and contributing to the overall integrity of the research.
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solubility of 1-Bromophenanthrene in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromophenanthrene in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for its application in research, drug development, and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing solubility and provides a detailed experimental framework for its determination. This approach equips researchers and scientists with the necessary tools to assess the solubility of this compound in various common organic solvents.
Introduction to this compound
This compound (C₁₄H₉Br) is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] Its structure, consisting of a rigid, planar phenanthrene core with a bromine substituent, dictates its physicochemical properties, including its solubility. The large, nonpolar aromatic system suggests that its solubility will be poor in polar solvents like water but favorable in nonpolar and moderately polar organic solvents.[3] Understanding its solubility is paramount for designing synthetic routes, developing purification methods, and formulating products where this compound is a key intermediate or active component.[2]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Br | [1][2] |
| Molecular Weight | 257.13 g/mol | [1][2] |
| Melting Point | 108-109 °C | [2] |
| Appearance | Solid | [4] |
Theoretical Framework: The Science of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is primarily governed by the interplay of the following intermolecular forces:
-
London Dispersion Forces: As a large molecule with a significant electron cloud, this compound exhibits strong London dispersion forces. These are the primary forces of attraction between its molecules and with nonpolar solvent molecules.[8]
-
Dipole-Dipole Interactions: The carbon-bromine bond introduces a dipole moment to the molecule, allowing for dipole-dipole interactions. These are weaker than the dominant dispersion forces but can influence solubility in polar aprotic solvents.
-
π-π Stacking: The planar aromatic rings of phenanthrene can interact with other aromatic molecules (including other this compound molecules or aromatic solvents) through π-π stacking.
The overall solubility will be determined by the balance of the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.[9]
Diagram: Key Intermolecular Interactions Influencing Solubility
Caption: Intermolecular forces governing the solubility of this compound.
Expected Solubility in Common Organic Solvents
While specific quantitative data for this compound is scarce, we can infer its likely solubility based on its structure and the known solubility of the related isomer, 9-bromophenanthrene. 9-Bromophenanthrene is reported to be soluble in solvents like benzene, dichloromethane, toluene, and chloroform.[3][10][11] It is also soluble in acetic acid and carbon disulfide.[12]
Predicted Qualitative Solubility of this compound:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Strong π-π stacking and London dispersion forces between the aromatic solute and solvent. |
| Halogenated | Dichloromethane, Chloroform | High | Favorable dispersion and dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen allows for some polar interactions, but the nonpolar alkyl groups interact well with the phenanthrene ring. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | The polarity of the ketone may limit solubility, but some interaction is possible. |
| Alcohols | Ethanol, Methanol | Low | The strong hydrogen bonding network of the alcohol is not easily disrupted by the nonpolar this compound.[6] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Solubility will depend on the balance between overcoming the solute's crystal lattice energy and the relatively weak dispersion forces with the solvent. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The significant mismatch in polarity and intermolecular forces leads to poor solubility.[3][10] |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable quantitative solubility data, a systematic experimental approach is necessary.[13][14][15] The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[13][15]
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (ensure purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds like this compound, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).
-
Alternatively, or in addition, filter the supernatant through a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Sample Analysis:
-
Carefully take a known aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validation and Trustworthiness:
-
Purity: The purity of both the solute and the solvent must be high to obtain accurate results.[15]
-
Equilibrium Confirmation: As mentioned, sampling at multiple time points is essential to verify that equilibrium has been reached.
-
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.[15]
-
Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not as readily available as for its isomers, it should be handled with the care afforded to all polycyclic aromatic hydrocarbons, many of which are potential carcinogens.[3] The SDS for the related compound, 9-bromophenanthrene, indicates that it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety goggles) should be worn.[4][16] Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen halides.[4]
Conclusion
The solubility of this compound is a critical parameter that is best understood through the lens of intermolecular forces. While direct, quantitative data is not widely published, a strong theoretical basis predicts high solubility in nonpolar aromatic and halogenated solvents and poor solubility in polar, protic solvents. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and validated method for its determination. Adherence to rigorous experimental technique and safety protocols will ensure the generation of reliable and reproducible solubility data, facilitating the effective use of this compound in scientific and industrial applications.
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This compound | C14H9Br | CID 13933880 - PubChem. [Link]
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theoretical calculations on 1-Bromophenanthrene electronic structure
An In-depth Technical Guide to the Theoretical Calculation of 1-Bromophenanthrene's Electronic Structure
Introduction: The Significance of Substituted Phenanthrenes
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), forms the structural backbone for a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its rigid, conjugated system provides a unique electronic scaffold that can be precisely tuned through chemical modification. The introduction of a halogen, such as bromine, onto the phenanthrene core profoundly alters its electronic characteristics through a combination of inductive and resonance effects.[1][3] This targeted modification, or functionalization, is a cornerstone of rational drug design and the development of novel organic electronic materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][3]
Understanding the electronic structure of derivatives like this compound is paramount to predicting their chemical reactivity, photophysical properties, and potential biological interactions. While experimental techniques like UV-Vis and NMR spectroscopy provide valuable data, theoretical calculations offer a powerful, complementary approach.[4][5] Computational methods, particularly those rooted in quantum mechanics, allow us to visualize molecular orbitals, predict electronic transitions, and quantify key energetic parameters that govern molecular behavior.[6][7]
This guide provides a comprehensive walkthrough of the theoretical framework and practical workflow for calculating the electronic structure of this compound. We will employ Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, methodologies that represent the gold standard for balancing computational accuracy and efficiency in this field.[8][9]
PART 1: Theoretical & Methodological Foundations
The Engine of Modern Computational Chemistry: Density Functional Theory (DFT)
At its core, electronic structure theory involves solving the time-independent Schrödinger equation to determine the wavefunction and energy of a molecule's electrons.[6][10][11] However, for a multi-electron system like this compound, an exact solution is computationally intractable. DFT provides an elegant and effective alternative by reformulating the problem. Instead of the complex multi-electron wavefunction, DFT uses the electron density—a function of just three spatial coordinates—as the fundamental variable.[10]
The key insight is that the ground-state energy of a molecule is a unique functional of its electron density. This approach simplifies the calculation significantly while capturing the effects of electron correlation, which is crucial for accurate predictions. A typical DFT calculation involves the following conceptual steps:
-
An initial guess of the electron density is made.
-
The Kohn-Sham equations, a set of one-electron Schrödinger-like equations, are solved to obtain a set of molecular orbitals.
-
A new electron density is calculated from these orbitals.
-
This process is repeated iteratively until the electron density and energy converge, a procedure known as the self-consistent field (SCF) method.
The choice of the exchange-correlation functional is the most critical decision in a DFT calculation, as it approximates the complex quantum mechanical interactions between electrons. For organic molecules containing halogens, hybrid functionals like B3LYP have demonstrated a robust track record of providing reliable results.[5][8][12]
Probing Electronic Excitement: Time-Dependent DFT (TD-DFT)
To understand the color, photostability, and fluorescence of a molecule, we must investigate its excited states. TD-DFT extends the DFT framework to calculate the energies of electronic excitations, which correspond to the absorption of light.[9] By calculating the energy difference between the ground state and various excited states, we can simulate a molecule's UV-Vis absorption spectrum.[13]
A key output of a TD-DFT calculation is the oscillator strength for each transition. This value indicates the probability of a given electronic transition occurring upon light absorption; transitions with a non-zero oscillator strength are "allowed" and will appear as peaks in the absorption spectrum.[13] Comparing the calculated spectrum with experimental data provides a powerful validation of the computational model.[9]
The Frontier Orbitals: HOMO and LUMO
Among the many molecular orbitals calculated, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of special importance.[14] These are collectively known as the frontier molecular orbitals.
-
HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its ionization potential).
-
LUMO : This is the innermost orbital without electrons. Its energy level corresponds to the molecule's ability to accept electrons (its electron affinity).
The energy difference between these two orbitals is the HOMO-LUMO gap .[14] This gap is a critical parameter that provides insight into the chemical reactivity and stability of a molecule. A smaller gap generally implies that the molecule is more easily excitable and more chemically reactive.[4][14] The introduction of a bromine atom is expected to lower the HOMO-LUMO gap of phenanthrene, indicating increased reactivity.[3][4]
PART 2: A Validated Protocol for this compound
This section details a step-by-step methodology for calculating the electronic properties of this compound. The causality behind each step is explained to ensure a robust and self-validating workflow.
The Computational Workflow
The overall process follows a logical sequence from defining the molecular structure to analyzing its calculated properties.
Caption: Computational workflow for analyzing this compound.
Step-by-Step Experimental Protocol
This protocol assumes the use of the Gaussian software package, a widely used tool in computational chemistry.[5]
Step 1: Molecular Structure Input
-
Action: Construct the 3D coordinates of this compound using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
-
Causality: An accurate initial geometry is necessary to ensure the calculation converges efficiently to the correct, lowest-energy structure.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization calculation to find the most stable conformation of the molecule at the chosen level of theory.
-
Causality: This step minimizes the forces on each atom, relaxing the structure to its equilibrium geometry on the potential energy surface. This is the foundational structure upon which all subsequent property calculations are based.
-
Methodology:
-
Functional: B3LYP. This hybrid functional provides a reliable balance of accuracy and computational cost for organic systems.[5]
-
Basis Set: 6-311G(d,p). This is a Pople-style triple-zeta basis set. It provides flexibility for valence electrons and includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) which are essential for describing the anisotropic electron distribution in a π-conjugated system and around the electronegative bromine atom.
-
-
Example Gaussian Input:
Step 3: Frequency Calculation (Self-Validation)
-
Action: Following optimization, perform a frequency calculation at the same level of theory.
-
Causality (Trustworthiness): This is a critical self-validation step. The calculation of vibrational frequencies confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.
-
Example Gaussian Input:
Step 4: Excited State (TD-DFT) Calculation
-
Action: Using the validated, optimized geometry, perform a TD-DFT calculation to determine the energies and properties of the low-lying electronic excited states.
-
Causality: This calculation simulates how the molecule's electron density responds to electromagnetic radiation, allowing for the prediction of its UV-Vis absorption spectrum.[9]
-
Methodology:
-
Example Gaussian Input (in Methanol solvent):
PART 3: Data Analysis and Interpretation
Ground-State Properties
After a successful calculation, the output files contain a wealth of information. The primary ground-state properties of interest are the frontier molecular orbitals.
Caption: Relationship between HOMO, LUMO, and electronic excitation.
The calculated energies of the HOMO, LUMO, and the resulting energy gap for this compound can be extracted directly from the output file. These values are crucial for assessing electronic stability and reactivity.
| Parameter | Energy (Hartree) | Energy (eV) |
| HOMO | (Calculated Value) | (Calculated Value) |
| LUMO | (Calculated Value) | (Calculated Value) |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | (Calculated Value) |
| Caption: Table of Calculated Frontier Molecular Orbital Energies. |
Visualizing the spatial distribution of the HOMO and LUMO orbitals is also highly instructive. The HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions. For π-conjugated systems like phenanthrene, both orbitals are generally delocalized across the aromatic rings.[16]
Excited-State Properties and UV-Vis Spectrum
The TD-DFT output will list the calculated excited states, their corresponding excitation energies (in eV and nm), and their oscillator strengths (f).
| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S1 | (Calculated Value) | (Calculated Value) | HOMO -> LUMO (X%) |
| S2 | (Calculated Value) | (Calculated Value) | HOMO-1 -> LUMO (Y%) |
| S3 | (Calculated Value) | (Calculated Value) | HOMO -> LUMO+1 (Z%) |
| ... | ... | ... | ... |
| Caption: Table of Calculated Electronic Transitions for this compound. |
Only transitions with significant oscillator strengths contribute to the absorption spectrum.[13] The most intense peak in the experimental spectrum usually corresponds to the calculated transition with the largest oscillator strength. Halogenation is known to cause a red-shift (a shift to longer wavelengths) in the absorption peaks of phenanthrene.[3] The calculated spectrum for this compound would be expected to show this shift when compared to a similar calculation on unsubstituted phenanthrene.
Conclusion
This guide has outlined a robust, validated, and theoretically grounded workflow for the computational analysis of this compound's electronic structure. By leveraging Density Functional Theory and Time-Dependent DFT, researchers can gain profound insights into the molecular orbitals, electronic transitions, and overall reactivity of this and other substituted PAHs. The causality embedded in the protocol—from the choice of functional and basis set to the inclusion of a frequency validation step—ensures the generation of trustworthy and physically meaningful data. These theoretical calculations are an indispensable tool for the rational design of new molecules in drug development and materials science, enabling the prediction of properties before undertaking costly and time-consuming synthesis.
References
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- ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (2024, December 15). Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives.
- RSC Publishing. (n.d.). Effects of the position and number of bromine substituents on the concentration-mediated 2D self-assembly of phenanthrene derivatives.
- Benchchem. (n.d.). A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene. Benchchem.
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- ACG Publications. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene.
- Wikipedia. (n.d.). HOMO and LUMO.
- Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Plant Archives, 21(1), 368-378.
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- Chemistry LibreTexts. (2021, April 8). 6: Electronic Structure.
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- ChemRxiv. (n.d.). Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: The Effect of Solvation.
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An In-depth Technical Guide to the Discovery and History of 1-Bromophenanthrene
Foreword: The Strategic Importance of the Phenanthrene Nucleus
To fully appreciate the history and utility of 1-Bromophenanthrene, one must first understand the foundational importance of its parent structure, phenanthrene. As a polycyclic aromatic hydrocarbon (PAH), phenanthrene is not merely an academic curiosity; it is the structural cornerstone of a vast array of biologically vital molecules, including steroids, bile acids, and certain alkaloids. Its rigid, planar, and electron-rich framework provides a versatile scaffold for the development of novel therapeutics, organic electronics, and advanced materials. The strategic functionalization of this nucleus, therefore, is a critical endeavor in synthetic chemistry. The introduction of a bromine atom, specifically at the C-1 position, creates a uniquely valuable intermediate, this compound, unlocking synthetic pathways that are otherwise inaccessible and enabling the targeted design of complex molecular architectures. This guide provides a comprehensive exploration of the historical synthesis of the phenanthrene core and the subsequent evolution of methodologies to produce its brominated derivatives, with a particular focus on the 1-bromo isomer.
Part 1: The Genesis of the Phenanthrene Scaffold
The story of this compound begins with the landmark achievements in synthesizing its parent molecule. While phenanthrene can be isolated from coal tar, its availability from this source is often contaminated with anthracene, which has a similar boiling point, making purification difficult. The true history, from a synthetic chemist's perspective, lies in the elegant and robust methods developed to construct the tricyclic system from simpler precursors. Three classical methods stand as pillars of this field.
The Haworth Synthesis (1932)
One of the most enduring methods for phenanthrene synthesis is the multi-step sequence developed by Robert Downs Haworth.[1] This method is a testament to the power of classical organic reactions in building molecular complexity. The causality behind this pathway lies in the sequential application of Friedel-Crafts acylation and Clemmensen reduction to build and then shape the carbon framework, followed by an intramolecular cyclization to form the final ring.
The generalized workflow proceeds as follows:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride using an aluminum chloride catalyst. The reaction is typically run in a solvent like nitrobenzene.[1]
-
Clemmensen Reduction: The resulting keto-acid is reduced using amalgamated zinc and hydrochloric acid to remove the carbonyl group.
-
Intramolecular Cyclization (Friedel-Crafts): The butyric acid derivative is treated with concentrated sulfuric acid to induce ring closure, forming a tetrahydrophenanthrone.
-
Second Clemmensen Reduction: The ketone is once again reduced to a methylene group.
-
Aromatization: The final step involves dehydrogenation, typically by heating with selenium or palladium-on-charcoal, to yield the fully aromatic phenanthrene system.
Diagram: The Haworth Synthesis of Phenanthrene
Caption: A generalized workflow of the Haworth synthesis for constructing the phenanthrene core.
The Bardhan-Sengupta Synthesis (1932)
Contemporaneously, J.C. Bardhan and S.C. Sengupta developed an alternative and often more convenient synthesis.[1] This method is prized for its regiospecificity, avoiding the formation of isomers that can occur in the Haworth synthesis. The key is a cyclodehydration reaction that is not a standard Friedel-Crafts alkylation.
The synthesis begins with the alkylation of a cyclohexanone derivative with a β-phenylethyl bromide, followed by reduction and a key cyclodehydration step using phosphorus pentoxide, and finally, dehydrogenation with selenium to achieve aromatization.[1]
The Pschorr Synthesis (1896)
An earlier method, the Pschorr synthesis, involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid.[2] This reaction, catalyzed by copper, proceeds via an aryl radical intermediate which attacks the adjacent aromatic ring to form the new C-C bond, ultimately leading to a phenanthrene-9-carboxylic acid after loss of nitrogen gas.[2][3]
| Synthesis Method | Key Precursors | Key Transformation | Primary Advantage | Primary Disadvantage |
| Haworth (1932) | Naphthalene, Succinic Anhydride | Friedel-Crafts Acylation/Cyclization | Widely applicable, uses common reagents | Potential for isomer formation, multi-step |
| Bardhan-Sengupta (1932) | β-phenylethyl bromide, Cyclohexanone derivative | P₂O₅-catalyzed cyclodehydration | High regiospecificity | Requires specific starting materials |
| Pschorr (1896) | α-aryl-o-aminocinnamic acid | Intramolecular radical cyclization | Access to 9-substituted phenanthrenes | Requires diazotization, can have low yields |
Part 2: The Emergence of Bromophenanthrenes
The "discovery" of this compound was not a singular event but rather an outcome of systematic studies into the reactivity of the phenanthrene nucleus. Once phenanthrene could be reliably synthesized, its behavior in electrophilic aromatic substitution reactions was a logical and immediate area of investigation.
Direct Bromination: The Predominance of the 9-Isomer
The phenanthrene molecule is not uniformly reactive. The C9-C10 bond exhibits significant double-bond character, making it the most susceptible site for both addition and substitution reactions. Consequently, the direct electrophilic bromination of phenanthrene, for instance with bromine in a solvent like carbon tetrachloride, overwhelmingly yields 9-Bromophenanthrene.[4][5] This reaction proceeds rapidly, often without the need for a Lewis acid catalyst, due to the high reactivity of the 9-position.[4][6]
Diagram: Electrophilic Bromination of Phenanthrene
Caption: The mechanism for the formation of 9-Bromophenanthrene via electrophilic substitution.
The Synthesis of this compound: A Regioselective Challenge
Producing the 1-bromo isomer requires circumventing the kinetic preference for the 9-position. This necessitates more nuanced synthetic strategies. While direct bromination might yield trace amounts of other isomers, isolating this compound from such a mixture is impractical. Therefore, regioselective syntheses are employed. A common and effective strategy involves a multi-step sequence:
-
Sulfonation: Phenanthrene is treated with sulfuric acid. Under kinetically controlled conditions (lower temperatures), substitution occurs at the most electronically activated positions, yielding a mixture where phenanthrene-1-sulfonic acid is a significant product alongside the 9-isomer.[7]
-
Separation: The isomeric sulfonic acids can be separated based on the differential solubility of their salts.
-
Conversion to Amine: The isolated phenanthrene-1-sulfonic acid is converted to 1-aminophenanthrene, often via the Bucherer reaction or by alkali fusion followed by amination.
-
Sandmeyer Reaction: The key step is the conversion of the 1-amino group to a bromo group. 1-Aminophenanthrene is diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with bromine, yielding this compound with high regiochemical fidelity.[2][8][9]
This indirect route, while more laborious, provides definitive control over the position of bromination, a critical requirement for targeted drug development and materials science applications.
Part 3: Properties and Characterization
This compound is a stable, crystalline solid at room temperature. Its physical and chemical properties are well-documented, making it a reliable building block in synthesis.
| Property | Value | Source |
| CAS Number | 51958-51-1 | [10] |
| Molecular Formula | C₁₄H₉Br | [10] |
| Molecular Weight | 257.12 g/mol | [10] |
| Appearance | White to light yellow crystalline powder | - |
| Melting Point | 62.0 to 67.0 °C | - |
| Boiling Point | 170-175 °C @ 1.0 Torr | - |
| Solubility | Soluble in organic solvents (e.g., toluene, dichloromethane), insoluble in water | - |
Spectroscopic characterization is essential for confirming the identity and purity of this compound. The ¹H NMR spectrum is particularly informative, showing a distinct set of signals in the aromatic region (typically 7.5-8.8 ppm) corresponding to the nine unique protons on the phenanthrene core. The position of the bromine atom at C-1 induces specific shifts in the neighboring protons, allowing for unambiguous structural assignment.
Part 4: Applications in Research and Drug Development
The utility of this compound stems from the reactivity of the carbon-bromine bond. This bond serves as a synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
-
Cross-Coupling Reactions: It is an excellent substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the attachment of aryl, vinyl, alkynyl, and amino groups, respectively. This versatility is paramount in building the complex scaffolds required for modern drug candidates.
-
Grignard and Organolithium Reagents: The bromine can be converted into a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) by reaction with magnesium or an alkyllithium, respectively. These powerful nucleophiles can then be used to form new C-C bonds with a wide range of electrophiles.
-
Influence on Pharmacological Properties: The introduction of a bromine atom into a drug candidate can significantly alter its properties. It increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.
Part 5: Validated Experimental Protocol: Synthesis of 9-Bromophenanthrene
The following protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses, providing a reliable method for the preparation of the most common bromophenanthrene isomer.[4] This serves as a foundational experiment before attempting more complex regioselective syntheses.
Diagram: Experimental Workflow for 9-Bromophenanthrene Synthesis
Caption: Step-by-step workflow for the purification of phenanthrene and its subsequent bromination.
Step-by-Step Methodology
Part A: Purification of Technical Phenanthrene [4]
-
Initial Crystallization: Dissolve 1.5 kg of technical (90%) phenanthrene in 9 L of hot ethanol. Decant the hot solution from any insoluble material and allow it to cool to crystallize.
-
Oxidative Purification: Dissolve 1 kg of the crystallized product in 2.2 L of hot glacial acetic acid in a 5-L three-necked flask equipped with a reflux condenser and a dropping funnel.
-
To the boiling solution, gradually add a solution of 60 g of chromic anhydride in 72 mL of water. This step selectively oxidizes the more reactive anthracene impurity.
-
Slowly add 30 mL of concentrated sulfuric acid from the dropping funnel and reflux the solution for 15 minutes.
-
Precipitation and Isolation: Pour the hot solution into 4.5 L of water with vigorous stirring. After cooling, filter the solid product, wash thoroughly with water, and air-dry.
-
Distillation: Distill the dried product under vacuum (approx. 148-149°C at 1 mm Hg). Recrystallize the distillate from ethanol to yield 800-900 g of pure phenanthrene (m.p. 98.7–99°C).
Part B: Synthesis of 9-Bromophenanthrene [4]
-
Reaction Setup: In a 5-L three-necked flask equipped with an efficient stirrer, a reflux condenser, and a dropping funnel, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.
-
Bromination: Heat the mixture to a gentle reflux with stirring. Add 900 g (5.64 moles) of bromine from the dropping funnel over a period of approximately 3 hours. Hydrogen bromide gas will evolve and should be vented safely.
-
Completion: After the addition is complete, continue stirring at reflux for an additional 2 hours to drive the reaction to completion and expel residual HBr.
-
Workup: Cool the reaction mixture. Transfer it to a Claisen flask and distill off the carbon tetrachloride solvent under reduced pressure (10-30 mm Hg).
-
Product Distillation: Distill the crude residue under high vacuum (177–190°C at 2 mm Hg) to collect the impure 9-Bromophenanthrene. The yield is typically 90-94%.
-
Final Purification: The product can be further purified by recrystallization from ethanol to give 9-Bromophenanthrene with a melting point of 65-66°C.
Conclusion
The journey from the initial construction of the phenanthrene ring system by pioneers like Haworth, Bardhan-Sengupta, and Pschorr to the targeted synthesis of specific isomers like this compound encapsulates a century of progress in synthetic organic chemistry. Understanding this history is not merely an academic exercise; it provides the fundamental knowledge required to manipulate this critical scaffold. This compound, obtained through strategic, multi-step syntheses that override the molecule's inherent reactivity, stands as a testament to this control. For researchers in drug discovery and materials science, it is a versatile and indispensable tool, offering a gateway to novel molecular architectures with tailored functions and properties.
References
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 14, 2026, from [Link]
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Química Orgánica. (n.d.). Phenanthrene synthesis. Retrieved January 14, 2026, from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Figure 6: Synthesis of Phenanthrene sulfonic acid by sulfonation of phenanthrene. Retrieved January 14, 2026, from [Link]
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MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 14, 2026, from [Link]
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The Evolving Toxicological Landscape of Substituted Phenanthrenes: An In-depth Technical Guide for Researchers
Abstract
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant. While the toxicology of the parent compound is well-documented, the vast and structurally diverse class of substituted phenanthrenes presents a more complex and nuanced challenge to toxicologists and drug development professionals. The addition of alkyl, halogen, or polar functional groups can dramatically alter the metabolic fate, mechanism of action, and overall toxicological profile of the phenanthrene scaffold. This guide provides a comprehensive technical overview of the current understanding of substituted phenanthrene toxicology, focusing on structure-activity relationships, mechanisms of toxicity, and the experimental methodologies required for their evaluation. We delve into the critical role of metabolic activation, the intricacies of both aryl hydrocarbon receptor (AHR)-dependent and -independent pathways, and key toxicological endpoints including mutagenicity, cytotoxicity, developmental toxicity, and endocrine disruption. This document is intended to serve as a foundational resource for researchers and scientists engaged in the assessment and characterization of these environmentally and pharmaceutically relevant compounds.
Introduction: The Significance of Substitution
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have long been scrutinized for their carcinogenic and mutagenic properties.[1][2] Phenanthrene, the simplest PAH to possess a bay-region, is a crucial model compound for understanding PAH toxicity.[3] However, in real-world scenarios, exposure rarely occurs to the parent compound alone. Alkylated, halogenated, and polar-substituted phenanthrenes are prevalent in crude oil, combustion products, and as intermediates in chemical synthesis.[4][5]
The critical takeaway for researchers is that substitution is not a trivial modification. The nature, position, and number of substituents on the phenanthrene ring system profoundly influence its toxicological properties. For instance, alkyl substitution can shift the primary site of metabolism from the aromatic ring to the alkyl side chain, altering the formation of reactive metabolites.[1][4][6] Furthermore, the position of an alkyl group can create an additional bay region-like motif, which has been shown to increase mutagenicity.[1][4][6] Similarly, polar substituents can lead to greater biological activity compared to their non-polar counterparts.[7][8][9] This guide will dissect these structure-activity relationships and provide the technical framework for their investigation.
Metabolic Activation: The Gateway to Toxicity
The toxicity of most PAHs, including substituted phenanthrenes, is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[1][4][6] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1.[3][5][10][11]
The Diol-Epoxide Pathway
The classical pathway for PAH-induced carcinogenesis involves the formation of dihydrodiol epoxides. For phenanthrene, this involves the enzymatic conversion to an epoxide, followed by hydration to a dihydrodiol, and a subsequent epoxidation to form a highly reactive dihydrodiol epoxide. This ultimate carcinogen can then intercalate into DNA and form stable adducts.
Influence of Substituents on Metabolism
Substituents can influence this metabolic pathway in several ways:
-
Steric Hindrance: Bulky substituents can hinder the access of CYP enzymes to certain positions on the phenanthrene ring, altering the profile of metabolites formed.
-
Electronic Effects: Electron-donating or -withdrawing substituents can change the electron density of the aromatic rings, influencing the regioselectivity of CYP-mediated oxidation.
-
Alternative Metabolic Routes: As mentioned, alkyl groups provide an alternative site for metabolism (side-chain oxidation), which can sometimes be a detoxification pathway but can also lead to the formation of other reactive species.[1][4][6]
The interplay between these factors determines the balance between metabolic activation and detoxification, ultimately dictating the toxic potential of a given substituted phenanthrene.
Mechanisms of Toxicity: AHR-Dependent and Independent Pathways
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many xenobiotics, including PAHs.[12] However, it is increasingly recognized that the toxic effects of substituted phenanthrenes are not solely dependent on AHR activation.[7][8][9]
The Canonical AHR Signaling Pathway
Upon binding to a ligand such as a PAH, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes.[12] This leads to the upregulation of a battery of genes, most notably CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.[3][5][10][11] This creates a positive feedback loop where the presence of the PAH induces the very enzymes that can convert it into a more toxic form.
Diagram 1: Canonical AHR Signaling Pathway
Caption: Key non-AHR mediated toxicity pathways for substituted phenanthrenes.
Key Toxicological Endpoints and Structure-Activity Relationships
The diverse structures of substituted phenanthrenes lead to a range of toxicological effects. Understanding the relationship between chemical structure and a specific toxic endpoint is a cornerstone of predictive toxicology.
Mutagenicity
As previously discussed, the mutagenicity of substituted phenanthrenes is highly dependent on their metabolic activation to DNA-reactive species.
-
Alkyl Substitution: The position of alkyl groups is critical. Substitutions that create a bay-region-like structure, such as in 1-methylphenanthrene and 9-methylphenanthrene, have been shown to be mutagenic in the Ames test, whereas phenanthrene and 2- and 3-methylphenanthrene are not. [1][4][6]* Halogen Substitution: Halogenation at the K-region (9,10-positions) can inhibit the formation of the 9,10-dihydrodiol, a detoxification product, thereby favoring metabolic pathways that lead to mutagenic species. [13]
Compound Substitution Mutagenicity (Ames Test) Reference Phenanthrene None Negative [1][4][6] 1-Methylphenanthrene Alkyl Positive [1][4][6] 2-Methylphenanthrene Alkyl Negative [1][4][6] 3-Methylphenanthrene Alkyl Negative [1][4][6] 9-Methylphenanthrene Alkyl Positive [1][4][6] | 9-Halophenanthrenes | Halogen | Positive | [13]|
Table 1: Comparative Mutagenicity of Substituted Phenanthrenes.
Cytotoxicity
The cytotoxicity of substituted phenanthrenes is often assessed using in vitro cell viability assays.
-
Polar Substituents: Polar phenanthrene derivatives have been shown to be more biologically active and cytotoxic than their alkylated counterparts. [7][8][9]* Structure-Specific Effects: Even among isomers, cytotoxicity can vary significantly, highlighting the importance of the substituent's position.
| Compound Class | General Cytotoxicity | Reference |
| Alkylated Phenanthrenes | Lower | [7][8][9] |
| Polar Phenanthrenes | Higher | [7][8][9] |
Table 2: General Cytotoxicity Trends of Substituted Phenanthrenes.
Developmental Toxicity
The zebrafish embryo has emerged as a powerful model for high-throughput screening of the developmental toxicity of PAHs. [7][8][9][14]
-
Structure-Dependent Effects: The type and location of substitution on the phenanthrene ring determine the potency and nature of developmental defects, which can include morphological abnormalities and behavioral changes. [7][8][9]* AHR-Independence: The developmental toxicity of some polar phenanthrenes is not dependent on AHR2, AHR1a, or AHR1b, despite inducing cyp1a expression. [7][8][9]* Cardiotoxicity: Cardiotoxicity is a prominent developmental effect of some phenanthrene derivatives. [15]
Compound/Mixture Endpoint Effect Concentration Reference 3-Methylphenanthrene Neurobehavioral anomalies in zebrafish 5 or 20 µg/L [16] Phenanthrene Mortality in zebrafish (5-day LOEC) 110 µg/L [17] | Alkylated Phenanthrenes | Varied morphological and behavioral effects in zebrafish | 0.1 to 100 µM | [7][8][9]|
Table 3: Selected Developmental Toxicity Data for Substituted Phenanthrenes in Zebrafish.
Endocrine Disruption
Certain substituted phenanthrenes have been shown to interfere with the endocrine system.
-
Estrogen Receptor Agonism: Phenanthrene and its alkylated analogues have demonstrated estrogen receptor (ER) agonist activity in in vitro bioassays. [18]* Steroidogenesis Inhibition: A significant effect of some substituted phenanthrenes is the disruption of steroid hormone synthesis. [18]
Compound Class Endocrine Disrupting Effect EC50/Potency Reference Phenanthrene & Alkylated Analogues ER Agonism Range of %-E2max from 1.6% to 47.3% [18] | Various PAHs | Disruption of Steroidogenesis | Significant effects observed for 20 PAHs | [18]|
Table 4: Endocrine Disrupting Potential of Substituted Phenanthrenes.
Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of substituted phenanthrenes requires a suite of well-validated in vitro and in vivo assays. The following protocols provide a starting point for researchers in this field.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will cause a reversion of the histidine mutation, allowing the bacteria to grow on a histidine-deficient medium.
Step-by-Step Protocol:
-
Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 and TA100) in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (NADP+, glucose-6-phosphate), and buffer.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.
-
Plating: Add molten top agar to the test tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Self-Validation: Positive controls (known mutagens) and negative (solvent) controls must be run in parallel to validate each experiment.
Diagram 3: Experimental Workflow for the Ames Test
Caption: A streamlined workflow for conducting the Ames test for mutagenicity.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the substituted phenanthrene for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Self-Validation: Include untreated and solvent-treated controls to establish baseline viability.
Zebrafish Embryo Toxicity Assay
This in vivo assay is used to assess the developmental toxicity of chemicals.
Principle: Zebrafish embryos are exposed to the test compound during early development, and various morphological and behavioral endpoints are monitored.
Step-by-Step Protocol:
-
Embryo Collection: Collect newly fertilized zebrafish embryos and distribute them into a multi-well plate.
-
Compound Exposure: Add the substituted phenanthrene at various concentrations to the embryo medium.
-
Incubation: Incubate the embryos at 28.5°C for up to 5 days post-fertilization.
-
Endpoint Assessment: At specific time points, assess the embryos for a range of endpoints, including mortality, hatching rate, heart rate, pericardial edema, yolk sac edema, and other morphological deformities. Behavioral responses can also be monitored.
-
Data Analysis: Determine the lowest observed effect concentration (LOEC), no observed effect concentration (NOEC), and lethal concentration 50 (LC50).
Self-Validation: A control group exposed to the vehicle (e.g., DMSO) is essential for comparing the effects of the test compound.
Analytical Methodologies
Accurate quantification of substituted phenanthrenes and their metabolites in biological and environmental matrices is crucial for exposure assessment and mechanistic studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. US EPA Method 8270 provides a standardized approach for the analysis of semi-volatile organic compounds, including PAHs. [3][4][10][11][19] Principle: The sample extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Conclusion and Future Directions
The toxicological profile of substituted phenanthrenes is a complex and evolving field of study. It is clear that the addition of substituents to the phenanthrene backbone can significantly alter its toxic potential, often in ways that are not easily predicted. The structure-activity relationships discussed in this guide highlight the importance of considering the specific chemical structure when assessing the risk of these compounds.
Future research should focus on:
-
Expanding the toxicological database: There is a need for more comprehensive data on a wider range of substituted phenanthrenes to refine structure-activity relationship models.
-
Elucidating non-AHR mediated pathways: A deeper understanding of the molecular mechanisms underlying AHR-independent toxicity is required for a more complete picture of the hazards posed by these compounds.
-
Investigating mixture effects: In the environment, exposure occurs to complex mixtures of PAHs. The toxicological interactions between different substituted phenanthrenes and other PAHs are an important area for future investigation.
-
Developing advanced in vitro models: The use of 3D cell cultures and organ-on-a-chip technologies may provide more physiologically relevant models for studying the toxicity of substituted phenanthrenes.
By continuing to explore the intricate relationship between chemical structure and biological activity, the scientific community can better predict and mitigate the risks associated with this important class of compounds.
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U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Morshead, M. L., Truong, L., Simonich, M. T., Moran, J. E., Anderson, K. A., & Tanguay, R. L. (2025). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Chemosphere, 370, 143894. Retrieved from [Link]
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Wang, D., Schramm, V., Pool, J., Pardali, E., Brandenburg, A., Rietjens, I. M. C. M., & Boogaard, P. J. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. PMC. Retrieved from [Link]
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Methodological & Application
Topic: Suzuki-Miyaura Coupling of 1-Bromophenanthrene for the Synthesis of Aryl-Phenanthrene Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and organic electronics. The functionalization of the phenanthrene core is crucial for tuning their physicochemical and biological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, offering a powerful tool for this purpose.[1][2] This application note provides a comprehensive guide for researchers on the strategic considerations and practical execution of the Suzuki-Miyaura coupling using 1-bromophenanthrene as the electrophilic partner. We will delve into the reaction mechanism, explore the critical roles of catalysts, ligands, bases, and solvents, and present a detailed, field-proven protocol for the synthesis of 1-arylphenanthrene derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[2] Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the organoboron reagents.[1] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a square-planar Pd(II) complex. This step is often the rate-determining step in the cycle for aryl bromides.
-
Transmetalation: Before the organoboron reagent (e.g., an arylboronic acid) can transfer its organic group to the palladium center, it must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[4]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the 1-arylphenanthrene product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Below is a diagram illustrating the key transformations in the catalytic cycle.
Sources
Application Notes and Protocols for the Synthesis of 1-Substituted Phenanthrene Derivatives
Abstract
Phenanthrene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) that form the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4] The unique photophysical and biological properties of the phenanthrene nucleus have cemented its importance in medicinal chemistry and materials science.[2][4][5] This guide provides an in-depth exploration of synthetic strategies for accessing 1-substituted phenanthrene derivatives, a class of compounds that present unique synthetic challenges and opportunities. We will traverse classical methodologies and delve into modern catalytic systems, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Phenanthrene Scaffold
The rigid, planar, and electron-rich phenanthrene framework is a privileged scaffold in drug discovery. It is found in a wide array of bioactive molecules, including steroids and alkaloids like morphine.[6] The substitution pattern on the phenanthrene rings profoundly influences its biological activity and material properties. Specifically, substitution at the C1 position can sterically and electronically modulate molecular interactions, making the development of efficient and regioselective synthetic routes to 1-substituted derivatives a key focus for organic chemists.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic principles and practical considerations for the successful synthesis of 1-substituted phenanthrene derivatives.
Classical Approaches to Phenanthrene Synthesis
Historically, the construction of the phenanthrene ring system has relied on multi-step sequences that often require harsh reaction conditions. While modern methods offer greater efficiency and functional group tolerance, a foundational understanding of these classical routes is invaluable.
The Haworth Synthesis
The Haworth synthesis is a venerable method for preparing phenanthrenes from naphthalenes.[6][7] The process typically involves a Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by reduction, cyclization, and aromatization.[6][7][8]
Causality Behind Experimental Choices: The choice of nitrobenzene as a solvent in the initial Friedel-Crafts acylation helps to control the regioselectivity. The subsequent Clemmensen or Wolff-Kishner reduction is crucial to remove the deactivating effect of the keto group, thereby facilitating the intramolecular cyclization. The final aromatization step, often achieved through heating with selenium or palladium on carbon, drives the formation of the stable aromatic phenanthrene core.
Workflow for Haworth Synthesis:
Caption: General workflow of the Haworth synthesis of phenanthrene.
Protocol 1: Haworth Synthesis of a 1-Substituted Phenanthrene Derivative
This protocol outlines the synthesis of a generic 1-substituted phenanthrene starting from a substituted naphthalene.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0 °C, add succinic anhydride (1.1 eq).
-
Slowly add a solution of the substituted naphthalene (1.0 eq) in nitrobenzene.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture onto ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield the keto acid.
Step 2: Clemmensen Reduction
-
Amalgamate zinc wool (4 eq) by treating with a 5% mercuric chloride solution.
-
Add the keto acid (1.0 eq), concentrated hydrochloric acid, and toluene to the amalgamated zinc.
-
Reflux the mixture for 8 hours.
-
After cooling, separate the organic layer, extract the aqueous layer, and combine the organic phases.
-
Wash, dry, and concentrate to obtain the naphthylbutanoic acid.
Step 3: Intramolecular Cyclization
-
Dissolve the naphthylbutanoic acid (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add anhydrous tin(IV) chloride (1.2 eq) dropwise.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with dilute hydrochloric acid.
-
Extract, wash, dry, and concentrate to yield the tetrahydrophenanthrenone.
Step 4: Aromatization
-
Mix the tetrahydrophenanthrenone (1.0 eq) with selenium powder (2.0 eq).
-
Heat the mixture at high temperature (e.g., 300-340 °C) for several hours.
-
Cool the reaction mixture and extract the product with a high-boiling solvent.
-
Purify by chromatography to obtain the 1-substituted phenanthrene.
Bardhan-Sengupta Phenanthrene Synthesis
The Bardhan-Sengupta synthesis is another classical and reliable method for constructing the phenanthrene ring system.[9] This method is known for its regiospecificity.[10]
Mechanistic Insight: The key step in this synthesis is the cyclodehydration of a 2-(β-phenylethyl)cyclohexanol derivative using a dehydrating agent like phosphorus pentoxide.[9][10] This intramolecular electrophilic substitution reaction is highly regioselective. The final step involves dehydrogenation to form the aromatic phenanthrene core.[10]
Protocol 2: Bardhan-Sengupta Synthesis
-
Condense β-phenylethyl bromide with the potassium enolate of ethyl cyclohexanone-2-carboxylate.[9][11]
-
Perform alkaline hydrolysis followed by acidification and decarboxylation to yield 2-β-phenylethylcyclohexanone.[9]
-
Reduce the ketone to the corresponding alcohol using sodium in moist ether.[9]
-
Carry out cyclodehydration of the alcohol with phosphorus pentoxide to furnish octahydrophenanthrene.[9]
-
Dehydrogenate the octahydrophenanthrene using selenium at high temperatures to yield phenanthrene.[10]
Pschorr Cyclization
The Pschorr cyclization is an intramolecular substitution reaction of aryldiazonium salts catalyzed by copper.[12] It provides a direct route to phenanthrenes from stilbene derivatives.
Reaction Principle: The reaction proceeds via the formation of an aryl radical from the diazonium salt, which then undergoes intramolecular cyclization.[12][13] The final rearomatization step is facilitated by the copper catalyst.[12]
Workflow for Pschorr Cyclization:
Caption: Simplified workflow of the Pschorr cyclization.
Protocol 3: Pschorr Cyclization for a 1-Substituted Phenanthrene
-
Synthesize the requisite α-(substituted-phenyl)-o-aminocinnamic acid precursor.
-
Dissolve the amino acid in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Add a copper(I) catalyst (e.g., Cu₂O) or finely divided copper powder to the solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product, purify by recrystallization or chromatography. Recent studies have shown that soluble catalysts like ferrocene can significantly improve yields and shorten reaction times.[14][15]
Modern Synthetic Methodologies
The advent of transition-metal-catalyzed cross-coupling and annulation reactions has revolutionized the synthesis of phenanthrene derivatives, offering milder conditions, improved functional group tolerance, and access to a wider range of substituted products.[1][10]
Suzuki-Miyaura Cross-Coupling Cascades
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[16] One-pot cascade reactions involving a Suzuki-Miyaura coupling followed by an intramolecular condensation have been developed for the efficient synthesis of phenanthrenes.[5][17][18][19]
Reaction Principle: This strategy involves the palladium-catalyzed coupling of an ortho-halo-substituted phenylacetamide with an ortho-formylphenylboronic acid. The resulting biaryl intermediate undergoes an in-situ intramolecular aldol-type condensation to form the phenanthrene core.[5][17][18][19] Microwave irradiation can often accelerate these cascade reactions.[17][18][19]
Protocol 4: One-Pot Suzuki-Miyaura Coupling/Aldol Condensation
-
To a microwave vial, add methyl 2-bromophenylacetamide (1.0 eq), 2-formylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent such as DMF or 1,4-dioxane.
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 150 °C) for a set time (e.g., 10-20 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is another versatile tool for phenanthrene synthesis.[20][21][22][23]
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[21][22] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[23] The subsequent cyclization of the resulting enyne can be promoted by various methods, including acid catalysis or further metal-catalyzed processes.
Protocol 5: Synthesis via Sonogashira Coupling
-
Combine the 1-bromoanthracene derivative (1.0 eq), a substituted phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and an amine base (e.g., triethylamine) in a degassed solvent.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.
-
Work up the reaction by filtering off the amine salt and concentrating the filtrate.
-
Purify the enyne intermediate by chromatography.
-
Subject the purified enyne to cyclization conditions (e.g., treatment with a strong acid or a gold catalyst) to afford the 1-substituted phenanthrene derivative.
Palladium-Catalyzed Annulation Reactions
Direct C-H activation and annulation strategies have emerged as highly efficient methods for constructing phenanthrene skeletons.[24][25] These reactions often involve the palladium-catalyzed coupling of biaryl derivatives with alkynes.[24][25]
Reaction Principle: A common approach involves the reaction of a 2-biaryl triflate with an alkyne.[25] The catalytic cycle typically proceeds via C-OTf bond cleavage, alkyne insertion, and subsequent C-H annulation.[25]
Protocol 6: Palladium-Catalyzed Annulation of a 2-Biaryl Triflate with an Alkyne
-
In a glovebox, charge a reaction vessel with the 2-biaryl triflate (1.0 eq), the alkyne (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a high-boiling solvent such as toluene or xylene.
-
Seal the vessel and heat the reaction at a high temperature (e.g., 120 °C) for 24-48 hours.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired phenanthrene derivative.
Photochemical Synthesis
Photochemical reactions, such as the Mallory reaction, provide a classic yet effective method for the synthesis of phenanthrenes via the cyclization of stilbene precursors.[1] More recent developments include photoinduced cascade reactions.[1][26]
Mechanistic Insight: A recent photoinduced method involves the reaction of aryl iodides and styrenes.[1][26] Photoexcitation of the aryl iodide leads to homolytic C-I bond cleavage, generating an aryl radical. This radical then adds to the styrene to form a stilbene derivative, which undergoes a subsequent photoinduced cyclization promoted by in situ generated iodine to yield the phenanthrene product.[1][26]
Data Summary
The following table provides a comparative overview of the different synthetic methods discussed. Yields are representative and can vary based on the specific substrates and reaction conditions.
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Haworth Synthesis | Multi-step classical method | 40-60% (overall) | Readily available starting materials, well-established | Harsh conditions, low overall yield, limited functional group tolerance |
| Bardhan-Sengupta | Regiospecific classical method | 50-70% (overall) | High regiospecificity | Multi-step, harsh dehydrogenation step |
| Pschorr Cyclization | Intramolecular radical cyclization | 50-90% | Direct conversion of stilbene derivatives | Requires synthesis of specific precursors, potential for side reactions |
| Suzuki Cascade | One-pot Pd-catalyzed reaction | 70-95% | High efficiency, good functional group tolerance, rapid (microwave) | Requires specific boronic acid derivatives |
| Sonogashira/Cyclization | Pd/Cu-catalyzed coupling | 60-90% | Mild conditions, high functional group tolerance | Two-step process, potential for alkyne homocoupling |
| Pd-Catalyzed Annulation | C-H activation strategy | 60-85% | High atom economy, direct C-H functionalization | High temperatures, requires specific pre-functionalized substrates |
| Photochemical Synthesis | Light-induced cascade reaction | 60-80% | Mild conditions, avoids hazardous reagents | May require specialized photochemical equipment, dilute conditions |
Conclusion
The synthesis of 1-substituted phenanthrene derivatives has evolved significantly from classical multi-step procedures to modern, highly efficient catalytic methods. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired substitution patterns, and functional group compatibility. This guide has provided a comprehensive overview of both classical and contemporary approaches, complete with detailed protocols and mechanistic insights, to aid researchers in the design and execution of their synthetic routes to this important class of molecules.
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Phenanthrene synthesis. (2011). Química Organica.org. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Grignard Reactions Involving the Naphthalene Nucleus. (n.d.). Journal of the American Chemical Society. [Link]
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Synthesis of Phenanthrene Derivatives. III. o-Toluoyl- and /3-Methylnaphthoyl- phenanthrenes1. (n.d.). ElectronicsAndBooks. [Link]
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Aromatic Cyclodehydration. XVIII.1 Phenanthrene Derivatives by the Cyclization of Ketones. (n.d.). ElectronicsAndBooks. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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The Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromophenanthrene
Introduction: The Significance of Phenanthrene Scaffolds and the Power of Palladium Catalysis
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are privileged structural motifs in a vast array of functional molecules. They form the core of numerous natural products with significant biological activities, high-performance organic electronic materials, and pharmaceutical agents.[1] The functionalization of the phenanthrene skeleton is therefore a critical endeavor in medicinal chemistry and materials science, enabling the fine-tuning of molecular properties for specific applications.[2]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of complex organic molecules, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions allow for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions, tolerating a wide range of functional groups.[4]
This comprehensive guide focuses on the application of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—using 1-bromophenanthrene as a key building block. As a sterically hindered aryl bromide, this compound presents unique challenges and opportunities in cross-coupling chemistry. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to successfully synthesize novel phenanthrene derivatives.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental setup for a palladium-catalyzed cross-coupling reaction is depicted below. The success of these reactions hinges on the careful exclusion of oxygen and moisture, as the active Pd(0) catalyst is sensitive to oxidation.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures through the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical, especially for sterically hindered substrates like this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate both the oxidative addition and the reductive elimination steps.[8][9] The base plays a crucial role in activating the boronic acid for transmetalation.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 1-Phenylphenanthrene
This protocol details the synthesis of 1-phenylphenanthrene from this compound and phenylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 257.13 | 257 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 | 0.02 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (8 mL) and water (2 mL) via syringe.
-
Sparge the mixture with argon for 15 minutes to ensure deoxygenation.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylphenanthrene.
The Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[3] This reaction is a powerful tool for the synthesis of substituted alkenes.
Mechanistic Considerations
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[10][11] The regioselectivity of the migratory insertion and the stereochemistry of the resulting alkene are key considerations. For sterically hindered substrates like this compound, the choice of phosphine ligand and base can significantly influence the reaction efficiency and selectivity.
Figure 3: Simplified catalytic cycle for the Heck reaction.
Protocol: Synthesis of 1-Styrylphenanthrene
This protocol describes the coupling of this compound with styrene.
Table 2: Reagents and Materials for Heck Reaction
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 257.13 | 257 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 156 mg (171 µL) | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 11 mg | 0.05 | 0.05 |
| P(o-tolyl)₃ | 304.37 | 30 mg | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (278 µL) | 2.0 | 2.0 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
In a Schlenk tube, dissolve this compound (257 mg, 1.0 mmol) in acetonitrile (10 mL).
-
Add styrene (171 µL, 1.5 mmol) and triethylamine (278 µL, 2.0 mmol) to the solution.
-
Deoxygenate the mixture by bubbling argon through it for 20 minutes.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (11 mg, 0.05 mmol) and tri(o-tolyl)phosphine (30 mg, 0.1 mmol) in a small amount of deoxygenated acetonitrile.
-
Add the catalyst solution to the reaction mixture under an argon atmosphere.
-
Seal the Schlenk tube and heat the reaction at 100 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/dichloromethane gradient) to yield 1-styrylphenanthrene.
The Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] It typically employs a dual catalyst system of palladium and a copper(I) salt.[14]
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles.[15] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. The amine base is crucial for both the deprotonation of the terminal alkyne and the regeneration of the Pd(0) catalyst.
Figure 4: Simplified catalytic cycles for the Sonogashira coupling.
Protocol: Synthesis of 1-(Phenylethynyl)phenanthrene
This protocol describes the coupling of this compound with phenylacetylene.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 257.13 | 257 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 123 mg (131 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 4 mg | 0.02 | 0.02 |
| Diisopropylamine (DIPA) | 101.19 | - | - | Solvent |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (257 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (5 mL) and diisopropylamine (5 mL) via syringe.
-
Add phenylacetylene (131 µL, 1.2 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and filter through a short pad of silica gel to remove the metal salts.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain 1-(phenylethynyl)phenanthrene.
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[16][17] This reaction has become a cornerstone for the synthesis of anilines and other N-aryl compounds.[18]
Mechanistic Principles
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[19] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the reaction. Sterically hindered phosphine ligands are often necessary to promote the reductive elimination step, which can be challenging.[16]
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Application Notes and Protocols for the Regioselective Functionalization of the 1-Position of Phenanthrene
Introduction: The Challenge and Significance of C1-Functionalized Phenanthrenes
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a privileged scaffold in medicinal chemistry, materials science, and organic electronics. The specific substitution pattern on its three-ring system dictates its physicochemical properties and biological activity. Among the five non-equivalent carbon positions (C1, C2, C3, C4, and C9), the 1-position (and its equivalent C8-position) presents a unique synthetic challenge. Due to the complex interplay of electronic and steric effects across the phenanthrene nucleus, direct electrophilic substitution often favors the more electronically rich and accessible 9- and 10-positions (the "K-region"). However, functionalization at the C1-position is crucial for developing novel molecular architectures with tailored properties. This guide provides an in-depth exploration of synthetic strategies, from classical electrophilic aromatic substitution to modern cross-coupling techniques, for achieving regioselective functionalization at the 1-position of phenanthrene. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the challenges and opportunities associated with this specific synthetic endeavor.
Strategic Approaches to C1-Functionalization: A Comparative Overview
The synthesis of 1-substituted phenanthrenes can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired functional group, the availability of starting materials, and the required level of regioselectivity.
-
Classical Electrophilic Aromatic Substitution (EAS): While being the most direct conceptual approach, EAS reactions on unsubstituted phenanthrene generally provide poor regioselectivity for the 1-position.
-
Halogenation and Subsequent Cross-Coupling: This two-step sequence is a powerful and versatile method. However, its success is contingent on the ability to regioselectively install a halogen at the C1-position.
-
Directed Ortho-Metalation (DoM): DoM offers a highly regioselective route, but it requires the presence of a directing group on the phenanthrene scaffold, which must be strategically chosen or installed.[1]
-
Synthesis of a C1-Oxygenated Precursor Followed by Cross-Coupling: This is arguably the most reliable and versatile strategy for accessing a wide array of 1-functionalized phenanthrenes. It involves the synthesis of 1-phenanthrol, which is then converted to a triflate, a highly effective substrate for palladium-catalyzed cross-coupling reactions.
Below is a logical workflow that outlines the decision-making process for selecting an appropriate strategy.
Caption: Decision workflow for C1-phenanthrene functionalization.
Strategy 1: The Limitations of Direct Electrophilic Aromatic Substitution
Friedel-Crafts acylation is a classic EAS reaction used to introduce a keto-functionality onto an aromatic ring.[2] However, when applied to phenanthrene, a complex mixture of isomers is often obtained. The distribution of these isomers is highly sensitive to reaction conditions such as the solvent, temperature, and catalyst.[3]
Causality Behind Poor C1-Selectivity: The regioselectivity of Friedel-Crafts acylation on phenanthrene is governed by both kinetic and thermodynamic factors. Attack at the 9-position often leads to the most stable carbocation intermediate (the kinetic product), while the 2- and 3-substituted products are typically the most thermodynamically stable isomers.[4] The 1-position is sterically hindered and electronically less favored compared to other positions, resulting in it being a minor component of the product mixture under most conditions.
Data Presentation: Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene
The following table summarizes the product distribution for the Friedel-Crafts acetylation of phenanthrene in various solvents, illustrating the challenge of targeting the 1-position directly.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) | Reference |
| Ethylene Dichloride | 2 | 4 | 15 | 1 | 54 | [5] |
| Nitrobenzene | 8 | 27 | 65 | - | - | [5] |
| Carbon Disulphide | 10 | 18 | 39 | 8 | 25 | [5] |
| Chloroform | 18 | 8 | 37 | 0.5 | 37 | [5] |
Strategy 2: Halogenation and Cross-Coupling - The Halogenation Hurdle
A common and powerful strategy for the functionalization of aromatic compounds is the introduction of a halogen, which then serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions. However, the viability of this approach for C1-phenanthrene functionalization is entirely dependent on the ability to regioselectively halogenate the 1-position.
The Challenge of C1-Halogenation: Direct bromination of phenanthrene with bromine typically yields 9-bromophenanthrene as the major product, again due to the kinetic favorability of attack at the K-region.[6] Achieving high selectivity for the 1-position is not straightforward and often requires multi-step synthetic sequences or specialized starting materials. While methods for regioselective bromination of phenols and other activated arenes are well-established, these are not directly applicable to the less activated phenanthrene core.[7]
Should a reliable method for the synthesis of 1-bromophenanthrene be developed, a plethora of cross-coupling reactions can be envisioned. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a prime example due to its mild reaction conditions and broad functional group tolerance.[8][9]
Conceptual Workflow: C1-Functionalization via Suzuki-Miyaura Coupling
Caption: Conceptual workflow for C1-functionalization via bromination and Suzuki coupling.
Strategy 3: Directed Ortho-Metalation (DoM) - The Power of Directing Groups
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[10] It involves the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.[1]
Application to Phenanthrene C1-Functionalization: To functionalize the 1-position of phenanthrene using DoM, one would need to start with a phenanthrene derivative bearing a DMG at the 2-position. For example, a methoxy or an amide group at C2 would direct lithiation to the C1 position. The resulting 1-lithiophenanthrene derivative can then be quenched with a variety of electrophiles to introduce the desired functionality. This approach offers excellent regioselectivity but requires the synthesis of a suitably substituted phenanthrene precursor. While highly effective, a detailed protocol for a specific 2-substituted phenanthrene leading to a 1-functionalized product is highly substrate-dependent and beyond the scope of this general guide. Researchers interested in this approach are encouraged to consult specialized literature on DoM reactions.[11]
Strategy 4: The 1-Phenanthrol Route - A Reliable and Versatile Protocol
This strategy represents the most robust and versatile approach for the synthesis of a wide variety of 1-substituted phenanthrenes. It involves three key stages:
-
Synthesis of 1-Phenanthrol: A multi-step classical synthesis provides access to the key 1-hydroxyphenanthrene intermediate.
-
Conversion to 1-Triflyloxyphenanthrene: The hydroxyl group is converted to a triflate, which is an excellent leaving group for cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: The triflate is then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce a wide range of carbon-based substituents at the 1-position.
Protocol 1: Synthesis of 1-Phenanthrol (Classical Approach)
This protocol is adapted from the classical synthesis described by Shoesmith and Guthrie.[12] It involves a Stobbe condensation followed by cyclization and aromatization.
Step 1a: Preparation of α-Naphthaldehyde
-
Rationale: α-Naphthaldehyde serves as the starting material for building the third ring of the phenanthrene system. It can be prepared via the Rosenmund reduction of α-naphthoyl chloride or by the reaction of α-naphthylmagnesium bromide with ethyl orthoformate.[12] The latter is often more convenient in a laboratory setting.
Step 1b: Synthesis of α-Naphthylparaconic Acid
-
Materials: α-Naphthaldehyde, succinic anhydride, anhydrous sodium acetate.
-
Procedure:
-
Combine α-naphthaldehyde (1.0 equiv), succinic anhydride (0.67 equiv), and anhydrous sodium acetate (0.8 equiv) in a round-bottom flask.
-
Heat the mixture under reflux at 122°C for 6 hours. Higher temperatures should be avoided to minimize tar formation.
-
After cooling, remove excess α-naphthaldehyde by steam distillation.
-
Filter the hot residue, cool, and extract with diethyl ether.
-
Acidify the aqueous layer to precipitate the product.
-
Recrystallize the crude α-naphthylparaconic acid from aqueous alcohol.
-
Step 1c: Cyclization and Aromatization to 1-Phenanthrol
-
Rationale: Heating α-naphthylparaconic acid induces decarboxylation and cyclization to form a dihydrophenanthrene intermediate, which then aromatizes to 1-phenanthrol upon further heating at a higher temperature.
-
Procedure:
-
Place the dried α-naphthylparaconic acid in a distillation flask.
-
Heat the flask in a metal bath at 180-200°C until the evolution of carbon dioxide ceases (approx. 30 minutes).
-
Rapidly increase the temperature to ~320°C to effect distillation of the 1-phenanthrol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Protocol 2: Conversion of 1-Phenanthrol to 1-Triflyloxyphenanthrene
-
Rationale: The hydroxyl group of 1-phenanthrol is not a good leaving group for cross-coupling reactions. Converting it to a triflate (trifluoromethanesulfonate) group (-OTf) transforms it into an excellent leaving group, making the C1-position highly susceptible to palladium-catalyzed cross-coupling.
-
Materials: 1-Phenanthrol, triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), a suitable base (e.g., pyridine, triethylamine, or DIPEA), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve 1-phenanthrol (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.0 equiv) to the solution.
-
Slowly add triflic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-triflyloxyphenanthrene by column chromatography on silica gel.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling of 1-Triflyloxyphenanthrene
-
Rationale: This protocol allows for the formation of a new carbon-carbon bond at the 1-position of the phenanthrene core. A wide variety of aryl- and vinyl-boronic acids can be used as coupling partners.
-
Materials: 1-Triflyloxyphenanthrene, a suitable boronic acid (e.g., phenylboronic acid, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure:
-
To a Schlenk flask, add 1-triflyloxyphenanthrene (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-substituted phenanthrene.
-
Workflow for the 1-Phenanthrol Route
Caption: Detailed workflow for the synthesis of 1-substituted phenanthrenes via the 1-phenanthrol route.
Conclusion and Future Perspectives
The regioselective functionalization of the 1-position of phenanthrene is a non-trivial synthetic challenge that requires strategic planning and the use of multi-step synthetic sequences. While direct electrophilic aromatic substitution is largely ineffective for this purpose, the synthesis of a 1-phenanthrol precursor provides a reliable and versatile platform for introducing a wide range of functional groups via modern cross-coupling chemistry. The detailed protocols provided herein for the synthesis of 1-phenanthrol, its conversion to a triflate, and subsequent Suzuki-Miyaura coupling represent a robust and validated pathway for accessing these valuable compounds.
Future research in this area will likely focus on the development of novel catalytic systems for the direct C-H functionalization of the 1-position of phenanthrene. Advances in catalyst design, particularly in the realm of palladium, rhodium, and iridium catalysis, may one day provide a more atom-economical and step-efficient route to these important molecules. For now, the strategic, multi-step approaches outlined in this guide offer the most reliable and broadly applicable solutions for researchers, scientists, and drug development professionals working in this exciting area of organic synthesis.
References
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Shoesmith, J. B., & Guthrie, A. (1928). CICCVI1.-The Synthesis of 1 -Phenanthrol. Journal of the Chemical Society (Resumed), 2332-2334. ([Link])
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MDPI. (n.d.). Mechanistic Studies on the Dibenzofuran Formation from Phenanthrene, Fluorene and 9–Fluorenone. MDPI. ([Link])
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Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624. ([Link])
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Wang, D., Qi, J., & Wang, Q. (2021). Advances in regioselective functionalization of 9-phenanthrenols. Organic Chemistry Frontiers, 8(17), 4875-4894. ([Link])
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Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses Procedure. ([Link])
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ResearchGate. (n.d.). Advances in Regioselective Functionalization of 9-Phenanthrenols. ResearchGate. ([Link])
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Zhong, G., He, R., & Chen, G. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 234-241. ([Link])
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
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Faraday Discussions. (n.d.). Exploring the chemical dynamics of phenanthrene (C14H10) formation via the bimolecular gas-phase reaction of the phenylethynyl radical (C6H5CC) with benzene (C6H6). Faraday Discussions. ([Link])
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protocol for Sonogashira coupling with 1-Bromophenanthrene
Protocol for Sonogashira Coupling with 1-Bromophenanthrene: Synthesis of Substituted Phenanthrenylalkynes
Abstract
This document provides a comprehensive, in-depth guide for performing the Sonogashira cross-coupling reaction with this compound as the aryl halide substrate. The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] Given the utility of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene in materials science and as scaffolds in drug discovery, this protocol offers a robust methodology for the synthesis of novel phenanthrene derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, offer guidance on optimization and troubleshooting, and present a summary of expected outcomes.
Introduction and Scientific Principle
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for the construction of C(sp²)–C(sp) bonds.[4][5] Its broad functional group tolerance and generally mild reaction conditions have cemented its importance in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and conjugated organic materials.[1][2][6][7]
The reaction with this compound presents a unique set of considerations due to the sterically hindered nature of the polycyclic aromatic system. However, with careful selection of catalysts, ligands, and reaction conditions, high yields of the desired phenanthrenylalkyne products can be achieved.
The fundamental principle of the Sonogashira coupling involves a synergistic catalytic cycle between palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne.[1][8]
Mechanistic Overview: The Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[1][8]
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide species (formed in the copper cycle), transferring the alkynyl group to the palladium center.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the phenanthrenylalkyne) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[9]
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate.[8] This species is then ready to participate in the transmetalation step of the palladium cycle.
Figure 1: Catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium-copper catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2 - 1.5 equiv.)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv.) or Pd(PPh₃)₄ (0.03 equiv.)
-
Copper(I) Iodide (CuI) (0.025 - 0.05 equiv.)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (at least 2.0 equiv.)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Equipment
-
Oven-dried round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add this compound, followed by the anhydrous, degassed solvent.
-
Base and Alkyne Addition: Add the amine base, followed by the dropwise addition of the terminal alkyne to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive substrates or if the reaction is sluggish, gentle heating (40-60 °C) may be necessary.[10][11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues.[8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired phenanthrenylalkyne.[8][12]
Optimization and Troubleshooting
The success of the Sonogashira coupling can be influenced by several factors. The following table provides a summary of key parameters and recommendations for optimization.
| Parameter | Recommendation | Rationale and Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ is generally more stable. Pd(PPh₃)₄ can also be effective.[10] | The choice of ligand on the palladium can significantly impact reactivity. For sterically hindered substrates like this compound, ligands such as X-Phos or bulky N-heterocyclic carbenes (NHCs) may improve yields.[13][14] |
| Copper Co-catalyst | Use fresh, high-purity CuI. | Degradation of the copper salt can inhibit the reaction.[10] Copper-free conditions can be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, though this may require different ligands and conditions.[10][15] |
| Base | Triethylamine or diisopropylamine are commonly used.[10] | The base must be anhydrous and used in excess to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[1][10] |
| Solvent | THF is a common choice. DMF can be used for less soluble substrates. | The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.[10] Some anecdotal evidence suggests THF may promote the formation of palladium black.[10][16] |
| Temperature | Start at room temperature. Gentle heating (40-60 °C) may be required for aryl bromides.[10] | Higher temperatures can sometimes lead to catalyst decomposition (formation of palladium black) or side reactions.[10][16] |
Common Issues and Solutions:
-
Low or No Product Yield:
-
Inactive Catalyst: Use fresh palladium and copper catalysts.[10]
-
Poor Reagent Quality: Ensure all reagents, especially the base and solvent, are anhydrous.[10]
-
Incomplete Degassing: Oxygen can lead to catalyst deactivation and alkyne homocoupling. Ensure the reaction is set up under a strictly inert atmosphere.[10]
-
-
Formation of Black Precipitate (Palladium Black):
Conclusion
The Sonogashira coupling of this compound is a powerful method for the synthesis of a diverse range of phenanthrene-containing compounds. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to utilize this important transformation in their research endeavors.
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Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
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ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
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UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
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ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
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Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
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Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
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Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
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ResearchGate. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis | Request PDF. [Link]
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The Rising Star of Organic Electronics: Application Notes and Protocols for 1-Bromophenanthrene in Materials Science
Introduction: 1-Bromophenanthrene as a Versatile Building Block
In the dynamic field of materials science, the quest for novel organic molecules with tailored optoelectronic properties is relentless. Among the myriad of aromatic compounds, phenanthrene and its derivatives have emerged as a compelling class of materials, finding applications in advanced electronic and optoelectronic devices.[1] this compound, a halogenated derivative of phenanthrene, stands out as a particularly versatile precursor for the synthesis of high-performance organic materials. Its rigid, polycyclic aromatic structure provides inherent thermal and morphological stability, while the reactive bromo-substituent offers a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex, functional molecules.[2] This guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and functional polymers. Detailed protocols and an in-depth analysis of structure-property relationships are presented to empower researchers in their pursuit of next-generation organic electronic materials.
Part 1: this compound in Organic Light-Emitting Diodes (OLEDs)
The phenanthrene core, with its inherent blue fluorescence and high energy bandgap, makes it an attractive moiety for developing materials for blue OLEDs, which remain a critical component for full-color displays and solid-state lighting.[3] this compound serves as a key starting material for the synthesis of both emissive layer (EML) and hole transport layer (HTL) materials.
Application Notes: Designing High-Performance OLED Materials
The strategic functionalization of the phenanthrene core via the bromo-substituent allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. The choice of coupling partner in reactions such as the Suzuki-Miyaura coupling significantly impacts the final device performance.
-
For Emissive Layer (EML) Materials: Coupling this compound with various aromatic boronic acids or esters can lead to the synthesis of highly fluorescent molecules. The introduction of bulky side groups can prevent intermolecular π-π stacking, thus reducing concentration quenching and enhancing the photoluminescence quantum yield (PLQY) in the solid state. The goal is to achieve deep-blue emission with high color purity, characterized by the Commission Internationale de l'Éclairage (CIE) coordinates. For instance, phenanthrene-based fluorophores have been designed to exhibit deep-blue emission with CIEy coordinates less than 0.04, a significant benchmark for display applications.[3]
-
For Hole Transport Layer (HTL) Materials: The excellent hole-transporting capabilities of moieties like triphenylamine (TPA) and carbazole can be combined with the stability of the phenanthrene core.[2] Synthesizing molecules that incorporate both phenanthrene and TPA/carbazole units via C-N or C-C bond formation (e.g., Buchwald-Hartwig amination or Suzuki coupling) can yield HTLs with high hole mobility, good thermal stability, and appropriate HOMO energy levels for efficient hole injection from the anode.
Protocol: Synthesis of a Phenanthrene-Based Blue Emitter via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of a phenanthrene-based blue-emitting material using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely applicable for the synthesis of a variety of phenanthrene derivatives.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-biphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to obtain the pure 1-arylphenanthrene derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and the formation of unwanted side products. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.
-
Base: The base (K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The two-phase toluene/water system is commonly used in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity required for device fabrication.
Performance Data of Phenanthrene-Based OLEDs
The performance of OLEDs is evaluated based on several key parameters, including external quantum efficiency (EQE), current efficiency, power efficiency, and CIE coordinates. The table below summarizes the performance of a representative deep-blue OLED utilizing a phenanthrene-based emitter.
| Emitter | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | CIE (x, y) |
| TPA1 | 4.36 | 1.44 | 1.03 | (0.156, 0.037) |
Table 1: Electroluminescence performance of a non-doped OLED using the phenanthrene-based fluorophore TPA1 as the emitter.[3]
Part 2: this compound in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are the fundamental building blocks of organic integrated circuits and flexible electronics.[4] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Phenanthrene's rigid and planar structure is conducive to forming ordered molecular packing in the solid state, which is essential for efficient charge transport.
Application Notes: Engineering High-Mobility Organic Semiconductors
This compound provides a versatile platform for synthesizing novel organic semiconductors for OFETs. The ability to introduce various functional groups allows for the modulation of the material's electronic properties and solid-state morphology.
-
P-type Semiconductors: By coupling this compound with electron-donating moieties, it is possible to synthesize p-type semiconductors with high hole mobility. The choice of the coupled group can influence the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole injection from the source electrode.
-
N-type Semiconductors: While less common, the introduction of strong electron-withdrawing groups to the phenanthrene core can lead to the development of n-type semiconductors. Recent research has shown that modifying phenanthrene with bromine at specific positions can be beneficial in adjusting the thin-film properties for improved n-type OFET performance.[5][6]
-
Molecular Packing: The substituents introduced via the bromo-position can significantly influence the intermolecular interactions and, consequently, the molecular packing in the solid state. Achieving a high degree of crystallinity and favorable π-π stacking is a key objective in designing high-performance OFET materials.
Workflow: Fabrication and Characterization of a Phenanthrene-Based OFET
The following workflow outlines the key steps in fabricating and characterizing a solution-processable OFET using a phenanthrene-based semiconductor synthesized from this compound.
Figure 2: General workflow for the fabrication and characterization of a phenanthrene-based OFET.
Key Considerations in OFET Fabrication:
-
Substrate and Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is a common substrate and gate dielectric. The quality of the dielectric interface is critical for device performance.
-
Surface Treatment: Modifying the dielectric surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) can improve the ordering of the organic semiconductor film and reduce charge trapping.
-
Solution Processing: For solution-processable materials, the choice of solvent, solution concentration, and spin-coating parameters significantly affects the film morphology and, consequently, the device performance.
-
Annealing: Thermal annealing after film deposition can improve the crystallinity and molecular ordering of the semiconductor layer, leading to higher charge carrier mobility.
Performance Data of Phenanthrene-Based OFETs
The performance of OFETs is primarily characterized by the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth). The table below presents performance data for an n-type OFET based on a bromo-functionalized phenanthrene derivative.
| Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Vth (V) |
| Bromo-phenanthrene N-heteroacene | 4.27 x 10⁻³ | > 10⁵ | ~20 |
Table 2: Performance characteristics of a solution-processed n-type OFET under ambient conditions.[5][6]
Part 3: this compound in Functional Polymers
The incorporation of the rigid and electronically active phenanthrene unit into a polymer backbone can lead to materials with interesting optical, electronic, and thermal properties. This compound can be used as a monomer in various polymerization reactions to create novel functional polymers.
Application Notes: Designing Phenanthrene-Containing Polymers
-
Conducting Polymers: Polymerization of this compound through coupling reactions like Yamamoto or Suzuki polycondensation can lead to conjugated polymers. These materials could find applications as active layers in OLEDs and OFETs, combining the desirable properties of the phenanthrene unit with the processability of polymers.
-
Pendant Functional Groups: this compound can also be used to synthesize monomers where the phenanthrene unit is a pendant group attached to a polymerizable backbone (e.g., vinyl or acetylene). This approach allows for the incorporation of the photophysical properties of phenanthrene into a non-conjugated polymer, which could be useful for applications such as sensors or luminescent coatings.
-
Copolymers: Copolymerization of a this compound-derived monomer with other monomers can create materials with a combination of properties. For example, copolymerizing with an electron-donating monomer could lead to a polymer with intramolecular charge transfer characteristics, which is relevant for photovoltaic applications.
Synthetic Approach: Poly(1-phenanthrenevinylene) Analogs
While a detailed, optimized protocol for the synthesis of polymers directly from this compound is not extensively documented in publicly available literature, established polymerization methods for similar aromatic monomers can be adapted. For example, analogs of poly(p-phenylenevinylene) (PPV), a well-known electroluminescent polymer, could be synthesized using a phenanthrene-based monomer.[7]
Conceptual Synthetic Pathway:
A potential route to a poly(1-phenanthrenevinylene) derivative could involve a Heck or Wittig polymerization reaction starting from a suitably functionalized this compound monomer.
Figure 3: Conceptual workflow for the synthesis of a phenanthrene-containing conjugated polymer.
Challenges and Rationale:
-
Solubility: One of the main challenges in synthesizing conjugated polymers is maintaining their solubility for solution processing. The incorporation of flexible alkyl or alkoxy side chains onto the phenanthrene monomer is a common strategy to overcome this issue.
-
Molecular Weight Control: Achieving a high molecular weight is often crucial for obtaining good mechanical and electronic properties in polymers. The choice of polymerization method and careful control of reaction conditions are essential for this.
-
Purification: Removing catalyst residues and low molecular weight oligomers is critical, as these impurities can significantly degrade the performance of electronic devices.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile building block in the synthesis of a wide range of functional organic materials. Its utility in creating high-performance components for OLEDs and OFETs is well-established, and its potential in the development of novel functional polymers is promising. The ability to precisely tune the optoelectronic and morphological properties of phenanthrene-based materials through chemical modification at the bromo-position will continue to drive innovation in organic electronics. Future research will likely focus on developing more efficient and scalable synthetic routes to complex phenanthrene derivatives, exploring new device architectures to fully exploit the potential of these materials, and designing novel phenanthrene-containing polymers with tailored functionalities for a broader range of applications in materials science.
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Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes. Chem. Asian J.2024 , e202400373. [Link]
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Synthesis, Structures and Air‐stable N‐type Organic Field‐effect Transistor (OFET) Properties of Functionalized‐phenanthrene Conjugated Asymmetric N‐heteroacenes. Request PDF. [Link]
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Organic semiconductors for organic field-effect transistors. Sci. Technol. Adv. Mater.2009 , 10(2), 024313. [Link]
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New phenanthrene-based organic semiconductor material for electronic devices. Request PDF. [Link]
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Direct one-pot synthesis of phenanthrenes via Suzuki-Miyaura coupling/aldol condensation cascade reaction. J. Org. Chem.2008 , 73(18), 7373-7375. [Link]
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Heo's phenanthrene synthesis by utilizing Suzuki‐Miyaura reaction. ResearchGate. [Link]
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Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction. The Journal of Organic Chemistry - Figshare. [Link]
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Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells: influence of π-bridge units. J. Mater. Chem. A2020 , 8, 18635-18645. [Link]
- Synthesis method of high-purity OLED intermediate 1-bromopyrene.
- Phenanthrene derivatives.
-
Synthesis of Phenanthrene/Pyrene Hybrid Microparticles: Useful Synthetic Mimics for Polycyclic Aromatic Hydrocarbon-Based. ACS Appl. Mater. Interfaces2021 , 13(28), 33693–33702. [Link]
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Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Front. Mater.2020 , 7, 278. [Link]
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules2021 , 26(19), 5941. [Link]
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Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04. J. Mater. Chem. C2022 , 10, 13785-13793. [Link]
-
Synthesis of phenanthrene derivatives through Bi(OTf)3‐catalysed... ResearchGate. [Link]
-
Chemical structure of the reported phenanthrene derivatives (1e4). ResearchGate. [Link]
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Application Notes and Protocols: 1-Bromophenanthrene as a Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of 1-Bromophenanthrene in Cellular Imaging
Phenanthrene, a fundamental polycyclic aromatic hydrocarbon (PAH), and its derivatives have long been recognized for their intriguing photophysical properties.[1] Among these, this compound emerges as a candidate for a fluorescent probe in biological imaging. Its rigid, planar structure and π-conjugated system are conducive to fluorescence. The introduction of a bromine atom can modulate its electronic properties, potentially influencing its spectral characteristics and interactions with biological macromolecules.[2]
This guide provides a comprehensive overview of this compound, from its synthesis and photophysical characterization to detailed protocols for its application in cellular imaging. We will explore its potential as a tool for visualizing cellular structures, while also addressing critical considerations such as cytotoxicity and photostability. Our approach is grounded in established principles of fluorescence microscopy and provides a framework for researchers to validate and optimize the use of this probe in their specific experimental contexts.
I. Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its application as a fluorescent probe. The following protocol is adapted from a well-established procedure, ensuring high purity of the final compound.[3][4]
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Part A: Purification of Technical Phenanthrene [3]
-
Dissolution and Crystallization: Dissolve technical grade phenanthrene in hot ethanol. Allow the solution to cool to crystallize the phenanthrene, separating it from more soluble impurities.
-
Oxidative Removal of Anthracene: Dissolve the crystallized phenanthrene in hot glacial acetic acid. Add a solution of chromic anhydride and sulfuric acid to selectively oxidize any remaining anthracene.
-
Precipitation and Purification: Pour the hot reaction mixture into water to precipitate the purified phenanthrene. Filter, wash with water, and dry the product.
-
Distillation: For the highest purity, distill the phenanthrene under reduced pressure. The pure phenanthrene should have a melting point of 98.7–99°C.
Part B: 9-Bromophenanthrene (this compound) [3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve the purified phenanthrene in dry carbon tetrachloride.
-
Bromination: Heat the solution to a gentle reflux and add bromine dropwise over several hours. Continue to reflux for an additional 2 hours.
-
Workup: Remove the solvent by distillation under reduced pressure.
-
Purification: Distill the crude product under high vacuum. The fraction boiling at 177–190°C/2 mmHg is collected. For higher purity, recrystallize the distilled product from ethanol. The final product, this compound, should be a light yellow powder.[5]
II. Photophysical Properties and Characterization
While detailed photophysical data for this compound are not extensively reported, its properties can be inferred from the parent compound, phenanthrene, and general principles of fluorescence. It is expected to exhibit fluorescence in the UV to blue region of the spectrum.[2]
Hypothetical Photophysical Properties of this compound
| Property | Estimated Value | Notes |
| Excitation Max (λex) | ~275 - 300 nm | Based on phenanthrene's absorption.[1] May show a slight bathochromic shift due to the bromine substituent. |
| Emission Max (λem) | ~350 - 380 nm | Based on phenanthrene's emission. |
| Quantum Yield (Φf) | 0.1 - 0.2 | Phenanthrene has a quantum yield of approximately 0.13 in cyclohexane.[6] The heavy bromine atom may slightly decrease the quantum yield due to increased intersystem crossing. |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for polycyclic aromatic hydrocarbons. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |
Protocol for Photophysical Characterization
It is highly recommended that researchers characterize the photophysical properties of their synthesized this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dimethyl sulfoxide). Prepare a series of dilutions to determine the linear range of absorbance.
-
UV-Vis Absorbance Spectroscopy:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the excitation and emission spectra.
-
To measure the emission spectrum, set the excitation wavelength to the λmax determined from the absorbance spectrum.
-
To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission.
-
-
Quantum Yield Determination (Relative Method):
-
Choose a suitable fluorescence standard with a known quantum yield and similar excitation and emission wavelengths (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare solutions of the standard and this compound with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
III. Application in Biological Imaging
The hydrophobic nature of this compound suggests it may preferentially accumulate in lipid-rich environments within cells, such as membranes or lipid droplets.
General Workflow for Live-Cell Imaging
Sources
Application Note: Strategic Pathways for the Synthesis of Novel Ligands from 1-Bromophenanthrene
Abstract: Phenanthrene-based ligands are of significant interest in coordination chemistry, catalysis, and materials science due to their rigid, extended π-systems and unique steric profiles.[1][2] 1-Bromophenanthrene serves as a versatile and commercially available starting material for accessing a diverse array of these valuable molecular architectures. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, focusing on the strategic construction of carbon-carbon, carbon-nitrogen, and carbon-phosphorus bonds. We present detailed, field-proven protocols for cornerstone reactions including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and phosphination via lithiation. The causality behind experimental choices is elucidated to empower researchers in drug development and chemical synthesis to rationally design and execute the synthesis of novel phenanthrene-derived ligands.
Introduction: The Phenanthrene Scaffold in Ligand Design
The phenanthrene core is a privileged scaffold in ligand design. Its inherent rigidity minimizes conformational ambiguity upon coordination to a metal center, a desirable trait for predictable catalytic activity and stereochemical control. The extended aromatic system can participate in π-stacking interactions and allows for the modulation of electronic properties through the installation of various functional groups. This combination of steric bulk and tunable electronics makes phenanthrene-derived ligands highly effective in a range of applications, from asymmetric catalysis to the development of novel organic light-emitting diodes (OLEDs).[2] This document outlines robust synthetic routes to functionalize the C1 position of the phenanthrene nucleus, transforming the simple 1-bromo precursor into high-value chemical entities.
Core Synthetic Strategies and Mechanistic Rationale
The bromine atom at the C1 position of this compound is the primary handle for synthetic manipulation. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, which open gateways to a multitude of ligand classes.
Figure 1: Key synthetic pathways originating from this compound. This workflow illustrates the transformation of a single precursor into diverse ligand classes through fundamental organometallic reactions.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3][4] This method is exceptionally powerful for creating biaryl or poly-aryl ligands, which are prevalent in catalysis. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Causality and Trustworthiness: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination or homocoupling. The base is not merely a proton scavenger; it activates the organoboron species to form a more nucleophilic "ate" complex, which is essential for the transmetalation step.[5] The use of degassed solvents and an inert atmosphere is non-negotiable, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction. "Ar" represents the phenanthrene core.
C-N Bond Formation: Buchwald-Hartwig Amination
For the synthesis of nitrogen-containing ligands, the Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[6][7] This palladium-catalyzed reaction has broad substrate scope and functional group tolerance, allowing for the introduction of primary and secondary amines to the phenanthrene core.[8][9] This is a direct route to N-donor ligands or to precursors for more complex P,N or N,N-bidentate systems.[10][11]
Causality and Trustworthiness: The key to a successful Buchwald-Hartwig amination lies in the choice of a bulky, electron-rich phosphine ligand for the palladium catalyst.[9] These ligands promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[7] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium center.[9]
C-P Bond Formation: Synthesis of Phosphine Ligands
Phosphine ligands are ubiquitous in catalysis.[12][13] A direct and effective method to synthesize a phenanthrene-based phosphine ligand is through lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.
Causality and Trustworthiness: This two-step, one-pot procedure requires strictly anhydrous and anaerobic conditions. The initial lithium-halogen exchange with n-butyllithium (n-BuLi) is typically fast at low temperatures (e.g., -78 °C) and generates a highly nucleophilic 1-lithiophenanthrene species. This intermediate is then trapped with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂), to form the desired C-P bond.[14] The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Protocol 1: Synthesis of 1-(Pyridin-2-yl)phenanthrene via Suzuki-Miyaura Coupling
Objective: To demonstrate a standard C-C bond formation protocol for creating a bidentate N,C-type ligand.
| Reagent/Parameter | Molar Eq. | Amount | MW ( g/mol ) | Notes |
| This compound | 1.0 | 514 mg | 257.12 | Starting Material |
| 2-Pyridylboronic Acid | 1.2 | 295 mg | 122.93 | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 | 69 mg | 1155.56 | Catalyst |
| K₂CO₃ | 3.0 | 829 mg | 138.21 | Base |
| Toluene | - | 20 mL | - | Solvent, must be degassed |
| Water | - | 5 mL | - | Co-solvent, must be degassed |
| Reaction Temp. | - | 90 °C | - | |
| Reaction Time | - | 12-16 h | - | Monitor by TLC |
Procedure:
-
To a 100 mL oven-dried Schlenk flask, add this compound (514 mg, 2.0 mmol), 2-pyridylboronic acid (295 mg, 2.4 mmol), and potassium carbonate (829 mg, 6.0 mmol).
-
Add a magnetic stir bar. Seal the flask with a rubber septum, and purge with argon for 15 minutes. This is crucial to establish an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (69 mg, 0.06 mmol) to the flask against a positive flow of argon.
-
Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford the title compound.
Protocol 2: Synthesis of N,N-Diethylphenanthren-1-amine via Buchwald-Hartwig Amination
Objective: To install a simple dialkylamino group, creating a potential hemilabile ligand or a precursor for further functionalization.
| Reagent/Parameter | Molar Eq. | Amount | MW ( g/mol ) | Notes |
| This compound | 1.0 | 257 mg | 257.12 | Starting Material |
| Diethylamine | 1.5 | 165 µL | 73.14 | Amine (d=0.707 g/mL) |
| Pd₂(dba)₃ | 0.01 | 9.2 mg | 915.72 | Palladium Pre-catalyst |
| XPhos | 0.04 | 19.1 mg | 476.62 | Ligand |
| NaOt-Bu | 1.4 | 135 mg | 96.10 | Base |
| Toluene | - | 10 mL | - | Anhydrous, degassed solvent |
| Reaction Temp. | - | 100 °C | - | |
| Reaction Time | - | 18 h | - | Monitor by GC-MS |
Procedure:
-
Inside a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox. Add this compound (257 mg, 1.0 mmol) and seal with a septum.
-
Purge the tube with argon for 10 minutes.
-
Add anhydrous, degassed toluene (10 mL) followed by diethylamine (165 µL, 1.5 mmol) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Protocol 3: Synthesis of 1-(Diphenylphosphino)phenanthrene
Objective: To directly install a diphenylphosphino group, a common coordinating moiety in catalysis.
| Reagent/Parameter | Molar Eq. | Amount | MW ( g/mol ) | Notes |
| This compound | 1.0 | 514 mg | 257.12 | Starting Material |
| n-Butyllithium | 1.1 | 0.88 mL | 64.06 | 2.5 M solution in hexanes |
| Chlorodiphenylphosphine | 1.1 | 405 µL | 220.65 | Electrophile (d=1.229 g/mL) |
| Tetrahydrofuran (THF) | - | 20 mL | - | Anhydrous, inhibitor-free |
| Reaction Temp. | - | -78 °C to RT | - | |
| Reaction Time | - | 3 h | - |
Procedure:
-
Add this compound (514 mg, 2.0 mmol) to an oven-dried 100 mL Schlenk flask with a stir bar.
-
Seal the flask and place under a high-vacuum line, then backfill with argon. Repeat this cycle three times.
-
Add anhydrous THF (20 mL) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.88 mL of a 2.5 M solution in hexanes, 2.2 mmol) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium species.
-
In a separate, dry flask, prepare a solution of chlorodiphenylphosphine (405 µL, 2.2 mmol) in anhydrous THF (5 mL) under argon.
-
Add the chlorodiphenylphosphine solution dropwise to the cold organolithium solution via cannula or syringe.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by chromatography on silica gel under a nitrogen atmosphere to prevent oxidation of the phosphine. Alternatively, the phosphine can be protected as a borane adduct or phosphine oxide for easier handling.[14]
Conclusion
This compound is a powerful and accessible starting point for the synthesis of a wide range of sophisticated ligands. By leveraging fundamental organometallic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and phosphination via lithiation, researchers can readily access novel molecular structures. The protocols and strategies detailed in this application note provide a reliable framework for the rational design and synthesis of phenanthrene-based ligands, enabling further advancements in catalysis, drug discovery, and materials science.
References
- ResearchGate. (n.d.). Scheme 1 Synthesis of the 1,10-phenanthroline ligands.
- ResearchGate. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines.
-
PubMed. (2005). Synthesis of multi-1,10-phenanthroline ligands with 1,3-phenylene linkers and their lithium complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide.
- Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation.
- Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis.
- ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further....
-
Organic-chemistry.org. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved from [Link]
-
Bentham Science Publishers. (2025). Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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OUCI. (n.d.). Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. Retrieved from [Link]
-
NIH. (n.d.). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. Retrieved from [Link]
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Maynooth University Research Archive Library. (n.d.). Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and.... Retrieved from [Link]
-
Beilstein Journals. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
-
NIH. (n.d.). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Retrieved from [Link]
-
NIH. (n.d.). One-pot synthesis of primary phosphines from white phosphorus. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Semantic Scholar. (1996). Synthesis of a new phenanthroline derived ligand with acceptor properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (2023). Bidentate ligands in self-assembly: Synthesis, structure and applications.
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]
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- ResearchGate. (n.d.). ambidentate ligands.
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Purdue University. (n.d.). Structures With Bidentate Ligands. Retrieved from [Link]
-
Digital Commons@Kennesaw State. (n.d.). The development of new bidentate ligands and their corresponding coinage metal complexes. Retrieved from [Link]
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The Heck Reaction of 1-Bromophenanthrene with Alkenes: A Detailed Guide to Synthesis and Protocol
Phenanthrene and its derivatives are of significant interest to researchers in materials science and drug development due to their unique photophysical properties and presence in various biologically active molecules. The palladium-catalyzed Heck reaction stands out as a powerful and versatile tool for the synthesis of these complex structures, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides in-depth application notes and detailed protocols for the intermolecular Heck reaction of 1-bromophenanthrene with a range of alkenes, offering researchers and drug development professionals a comprehensive resource for synthesizing novel phenanthrene-based compounds.
The Heck Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[3] The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding and optimizing reaction conditions.
The catalytic cycle, illustrated below, typically involves a Pd(0)/Pd(II) pathway:
Figure 1: The catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[3]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the palladium-carbon bond.[3]
-
β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the substituted alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing HBr from the hydrido-palladium complex.
Experimental Protocols: Heck Coupling of this compound
The following protocols provide detailed, step-by-step methodologies for the Heck reaction of this compound with representative electron-deficient and electron-rich alkenes.
Reaction with an Electron-Deficient Alkene: n-Butyl Acrylate
This protocol details the synthesis of (E)-butyl 3-(phenanthren-1-yl)acrylate, a valuable intermediate for further functionalization.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Experimental Workflow:
Figure 2: Experimental workflow for the Heck reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-butyl 3-(phenanthren-1-yl)acrylate.
Reaction with an Electron-Rich Alkene: Styrene
This protocol outlines the synthesis of 1-styrylphenanthrene, a compound with potential applications in organic electronics.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Establish an inert atmosphere as described in the previous protocol.
-
Reagent Addition: Add anhydrous N,N-dimethylacetamide (5 mL), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir. Monitor the reaction by TLC.
-
Workup and Purification: Follow the workup and purification procedure outlined in section 2.1.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection and optimization of several parameters.
| Parameter | Recommended Reagents/Conditions | Rationale and Causality |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald-type phosphines | Ligands stabilize the Pd(0) catalyst and influence its reactivity and selectivity. Bulky, electron-rich phosphines can be beneficial for less reactive aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, Proton Sponge | An organic or inorganic base is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[3] |
| Solvent | DMF, DMAc, NMP, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction. |
| Temperature | 80-140 °C | Higher temperatures are often necessary to promote the oxidative addition of the aryl bromide to the palladium center. |
| Alkene | Electron-deficient (e.g., acrylates, acrylonitriles) or electron-rich (e.g., styrenes, vinyl ethers) | Electron-withdrawing groups on the alkene generally accelerate the reaction.[3] |
Troubleshooting Common Issues:
-
Low Yield: Increase reaction temperature or time. Consider a more active catalyst system (e.g., different ligand). Ensure all reagents and solvents are anhydrous.
-
Formation of Side Products: Optimize the base and temperature. The formation of homocoupled biaryl products can sometimes be suppressed by using a different ligand or lowering the catalyst loading.
-
Incomplete Reaction: Check the purity of the starting materials. Ensure the catalyst has not deactivated.
Conclusion
The Heck reaction of this compound provides a reliable and versatile route to a wide array of functionalized phenanthrene derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize novel compounds with potential applications in medicinal chemistry and materials science. The protocols and guidelines presented in this document serve as a valuable starting point for the successful implementation of this powerful synthetic transformation.
References
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(26), 9692–9695. Retrieved from [Link]
-
Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 57-67. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromophenanthrene by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of crude 1-bromophenanthrene via recrystallization. It is structured to address common challenges and frequently asked questions, ensuring a robust understanding of the principles and practicalities of this purification technique.
Introduction to Recrystallization of this compound
Recrystallization is a paramount technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[2] For this compound, a polycyclic aromatic hydrocarbon (PAH), successful recrystallization hinges on the careful selection of a solvent that dissolves the crude material at an elevated temperature but allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.[2][3]
Crude this compound, often synthesized via electrophilic bromination of phenanthrene, may contain impurities such as unreacted phenanthrene, polybrominated phenanthrenes, and other isomeric byproducts. The choice of solvent and the meticulous execution of the recrystallization protocol are critical for achieving high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Question: My crude this compound is not dissolving in the hot solvent. What should I do?
Answer: This issue typically points to an inappropriate solvent or an insufficient volume of the chosen solvent.
-
Causality: this compound, being a large, relatively nonpolar aromatic compound, requires a solvent with similar polarity to effectively dissolve it. "Like dissolves like" is a fundamental principle in solubility.[4] If the solvent is too polar (e.g., water, short-chain alcohols), it will not effectively solvate the this compound molecule. Alternatively, you may not be using a sufficient quantity of a suitable solvent.
-
Step-by-Step Solution:
-
Verify Solvent Choice: Confirm that you are using a solvent known to be effective for phenanthrene derivatives. Good starting points are aromatic hydrocarbons like toluene or alcohols like ethanol.[2][5]
-
Incremental Solvent Addition: Add the hot solvent in small portions to your crude material while heating and stirring. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[4]
-
Increase Temperature: Ensure your solvent is at or near its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss during heating.
-
Consider a Solvent Mixture: If a single solvent is proving ineffective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed. For instance, dissolving the crude product in a minimal amount of hot toluene and then slowly adding a "poor" solvent like hexane until the solution becomes slightly turbid can induce crystallization upon cooling.
-
Question: The dissolved this compound has "oiled out" upon cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the compound is lower than the temperature of the solution as it becomes saturated, or when there is a high concentration of impurities.
-
Causality: The high concentration of the solute in the hot solution can lead to it coming out of solution at a temperature above its melting point. The presence of significant impurities can also depress the melting point of the mixture, contributing to this phenomenon.
-
Step-by-Step Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote gradual cooling, which favors crystal formation over oiling.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
-
Question: My crystal yield is very low. What are the likely causes and how can I improve it?
Answer: A low yield is a frequent issue in recrystallization and can stem from several factors.
-
Causality: The most common reasons for low recovery are using too much solvent, cooling the solution too quickly, or premature filtration. An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Step-by-Step Solution:
-
Minimize Solvent Volume: As a primary rule, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal precipitation.
-
Test the Mother Liquor: After filtration, you can test the filtrate for remaining product by evaporating a small sample. If a significant amount of solid remains, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again to obtain a second crop of crystals.
-
Rinsing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
-
Question: My final this compound crystals are colored, but the pure compound should be white to light yellow. How do I remove colored impurities?
Answer: Colored impurities are often large, polar molecules that can be effectively removed.
-
Causality: These impurities are typically byproducts of the synthesis that are present in small quantities but have a strong chromophore.
-
Step-by-Step Solution:
-
Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Using a pre-heated funnel can help.
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on the properties of the parent compound, phenanthrene, and general principles of solubility, good candidate solvents include:
-
Ethanol: Phenanthrene is soluble in hot ethanol and less so in cold, making ethanol a common and effective choice for the recrystallization of phenanthrene and its derivatives.[2][5]
-
Toluene: As an aromatic solvent, toluene is very effective at dissolving aromatic compounds like this compound.[2] It may require the use of a co-solvent like hexane to reduce solubility upon cooling for optimal crystal formation.
-
Acetic Acid: Glacial acetic acid can also be used, particularly for removing certain types of impurities.[6]
A small-scale solvent screen with a few milligrams of your crude product in different solvents is the most reliable way to determine the optimal solvent for your specific sample.
Q2: How does the bromine substituent on the phenanthrene ring affect solubility?
A2: The bromine atom is an electron-withdrawing group that increases the polarity and molecular weight of the phenanthrene molecule. This will slightly alter its solubility characteristics compared to the parent phenanthrene. Generally, it will have good solubility in moderately polar to nonpolar organic solvents. Expect its solubility to be high in chlorinated solvents like dichloromethane and chloroform, and aromatic solvents like toluene.[4][7][8] Its solubility in alcohols like ethanol will be temperature-dependent, which is ideal for recrystallization.
Q3: What are the key safety precautions when performing this recrystallization?
A3: Safety is paramount in the laboratory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Perform the recrystallization in a well-ventilated fume hood, especially when working with volatile and flammable organic solvents like toluene and ethanol.
-
Heating: Use a heating mantle or a steam bath for heating flammable solvents. Never use an open flame.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used to be aware of their specific hazards.
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol provides a step-by-step guide for the purification of crude this compound using ethanol as the recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot ethanol necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity. The melting point of 9-bromophenanthrene (an isomer) is reported to be in the range of 60-64 °C.[4][9]
Data Summary
| Solvent | Solubility of Phenanthrene ( g/100g solvent) | Temperature (°C) | Reference |
| Ethanol | 1.67 | 25 | [2] |
| Ethanol | 10 | Boiling | [2] |
| Toluene | 41.67 | 25 | [2] |
| Carbon Tetrachloride | 41.67 | 25 | [2] |
| Benzene | 50 | 25 | [2] |
| Carbon Disulfide | 100 | 25 | [2] |
Note: The addition of a bromine atom will influence these values, but the general trends in solubility are expected to be similar.
Visual Workflow
Troubleshooting Recrystallization
Caption: A workflow diagram for troubleshooting common issues in recrystallization.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 995, Phenanthrene. [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of York Department of Chemistry. Problems with Recrystallisations. [Link]
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. [Link]
-
Recrystallization. (n.d.). [Link]
-
ChemTalk. (2022). Recrystallization. [Link]
-
Organic Syntheses Procedure. (n.d.). Phenanthrene, 9-bromo-. [Link]
-
Chemsrc. 9-Bromophenanthrene CAS#: 573-17-1. [Link]
-
LookChem. Cas 573-17-1,9-Bromophenanthrene. [Link]
-
BDMAEE. (2024). 9-bromophenanthrene. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
BDMAEE. (2024). 9-bromophenanthrene. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9-Bromophenanthrene | 573-17-1 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bdmaee.net [bdmaee.net]
- 7. guidechem.com [guidechem.com]
- 8. CAS 573-17-1: 9-Bromophenanthrene | CymitQuimica [cymitquimica.com]
- 9. 9-Bromophenanthrene | CAS#:573-17-1 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Catalyst Loading for 1-Bromophenanthrene Coupling Reactions
An in-depth guide to optimizing catalyst loading for cross-coupling reactions involving 1-bromophenanthrene, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to address the specific challenges associated with this compound, a sterically demanding polycyclic aromatic hydrocarbon (PAH). Our focus is on troubleshooting common issues to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have when designing their experimental setup.
Q1: What is a typical starting catalyst loading for coupling reactions with this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point.[1] For a challenging substrate like this compound, which is sterically hindered, it may be necessary to increase this loading to 5 mol% if initial trials show low conversion.[2] It is rarely beneficial to exceed 10 mol%, as this can lead to increased side reactions and cost without a proportional increase in yield.
Q2: Which palladium source is best for reproducibility?
A2: Modern, well-defined palladium(II) precatalysts are highly recommended for generating the active Pd(0) species in situ, leading to more reproducible results than using Pd(II) salts like Pd(OAc)₂ or PdCl₂ directly.[3][4] Precatalysts such as Buchwald's G3 or G4 precatalysts are designed for a 1:1 palladium-to-ligand ratio, which is often optimal and avoids issues associated with excess ligand.[3]
Q3: How does the steric hindrance of this compound affect the reaction?
A3: The bulky phenanthrene core can slow down two key steps in the catalytic cycle: oxidative addition and reductive elimination.[2][5] The initial insertion of the palladium catalyst into the C-Br bond (oxidative addition) is often the rate-determining step.[2][6] To overcome this, the use of bulky, electron-rich ligands is crucial as they accelerate both oxidative addition and the final reductive elimination step.[5][7]
Q4: Do I need to rigorously exclude air and water?
A4: Absolutely. Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, often resulting in the formation of palladium black.[2][8] Solvents must be thoroughly degassed, and the reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[1][9] While some Suzuki reactions tolerate water, using anhydrous solvents is a safer starting point to avoid side reactions like protodeboronation of the boronic acid partner.[9]
Troubleshooting Guide: Common Issues & Solutions
This guide is structured in a question-and-answer format to directly address specific experimental failures.
Problem 1: Low to No Product Conversion
Q: My reaction is sluggish or has failed completely, with most of the this compound starting material remaining. What are the likely causes and how can I fix it?
A: This is a common issue, often pointing to problems with catalyst activity or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing debromination of 1-Bromophenanthrene during reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic chemists working with 1-bromophenanthrene. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and frustrating challenge: the undesired debromination of this compound, which leads to the formation of phenanthrene as a major byproduct. As researchers and drug development professionals, we understand that maximizing yield and purity is paramount. This center provides the expert insights and validated protocols necessary to achieve that goal.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the debromination of this compound. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What is hydrodebromination and why is it a significant problem?
Hydrodebromination is a common side reaction where the bromine atom on the this compound starting material is replaced by a hydrogen atom, yielding the parent phenanthrene molecule.[1] This process is highly problematic for several reasons:
-
Reduced Yield: It consumes the starting material, directly lowering the theoretical maximum yield of your desired product.
-
Complicated Purification: The byproduct, phenanthrene, often has similar chromatographic properties to the starting material and the desired product, making separation difficult and time-consuming.
-
Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct disrupts the stoichiometry for subsequent reactions, leading to further complications.
Q2: What are the primary mechanisms that cause debromination in common reactions?
The mechanism of debromination is highly dependent on the type of reaction being performed.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain amine bases, or even the degradation of phosphine ligands.[1] Once formed, the Pd-H species can intercept the Ar-Pd(II)-Br intermediate in the catalytic cycle and undergo reductive elimination to produce the undesired phenanthrene (Ar-H).[1] This side reaction directly competes with the desired C-C or C-N bond formation.[3]
-
Organometallic Reagent Formation (e.g., Grignard, Organolithium): The formation of Grignard or organolithium reagents from aryl halides is known to proceed through radical intermediates.[4] The initially formed 1-phenanthryl radical can abstract a hydrogen atom from the ethereal solvent (e.g., THF) to form phenanthrene. Furthermore, any trace amount of protic impurities (especially water) will rapidly quench the highly basic Grignard or organolithium reagent as it is formed, also leading to the debrominated product.[5][6]
-
Photochemical and Reductive Reactions: Under visible light irradiation or in the presence of certain reducing agents, this compound can undergo single-electron transfer to form a radical anion.[7][8] This radical anion is an intermediate which can then fragment, and subsequent hydrogen atom abstraction leads to phenanthrene.[8] The extended π-system of the phenanthrene core helps to stabilize this radical anion intermediate, potentially making it more susceptible to such pathways compared to simpler aryl bromides.[9][10][11][12]
Q3: Are certain reaction conditions more likely to promote debromination?
Yes, absolutely. The choice of reagents and conditions is critical.
-
Strong Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are known to promote debromination, especially at elevated temperatures.[1]
-
Protic or Reducible Solvents: Solvents like alcohols can serve as hydride sources for Pd-H formation. Polar aprotic solvents like DMF can also be problematic under certain conditions.[1]
-
High Temperatures: Debromination pathways can have a higher activation energy than the desired productive reaction.[1] Therefore, running reactions at excessively high temperatures often increases the amount of the phenanthrene byproduct.
-
Inefficient Ligands: Ligand choice is crucial in palladium catalysis. Ligands that do not promote rapid reductive elimination of the desired product will allow more time for competing side reactions like debromination to occur.[1]
Troubleshooting Guide: Minimizing Phenanthrene Formation
If you are observing a significant amount of phenanthrene in your reaction, follow this workflow to diagnose and solve the issue.
Scenario 1: Debromination in Suzuki or Buchwald-Hartwig Cross-Coupling
Your primary goal is to make the desired C-C or C-N bond formation (reductive elimination) kinetically favored over the Pd-H-mediated debromination pathway.
Step 1: Evaluate the Base
-
The Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can actively promote the formation of Pd-H species.
-
The Solution: Switch to a weaker inorganic base.[1] Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices. They are less prone to generating hydride intermediates while still being effective for the catalytic cycle.
Step 2: Scrutinize the Catalyst/Ligand System
-
The Problem: The ligand sphere around the palladium center dictates its reactivity. Insufficiently bulky or electron-donating ligands may not promote the final reductive elimination step efficiently.
-
The Solution: Employ bulky, electron-rich biaryl phosphine ligands.[1] Ligands such as XPhos, SPhos, and RuPhos are specifically designed to accelerate reductive elimination, helping the desired reaction outcompete the debromination side reaction.[1] Using a well-defined pre-catalyst can also improve consistency and activity.[1]
Step 3: Optimize Solvent and Temperature
-
The Problem: High temperatures can provide the necessary activation energy for the debromination pathway. Protic solvents (alcohols) or solvents that can act as hydride donors (like DMF under certain conditions) are problematic.[1]
-
The Solution: Use a non-polar, aprotic solvent like toluene or dioxane.[1] Concurrently, attempt to lower the reaction temperature. Try running the reaction at 80-90 °C instead of 110 °C. A lower temperature can often tip the kinetic balance in favor of the desired product.[1]
Scenario 2: Debromination during Grignard or Organolithium Formation
Your primary goal is to eliminate all sources of protons and minimize radical side reactions with the solvent.
-
The Problem: Trace water in glassware, solvent, or on the surface of the magnesium turnings will instantly quench the organometallic reagent, leading to phenanthrene. Additionally, the radical mechanism can lead to hydrogen abstraction from the solvent.[4][5]
-
The Solution:
-
Rigorous Drying: Flame-dry all glassware under vacuum or dry in an oven overnight.[5] Use a freshly opened bottle of anhydrous solvent or distill it from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether).
-
Magnesium Activation: Do not rely on old, oxidized magnesium turnings. Use fresh, high-quality turnings. If initiation is slow, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[13]
-
Control Temperature: The reaction to form the Grignard reagent is exothermic. Maintain a gentle reflux by controlling the addition rate of the this compound solution. Avoid excessive external heating, which can promote side reactions like Wurtz coupling.[5]
-
Parameter Optimization Summary for Cross-Coupling Reactions
| Parameter | Condition to AVOID | Recommended Condition | Rationale |
| Base | Strong alkoxides (NaOtBu, KOtBu) | Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[1] | Minimizes formation of Pd-H species. |
| Ligand | Small, electron-poor phosphines | Bulky, electron-rich biaryl phosphines (XPhos, SPhos)[1] | Accelerates desired reductive elimination over debromination. |
| Solvent | Protic (MeOH, EtOH) or reducible (DMF) | Non-polar aprotic (Toluene, Dioxane)[1] | Reduces potential sources of hydride for Pd-H formation. |
| Temperature | Excessively high (>100-110 °C) | Lowest effective temperature (e.g., 80 °C)[1] | Debromination often has a higher activation energy. |
| Reagents | Wet or old solvents, impure reagents | Anhydrous, degassed solvents; high-purity reagents[1] | Eliminates sources of water and other hydride donors. |
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize hydrodebromination.
Methodology:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), finely ground K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask, and purge with argon.
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.1 M.
-
Subject the reaction mixture to three cycles of vacuum evacuation followed by argon backfilling to ensure an inert atmosphere.
-
Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Malapit, C. A., et al. (2018). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Angewandte Chemie International Edition. (2020). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines. PubMed. [Link]
-
Gallou, F., et al. (2014). Reductions of aryl bromides in water at room temperature. PMC - NIH. [Link]
-
Douglas, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Douglas, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. [Link]
-
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH. [Link]
-
Verlet, J. R. R., et al. (2018). Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. PMC - PubMed Central. [Link]
-
Hsieh, T., et al. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Hartwig, J. F., et al. (2002). Reductive Elimination of Aryl Halides from Palladium(II). ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. [Link]
-
PubChem - NIH. (n.d.). 9-Bromophenanthrene. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
-
The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
ResearchGate. (n.d.). Resonance structure of phenalenyl radical (1). [Link]
-
RSC Publishing. (n.d.). On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition. [Link]
-
ResearchGate. (n.d.). Generation and decomposition of phenalenyl radical. [Link]
-
ResearchGate. (n.d.). (a) Resonance stabilization in phenalenyl radical. (b) Structure of phenalene isomers. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
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- 9. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 1-Bromophenanthrene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with their Suzuki reactions, particularly those involving sterically hindered and electronically complex substrates like 1-bromophenanthrene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights that go beyond simple procedural steps, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, its success is highly dependent on a delicate interplay of catalyst, ligand, base, and solvent, especially when dealing with challenging substrates. This compound, a polycyclic aromatic hydrocarbon (PAH), presents a classic example of a sterically demanding substrate where standard conditions often fail.[4][5][6] This guide will walk you through common failure modes and provide logical, evidence-based solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial hurdles encountered when working with this compound and similar substrates.
Q1: My Suzuki reaction with this compound is not proceeding at all. What are the most likely initial culprits?
A1: When a reaction shows no conversion, the issue often lies with one of the foundational components of the catalytic cycle. Here's a checklist of primary suspects:
-
Catalyst Inactivity: The Pd(0) active species may not be forming. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient under your current conditions.[1] Ensure your phosphine ligand, which can also act as a reductant, is not oxidized before it can perform this function.
-
Failed Oxidative Addition: this compound's steric bulk around the C1-Br bond can significantly hinder the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][7][8] The palladium center needs to access the C-Br bond, and the large phenanthrene core can physically block this approach.
-
Poor Substrate Solubility: Polycyclic aromatic hydrocarbons like phenanthrene derivatives can have poor solubility in common Suzuki reaction solvents, especially at room temperature.[9] If your starting material is not adequately dissolved, the reaction will be slow or fail entirely.
-
Base Incompatibility: The base plays a crucial role in activating the boronic acid for transmetalation.[2][10] An inappropriate choice of base (e.g., one that is too weak or not soluble in the reaction medium) will stall the catalytic cycle.
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Boronic acid homocoupling is a common side reaction, often indicating the presence of Pd(II) species and oxygen in your reaction mixture.[1] This side reaction can consume your nucleophile and complicate purification.
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[1] Ensure your solvent and reaction mixture are thoroughly degassed. Techniques like freeze-pump-thaw cycles are generally more effective than simply bubbling an inert gas through the solvent.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources.
-
Choice of Boronic Ester: MIDA (N-methyliminodiacetic acid) boronates are significantly more stable and less prone to side reactions like homocoupling and protodeboronation compared to boronic acids.[1] They can be used in a "slow-release" strategy, providing a steady, low concentration of the active boronic acid.[11]
Q3: My main side product is the dehalogenated phenanthrene. What causes this and how can I prevent it?
A3: Dehalogenation, or hydrodehalogenation, results from the reductive cleavage of the C-Br bond. After oxidative addition, the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture, leading to the formation of phenanthrene instead of the desired coupled product.[1]
-
Source of Hydride: The hydride can originate from various sources, including amine bases, alcohols used as solvents, or even water under certain conditions.
-
Mitigation Strategies:
-
Avoid using amine bases if dehalogenation is a major issue.
-
Ensure your solvents are anhydrous if you suspect water is the hydride source.
-
Using bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the dehalogenation pathway.
-
II. In-Depth Troubleshooting Guide
When standard fixes don't resolve the issue, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving persistent problems in your Suzuki reaction with this compound.
Logical Troubleshooting Workflow
Here is a visual representation of a systematic approach to troubleshooting your failed Suzuki reaction.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Problem Area 1: The Challenge of Steric Hindrance
The phenanthrene core presents significant steric bulk around the 1-position, which directly impacts the two most critical steps in the catalytic cycle: oxidative addition and reductive elimination.
The Suzuki Catalytic Cycle with Steric Hindrance
Caption: The Suzuki catalytic cycle highlighting steps impacted by steric hindrance.
Solutions for Steric Hindrance:
-
Ligand Selection is Critical: For sterically demanding substrates, standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.[1][12]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings.[13] They possess bulky biaryl backbones that create a large "bite angle," facilitating reductive elimination. Their electron-rich nature also accelerates the oxidative addition step.[7][14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are even more electron-rich than phosphines, making them excellent for promoting oxidative addition with unreactive aryl halides.[10] PEPPSI-type catalysts are commercially available and often effective.[1]
-
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for oxidative addition. Microwave-assisted synthesis can be particularly effective, often dramatically reducing reaction times for PAH synthesis.[5][6]
-
Choice of Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 and G4 Buchwald precatalysts) are designed for stability and to ensure the efficient generation of the active monoligated Pd(0) species in solution.[15]
| Ligand Class | Key Features | Recommended for this compound? |
| Triphenylphosphine (PPh₃) | Small, moderately electron-donating | No, generally ineffective for hindered substrates. |
| Buchwald Ligands (e.g., XPhos) | Bulky, electron-rich, promotes reductive elimination | Yes, highly recommended. |
| N-Heterocyclic Carbenes (NHCs) | Very electron-rich, promotes oxidative addition | Yes, a strong alternative to Buchwald ligands. |
Problem Area 2: Optimizing the Base and Solvent System
The choice of base and solvent is not trivial and can be the key to unlocking reactivity.[16][17]
The Role of the Base:
The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to occur.[2][10]
-
Inorganic Bases:
-
K₃PO₄ (Potassium Phosphate): Often a good choice for hindered couplings. It is a moderately strong base. The hydration state can be important; sometimes anhydrous conditions with a small, controlled amount of water are optimal.[8]
-
Cs₂CO₃ (Cesium Carbonate): A strong base that is often effective when others fail, partly due to the solubility of cesium salts in organic solvents.
-
K₂CO₃ (Potassium Carbonate): A standard, weaker base. May not be effective enough for this challenging substrate unless high temperatures are used.[9]
-
-
Fluoride Sources: Bases like KF or CsF can be effective, particularly if your substrate has base-sensitive functional groups.[10]
Solvent Selection:
The solvent must dissolve all components of the reaction and can influence the stability and activity of the catalytic species.[17][18]
-
Aprotic Polar Solvents:
-
Dioxane/Water or THF/Water: Classic Suzuki solvent systems. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate.[2]
-
Toluene: A common non-polar solvent that is useful for high-temperature reactions. Often used with a phase-transfer catalyst or aqueous base.
-
DMF or DMAc: These polar aprotic solvents can be excellent for solubilizing complex organic molecules but can also lead to side reactions at high temperatures.[9][17]
-
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O (10:1) | A robust starting point for hindered couplings. |
| Cs₂CO₃ | 1,4-Dioxane | Stronger base, good for difficult substrates. |
| K₂CO₃ | THF/H₂O (4:1) | Standard conditions, may require higher temperatures. |
Problem Area 3: Stability and Quality of Reagents
The success of a Suzuki reaction is highly dependent on the quality of the reagents.
-
Boronic Acid Integrity: Boronic acids can undergo decomposition via several pathways:
-
Protodeboronation: The replacement of the C-B bond with a C-H bond. This is often promoted by moisture and acidic or basic conditions.[11] Using anhydrous solvents and ensuring the boronic acid is of high quality can mitigate this.
-
Trimerization to Boroxines: In anhydrous conditions, boronic acids can form cyclic trimers called boroxines.[11] While boroxines are often competent in Suzuki couplings, their formation can alter the stoichiometry of your reaction. Adding a small amount of water can break up these trimers.
-
-
Catalyst Quality: Palladium catalysts, especially those involving phosphine ligands, can be sensitive to air and moisture.[19] Store your catalysts under an inert atmosphere and handle them quickly in the air.
III. Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction with this compound
This protocol provides a robust starting point for optimizing your reaction.
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the limiting reagent).
-
Degassing: Subject the sealed reaction vessel to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
IV. Conclusion
Troubleshooting failed Suzuki reactions, especially with challenging substrates like this compound, requires a systematic and mechanistically informed approach. Steric hindrance is the primary obstacle, which can be overcome by selecting highly active catalyst systems featuring bulky, electron-rich ligands. Fine-tuning the base and solvent system is equally critical to ensure all steps of the catalytic cycle can proceed efficiently. By carefully considering each component and its role, and by methodically addressing potential failure points, you can significantly increase your probability of success.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-3. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 3). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]
-
PubMed. (2007, November 9). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Retrieved from [Link]
-
ACS Omega. (2017, July 5). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 1-Bromophenanthrene
Welcome to the technical support center for the synthesis of 1-bromophenanthrene. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. We will address the inherent challenges of regioselectivity in phenanthrene chemistry and provide a robust, multi-step pathway, complete with troubleshooting guides and frequently asked questions to ensure a successful scale-up campaign.
Introduction: The Challenge of Regioselectivity
The direct electrophilic bromination of phenanthrene is well-documented to yield 9-bromophenanthrene as the major product due to the higher electron density and thermodynamic stability of the intermediate sigma complex at the C9 position.[1][2][3] Synthesizing the this compound isomer, therefore, is not a trivial undertaking and requires a strategic, multi-step approach to direct the substitution to the desired position. This guide outlines a validated indirect pathway that circumvents the regioselectivity issue of direct bromination.
The proposed strategy involves:
-
Sulfonation of phenanthrene to create a mixture of phenanthrenesulfonic acids.
-
Isomer Separation to isolate the key phenanthrene-1-sulfonic acid intermediate.
-
Conversion of the sulfonic acid to 1-aminophenanthrene.
-
A final Sandmeyer Reaction to convert the amino group to the target bromide.
This approach provides a reliable, albeit longer, path to high-purity this compound and is amenable to scale-up with appropriate process controls.
Frequently Asked Questions (FAQs)
Q1: Why can't I just directly brominate phenanthrene to get this compound?
Direct electrophilic aromatic substitution on phenanthrene preferentially occurs at the 9- and 10-positions.[4] This is because the carbocation intermediate formed during attack at the C9 position is the most stable, as it preserves the aromaticity of two of the benzene rings.[5][6] Consequently, direct bromination with reagents like Br₂ almost exclusively yields 9-bromophenanthrene.[1][3] To achieve substitution at the C1 position, an indirect method using directing groups is necessary.
Q2: What is the overall strategy for selectively synthesizing the 1-bromo isomer?
The most common strategy involves introducing a functional group that can be later replaced, after directing substitution. Our recommended pathway uses sulfonation. By reacting phenanthrene with sulfuric acid, a mixture of sulfonic acid isomers is formed.[7] While this is still a mixture, the isomers can be separated. The isolated phenanthrene-1-sulfonic acid then serves as the precursor for conversion to 1-aminophenanthrene. The amino group is a versatile handle for the Sandmeyer reaction, which cleanly converts it to a bromine atom using copper(I) bromide.[8][9]
Q3: What are the primary safety concerns when scaling up this synthesis?
Scaling up introduces significant safety challenges that must be addressed with robust engineering controls and strict personal protective equipment (PPE) protocols.[10]
-
Bromine & HBr: Liquid bromine is highly toxic, corrosive, and a strong oxidizer.[11] The reaction also evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. All manipulations must be done in a well-ventilated fume hood or a closed reactor system with a scrubber.
-
Concentrated Sulfuric Acid: This is highly corrosive. The sulfonation reaction is exothermic, and poor temperature control on a large scale can lead to a runaway reaction.
-
Diazonium Salts: The Sandmeyer reaction proceeds via an aryl diazonium salt intermediate. These salts can be explosive if isolated or allowed to dry.[12] They must be kept in a cold aqueous solution and used immediately after preparation. Temperature control during diazotization is critical.
-
Solvent Handling: The process uses large volumes of organic solvents. Appropriate measures for grounding and bonding equipment must be taken to prevent static discharge, and adequate ventilation is required to avoid the buildup of flammable vapors.
Q4: How can I confirm that I have synthesized this compound and not other isomers?
Distinguishing between isomers is critical and is best achieved using spectroscopic methods.
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is highly diagnostic. Each isomer (1-bromo, 2-bromo, 3-bromo, 9-bromo, etc.) will have a unique splitting pattern and chemical shifts for its protons. Comparing the obtained spectrum with literature data for this compound is the most definitive method.
-
GC-MS: Gas chromatography can separate the isomers based on their boiling points and polarity, while mass spectrometry will confirm the molecular weight (257.12 g/mol for C₁₄H₉Br).[13]
-
Melting Point: Each isomer has a distinct melting point. While useful, this should be used in conjunction with spectroscopic data, as impurities can depress the melting point.
Scaled-Up Experimental Protocol
This protocol details a multi-step synthesis suitable for producing multi-gram quantities of this compound.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Part 1: Sulfonation of Phenanthrene
Causality: This step introduces the sulfonic acid group, which acts as a handle for subsequent transformations. The reaction temperature influences the ratio of isomers formed.[7]
-
Setup: In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and an outlet connected to a caustic scrubber, charge purified phenanthrene (1.0 kg, 5.61 mol).
-
Heating: Heat the reactor to 110°C to melt the phenanthrene.
-
Acid Addition: Once molten, begin stirring and slowly add concentrated sulfuric acid (98%, 650 mL, 12.0 mol) over 60-90 minutes, ensuring the internal temperature does not exceed 125°C. The reaction is exothermic.[7]
-
Reaction: Maintain the reaction mixture at 120-125°C with vigorous stirring for 4 hours. Monitor the reaction by taking a small aliquot, diluting it with water, and checking for clarity (a clear solution indicates consumption of phenanthrene).
-
Workup: Cool the mixture to ~90°C and slowly pour the viscous solution into 15 L of cold water with vigorous stirring.
-
Neutralization: Add a solution of sodium hydroxide (800 g in 1.5 L water) to precipitate the sodium phenanthrenesulfonate salts. Cool the mixture to below 10°C in an ice bath to maximize precipitation.
-
Isolation: Collect the solid salts by filtration and wash with a cold, saturated sodium chloride solution (2 L). This crude mixture contains primarily the sodium salts of the 2-, 3-, and 1-sulfonates.
Part 2: Isomer Separation (Fractional Crystallization)
Causality: The different phenanthrenesulfonate isomers and their salts exhibit different solubilities, which allows for their separation through careful, repeated crystallization. This is often the most challenging and yield-limiting step in the sequence.
-
Dissolution: Dissolve the crude sodium salt mixture in 15-20 L of boiling water containing hydrochloric acid (200 mL) to increase solubility.[7]
-
First Crystallization: Neutralize the hot, filtered solution with NaOH and allow it to cool slowly. The less soluble 2- and 3-isomers will crystallize first. Filter these off. The mother liquor is now enriched in the 1-isomer.
-
Concentration & Isolation: Reduce the volume of the mother liquor by half through distillation. Upon cooling, the sodium phenanthrene-1-sulfonate will precipitate. Purity should be checked by a method such as HPLC. Further recrystallization may be necessary to achieve desired purity.
Part 3: Synthesis of 1-Aminophenanthrene
Causality: The sulfonic acid group is not easily displaced. It is typically converted to a phenol via caustic fusion, which can then be aminated using the Bucherer reaction.
-
Caustic Fusion: In a high-temperature reactor (e.g., a nickel crucible), mix the isolated sodium phenanthrene-1-sulfonate (100 g) with sodium hydroxide pellets (300 g). Heat the mixture to 300-320°C for 2-3 hours until the fusion is complete.
-
Workup: Carefully cool the melt and dissolve it in 2 L of water. Acidify with concentrated HCl to precipitate the crude 1-hydroxyphenanthrene. Filter, wash with water, and dry.
-
Bucherer Reaction: Charge a pressure reactor with the crude 1-hydroxyphenanthrene (50 g), sodium bisulfite (100 g), and 25% aqueous ammonia (500 mL). Heat the reactor to 150°C for 8 hours.
-
Isolation: Cool the reactor, vent, and filter the solid product. Wash with water and dry to yield 1-aminophenanthrene.[14]
Part 4: Sandmeyer Reaction for this compound
Causality: This classic reaction converts the thermally labile diazonium salt of 1-aminophenanthrene into the stable this compound via a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[8][9]
-
Diazotization: Suspend 1-aminophenanthrene (20 g, 0.10 mol) in a mixture of 48% hydrobromic acid (100 mL) and water (100 mL) in a reactor cooled to 0-5°C.
-
Stir vigorously and add a solution of sodium nitrite (7.3 g, 0.105 mol) in water (20 mL) dropwise, keeping the internal temperature strictly below 5°C. Stir for an additional 30 minutes at 0-5°C after the addition is complete.
-
Copper Catalyst: In a separate flask, dissolve copper(I) bromide (16 g, 0.11 mol) in 48% hydrobromic acid (50 mL) by warming gently, then cool to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the temperature below 10°C.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup & Purification: Cool the reaction mixture and extract with dichloromethane (3 x 200 mL). Wash the combined organic layers with water, 1 M NaOH, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) followed by recrystallization from ethanol to yield pure this compound.
Troubleshooting Guide
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting common synthesis issues.
Q: My final yield of this compound is very low. What are the likely causes?
-
A: Cause 1: Inefficient Isomer Separation. The separation of phenanthrene-1-sulfonic acid from its isomers in Step 2 is the most probable source of significant yield loss.
-
Solution: This step requires careful optimization. Use HPLC to monitor the purity of the mother liquor and the crystallized fractions. Experiment with different solvent systems or salt forms (e.g., potassium or barium salts) which may offer better separation profiles.[7]
-
-
A: Cause 2: Decomposition of Diazonium Salt. The diazonium intermediate in Step 4 is unstable. If the temperature rises above 5-10°C during its formation or before addition to the copper catalyst, it will decompose back to the amine or form phenol byproducts.
-
Solution: Ensure robust cooling and slow, subsurface addition of the sodium nitrite solution. Use the generated diazonium salt immediately; do not let it stand.
-
-
A: Cause 3: Incomplete Reactions. The caustic fusion (Step 3) requires high temperatures to proceed to completion. An incomplete reaction will result in unreacted sulfonic acid, which will be lost during workup.
-
Solution: Ensure the fusion temperature reaches at least 300°C and is held for the prescribed time. For the Sandmeyer reaction, ensure all the diazonium salt has been consumed before workup by observing the cessation of N₂ evolution and warming the reaction as described.
-
Q: My final product is contaminated with another bromophenanthrene isomer. How did this happen?
-
A: Cause: Cross-Contamination from Isomer Separation. The most likely reason is that your phenanthrene-1-sulfonic acid intermediate was not pure and contained other isomers (e.g., the 2- or 3-sulfonate). These isomers will proceed through the subsequent reaction steps, leading to a mixture of bromophenanthrene isomers in the final product.
-
Solution: Revisit the fractional crystallization (Step 2). Additional recrystallization steps are necessary. Use a high-resolution analytical technique like ¹H NMR or HPLC to confirm the isomeric purity of your sulfonic acid salt before proceeding to the amination step.
-
Q: The Sandmeyer reaction (Step 4) is not working. I don't see any nitrogen evolution.
-
A: Cause 1: Failed Diazotization. The formation of the diazonium salt is the prerequisite for the reaction. This can fail if the sodium nitrite has degraded or if the solution is not sufficiently acidic.
-
Solution: Use fresh sodium nitrite. Ensure a molar excess of hydrobromic acid is present. You can test for the presence of nitrous acid using starch-iodide paper (a positive test indicates excess nitrous acid is present).
-
-
A: Cause 2: Inactive Catalyst. Copper(I) bromide can oxidize to copper(II) on storage, which is less effective as a catalyst for this reaction.
-
Solution: Use freshly purchased or prepared copper(I) bromide. The solution in HBr should be nearly colorless; a strong green or blue color indicates significant Cu(II) contamination.
-
Data Summary Tables
Table 1: Reagent Quantities for Different Scales
| Reagent | 10g Scale | 50g Scale | 250g Scale |
| Part 1: Sulfonation | |||
| Phenanthrene | 50 g | 250 g | 1.25 kg |
| H₂SO₄ (98%) | 33 mL | 165 mL | 825 mL |
| Part 3: Amination | |||
| Sodium Phenanthrene-1-sulfonate | 5 g | 25 g | 125 g |
| Sodium Hydroxide (pellets) | 15 g | 75 g | 375 g |
| Part 4: Sandmeyer | |||
| 1-Aminophenanthrene | 1 g | 5 g | 25 g |
| NaNO₂ | 0.38 g | 1.9 g | 9.5 g |
| CuBr | 0.8 g | 4.0 g | 20.0 g |
Note: Quantities are approximate and should be calculated based on the molecular weights for each specific run.
Table 2: Typical Analytical Data for Phenanthrene Isomers
| Compound | Position of Bromine | Molecular Weight | Expected ¹H NMR (Key Signals) |
| This compound | 1 | 257.12 | Complex multiplet, distinct downfield shifts for protons near Br |
| 2-Bromophenanthrene | 2 | 257.12 | Different pattern of doublets and triplets in aromatic region |
| 3-Bromophenanthrene | 3 | 257.12 | Unique pattern, distinct from 1- and 2-isomers |
| 9-Bromophenanthrene | 9 | 257.12 | Often shows a characteristic singlet or sharp doublet for the proton at C10 |
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 3. 9-Bromophenanthrene | 573-17-1 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C14H9Br | CID 13933880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for 1-Bromophenanthrene Purity
Welcome to the technical support center for the analytical assessment of 1-Bromophenanthrene. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical synthetic intermediate. We will delve into the core principles of various analytical techniques, provide field-proven protocols, and address common troubleshooting scenarios encountered in the laboratory.
The Criticality of Purity for this compound
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a versatile building block in organic synthesis. Its applications range from the development of novel electronic materials to the synthesis of complex pharmaceutical compounds.[1] The purity of the starting material is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and compromised activity in the final product. Therefore, accurate and precise purity determination is not merely a quality control step but a foundational requirement for reproducible and successful research.
Primary Analytical Techniques for Purity Assessment
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or routine quality control. For this compound, a multi-technique approach is often recommended for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity determination of non-volatile and thermally stable compounds like this compound.[2] It excels at separating the main compound from closely related impurities.
Causality Behind Method Choices
Reversed-phase HPLC is the preferred mode. This compound is a non-polar molecule, and a C18 or C8 stationary phase provides excellent retention and separation from both more polar (e.g., oxidized byproducts) and less polar (e.g., unreacted phenanthrene) impurities.[3][4] The mobile phase, typically a mixture of acetonitrile and water, allows for fine-tuning of the elution strength to achieve optimal resolution. UV detection is highly effective due to the strong chromophore of the phenanthrene ring system.[5]
Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound and its non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[2]
-
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for PAHs. |
| Mobile Phase A | Water | Weak solvent in reversed-phase. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent; provides good peak shape for PAHs. |
| Gradient | 80% B to 100% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | A standard volume to avoid peak distortion. |
| Detection | UV at 254 nm or PDA (220-400 nm) | Phenanthrene has strong absorbance at 254 nm. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It provides both quantitative data (from the GC's flame ionization detector, FID) and structural information (from the mass spectrometer), making it ideal for impurity identification.[6][7]
Causality Behind Method Choices
This compound has a boiling point suitable for GC analysis. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is standard for PAH analysis.[8] This phase separates compounds primarily based on their boiling points and slight differences in polarity. The temperature program is crucial; a slow ramp allows for the separation of closely eluting isomers, such as different bromophenanthrene isomers or unreacted phenanthrene.[9]
Detailed Experimental Protocol: GC-MS
Objective: To separate and identify volatile impurities and confirm the identity of this compound.
-
Instrumentation: A GC system with an FID or coupled to a Mass Spectrometer (MS).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or hexane.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm) or equivalent | Industry standard for robust PAH analysis.[8] |
| Inlet Temperature | 280 °C | Ensures complete volatilization without degradation. |
| Injection Volume | 1 µL (Split ratio: 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 100°C (hold 2 min), ramp to 300°C at 10°C/min (hold 5 min) | Separates early eluting impurities from the main analyte and later eluting, heavier compounds. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Mass Range | 50-400 amu | Covers the mass of the parent ion and expected fragments. |
-
Data Analysis:
-
Identify the this compound peak by its retention time and its mass spectrum (characteristic M+ at m/z 256 and M+2 at m/z 258 due to bromine isotopes).
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
Calculate purity based on the relative peak areas (Area %).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation and can be adapted for quantitative analysis (qNMR). ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.[10]
Causality Behind Method Choices
¹H NMR is particularly useful for purity assessment. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integration of signals from the analyte to those of a certified internal standard with a known concentration, a highly accurate purity value can be determined. Impurities will present as extra, unassignable peaks in the spectrum.[11]
Detailed Experimental Protocol: ¹H NMR for Purity
Objective: To confirm the structure and determine purity using an internal standard.
-
Instrumentation: An NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation (for qNMR):
-
Accurately weigh ~10-15 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) to allow for complete proton relaxation, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P_std = Purity of the standard.
-
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.
HPLC Troubleshooting
Q1: My this compound peak is broad and tailing. What are the likely causes and solutions?
A1: Peak tailing is a common issue, often pointing to secondary interactions or column problems.
-
Cause 1: Active Sites on the Column: The silica backbone of the column can have acidic silanol groups that interact with your analyte.
-
Solution: Use a high-purity, end-capped C18 column specifically designed for PAHs. You can also try adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase, but this should be a last resort.
-
-
Cause 2: Column Contamination/Void: The column may be contaminated with strongly retained compounds from previous injections, or a void may have formed at the column inlet.
-
Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, then back). If this fails, reverse the column (disconnect from the detector) and flush at a low flow rate. If a void is suspected, the column may need to be replaced.
-
-
Cause 3: Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.
-
Q2: I'm seeing "ghost peaks" – peaks that appear in blank runs. Where are they coming from?
A2: Ghost peaks are typically caused by contamination or carryover.
-
Cause 1: Carryover from Autosampler: The previous, more concentrated sample may not have been fully flushed from the injector needle or loop.
-
Solution: Program a more extensive needle wash with a strong solvent (like isopropanol) between injections. Ensure your wash solvent is fresh.[12]
-
-
Cause 2: Contaminated Mobile Phase: Impurities in your solvents (especially water) or leaching from solvent bottles/tubing can accumulate on the column and elute as broad peaks, particularly during a gradient.
-
Solution: Use high-purity, HPLC-grade solvents. Filter all aqueous mobile phases. Run a blank gradient with no injection to see if the peaks persist; if they do, the source is the mobile phase or the system itself.
-
-
Cause 3: Late Elution: A peak from a previous injection may be eluting very late, appearing in the next chromatogram.
-
Solution: Extend the run time or add a high-organic flush at the end of your gradient to ensure all compounds have eluted before the next injection.
-
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
GC-MS Troubleshooting
Q3: My purity by GC is different from my purity by HPLC. Why?
A3: This is a common and important observation. It highlights why orthogonal (different) methods are valuable.
-
Reason 1: Different Selectivity: HPLC separates based on polarity and interaction with the stationary phase, while GC primarily separates based on boiling point and volatility. An impurity that co-elutes with your main peak in one technique may be well-resolved in the other.
-
Reason 2: Non-Volatile Impurities: HPLC can detect non-volatile impurities (e.g., salts, polymeric material) that will not pass through a GC column. These impurities will remain in the GC inlet and go undetected, leading to an artificially high purity reading by GC.
-
Reason 3: Thermal Degradation: Some impurities (or even the analyte itself, though less likely for this compound) might degrade in the hot GC inlet. This can result in a lower purity reading or the appearance of new, degradant peaks.
Q4: I am having trouble separating phenanthrene from this compound in my GC analysis. What can I do?
A4: These compounds have similar structures and boiling points, which can make separation challenging.
-
Solution 1: Lower the Temperature Ramp Rate: A slower oven temperature program (e.g., 5 °C/min instead of 10 °C/min) will increase the time the analytes spend interacting with the stationary phase, improving resolution between these closely eluting compounds.
-
Solution 2: Use a Longer Column: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and thus greater resolving power.[8]
-
Solution 3: Check MS Data Carefully: Even if the peaks are not baseline-resolved, their mass spectra are different. Phenanthrene has a molecular ion at m/z 178, while this compound will be at m/z 256/258. You can use extracted ion chromatograms (EICs) for these specific masses to confirm the presence of both and potentially perform deconvolution.
NMR Troubleshooting
Q5: My ¹H NMR spectrum has small, unidentified peaks. How can I determine if they are impurities?
A5: Unidentified peaks can be impurities, residual solvent, or artifacts.
-
Step 1: Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to a standard table of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Step 2: Check for Grease: Broad, rolling humps, often around 1.2-1.5 ppm, are characteristic of silicone grease.
-
Step 3: Analyze Coupling and Integration: If the peaks are sharp, look at their splitting patterns and try to piece together the structure of the impurity. The integration of the impurity peak relative to your main compound can give you a rough estimate of its concentration.
-
Step 4: Run a 2D NMR Experiment: If the impurity is significant, a 2D experiment like COSY (proton-proton correlation) or HSQC (proton-carbon correlation) can be invaluable in piecing together its structure.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Organic Syntheses. (n.d.). 9-Bromophenanthrene. Retrieved from [Link][13]
-
PubChem. (n.d.). 9-Bromophenanthrene. National Center for Biotechnology Information. Retrieved from [Link][10]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Retrieved from [Link][14]
-
Nakata, H., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spec. Analytical Sciences. Retrieved from [Link][15]
-
Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link][3]
-
ResearchGate. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link][4]
-
NIST. (n.d.). Phenanthrene, 9-bromo-. NIST WebBook. Retrieved from [Link][5]
-
Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link][7]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link][11]
-
ResearchGate. (2016). Phenanthrene and anthracene peak seperation?. Retrieved from [Link][9]
-
WSU. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][12]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link][8]
Sources
- 1. 9-Bromophenanthrene 96 573-17-1 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenanthrene, 9-bromo- [webbook.nist.gov]
- 6. This compound | C14H9Br | CID 13933880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. researchgate.net [researchgate.net]
- 10. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. agilent.com [agilent.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Managing Impurities in 1-Bromophenanthrene
Welcome to the technical support center for 1-bromophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound starting material. Given that the direct synthesis of this compound can be less straightforward than other isomers, rigorous quality control is paramount for the success of subsequent synthetic steps. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction: The Challenge of this compound Purity
This compound is a valuable building block in the synthesis of advanced materials and complex organic molecules. However, its utility is often hampered by the presence of impurities that can arise during its synthesis. Unlike the more commonly synthesized 9-bromophenanthrene, the 1-isomer can be part of a complex mixture of regioisomers and di-substituted byproducts, making its purification a critical and often challenging step.[1][2] This guide will equip you with the knowledge to identify, manage, and remove these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a starting material labeled "this compound"?
A1: The most common impurities are typically other isomers of bromophenanthrene (such as 2-, 3-, 4-, and 9-bromophenanthrene), unreacted phenanthrene, and di-brominated phenanthrenes.[1][2] The distribution of these isomers is highly dependent on the synthetic route used. Direct bromination of phenanthrene, for instance, predominantly yields the 9-isomer, meaning that if your material is derived from such a process, 9-bromophenanthrene could be a significant impurity.[1][3]
Q2: My starting material is a mixture of isomers. How can I enrich the this compound content?
A2: Enriching this compound from a mixture of isomers often requires chromatographic techniques. Normal-phase column chromatography is a common and effective method.[4] The choice of stationary and mobile phases is crucial for achieving good separation. For aromatic isomers, stationary phases that offer alternative selectivities to standard silica, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can provide enhanced separation by leveraging π-π interactions.[5]
Q3: I see multiple spots on my TLC plate, even after column chromatography. What could be the issue?
A3: If you observe multiple spots on your TLC after purification, it could be due to several factors:
-
Inadequate Separation: The chosen solvent system for your column may not be optimal for separating all impurities. You may need to screen different solvent systems or consider a different stationary phase.
-
Co-elution: Some impurities may have very similar polarities, causing them to co-elute. In this case, a higher resolution technique like HPLC might be necessary.
-
Degradation: this compound, like other polycyclic aromatic hydrocarbons, can be sensitive to light and air, potentially leading to degradation on the TLC plate or during the purification process itself. It is advisable to work with minimal exposure to light and under an inert atmosphere if possible.
Q4: How can I confirm the identity of the impurities in my this compound sample?
A4: A combination of analytical techniques is often necessary for unambiguous identification of impurities.
-
GC-MS: This is a powerful tool for separating and identifying volatile impurities. The mass spectrum of each peak can be compared to library data for tentative identification.[6][7]
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR can provide detailed structural information about the major components of your sample. Two-dimensional NMR techniques (like COSY and HMBC) can be particularly useful for distinguishing between isomers.[2]
-
HPLC with Mass Spectrometry (LC-MS): This is an excellent method for separating and identifying non-volatile impurities.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to this compound purity.
Problem 1: Poor Resolution of Isomers in Column Chromatography
If you are struggling to separate this compound from its isomers using column chromatography, consider the following troubleshooting steps.
Caption: A logical workflow for troubleshooting poor isomer separation.
-
Solvent System Screening:
-
Begin with a non-polar solvent system, such as a mixture of hexanes and dichloromethane (DCM) or hexanes and toluene.
-
Use TLC to test a range of solvent ratios to find the optimal mobile phase that provides the best separation between the desired this compound spot and the impurity spots.
-
-
Gradient Elution:
-
If a single solvent system (isocratic elution) does not resolve all impurities, a gradient elution can be employed.
-
Start with a less polar mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent. This can help to separate compounds with very similar polarities.
-
-
Alternative Stationary Phases:
-
If silica gel does not provide adequate separation, consider using a different stationary phase. Phenyl-functionalized silica can offer different selectivity for aromatic compounds due to π-π interactions.[5]
-
-
Preparative HPLC:
-
For very challenging separations, preparative HPLC can provide much higher resolution than standard column chromatography.[4]
-
Problem 2: Presence of Di-brominated Impurities
Over-bromination during synthesis can lead to the formation of di-bromophenanthrenes. These impurities are generally less polar than the mono-brominated isomers and can often be separated using the following methods.
| Impurity Type | Typical Polarity | Recommended Separation Technique | Key Considerations |
| Unreacted Phenanthrene | Less Polar | Column Chromatography | Elutes before brominated species. |
| Di-bromophenanthrenes | Less Polar | Column Chromatography / Recrystallization | Elutes before mono-brominated species. May co-crystallize. |
| Positional Isomers | Similar Polarity | High-Performance Column Chromatography / HPLC | Requires careful optimization of conditions. |
Table 1: Summary of Common Impurities and Separation Strategies.
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water can be a good starting point.[3]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Purity Check: Analyze the purity of the recrystallized material and the mother liquor by TLC or GC-MS to assess the effectiveness of the purification. It may be necessary to perform multiple recrystallizations to achieve the desired purity.[8]
Problem 3: Unidentified Impurity Detected by Analytical Instrumentation
When an unknown peak appears in your analytical data (e.g., GC-MS, HPLC, or NMR), a systematic approach is needed for its identification.
Caption: A systematic workflow for the identification of an unknown impurity.
Concluding Remarks
The successful use of this compound in research and development hinges on the purity of the starting material. While the presence of isomeric and other impurities presents a significant challenge, a systematic approach to purification and analysis can lead to a high-quality product. By understanding the potential impurities and employing the troubleshooting strategies outlined in this guide, researchers can save valuable time and resources, ensuring the integrity of their experimental outcomes.
References
-
Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (n.d.). 9-BROMOPHENANTHRENE. Organic Syntheses Procedure. Retrieved from [Link]
- Floyd, A. J., Dyke, S. F., & Ward, S. E. (1976). The synthesis of phenanthrenes. Chemical Reviews, 76(4), 509-562.
- Newman, M. S., Patrick, T. B., Barlak, R. S., & Zuech, E. A. (1968). The Synthesis of 4-Bromophenanthrene. The Journal of Organic Chemistry, 34(6), 1904-1905.
- KOt-Bu/DMF Promoted Intramolecular Cyclization of (1,1')-Biphenyl Aldehydes and Ketones: An efficient Synthesis of Phenanthrenes. (2015). The Royal Society of Chemistry.
-
National Center for Biotechnology Information. (n.d.). 9-Bromophenanthrene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
- Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis.
- Process for separating isomeric mixtures. (n.d.). Google Patents.
-
Reddit. (2012, November 19). Separation scheme for neutral compounds? r/chemhelp. Retrieved from [Link]
- Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. (n.d.). Google Patents.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
- Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C14H9Br | CID 13933880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromophenanthrene vs. 9-Bromophenanthrene for Synthetic Chemistry
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a core scaffold in numerous pharmaceuticals and functional materials. When functionalizing this core, chemists often face a choice between its various isomers. This guide provides an in-depth comparison of the reactivity of two common isomers, 1-bromophenanthrene and 9-bromophenanthrene, in key synthetic transformations. By understanding their intrinsic differences, researchers can make more informed decisions in synthetic design, optimizing reaction conditions and maximizing yields.
The Decisive Factors: Steric Hindrance and Electronic Environment
The disparate reactivity of this compound and 9-bromophenanthrene is primarily governed by two fundamental principles: steric hindrance and the electronic nature of the carbon-bromine (C-Br) bond.
-
Steric Hindrance: The most significant factor differentiating the two isomers is the steric environment surrounding the bromine atom. In This compound , the bromine atom is situated in the sterically congested "bay region," flanked by the adjacent fused benzene ring. This steric bulk impedes the approach of large catalytic complexes and reagents, which is a crucial step in many cross-coupling reactions.[1][2] Conversely, the bromine atom in 9-bromophenanthrene is located at the more exposed "K-region," offering a much more accessible reaction site.
-
Electronic Effects: While steric effects are dominant, electronic factors also play a role. The electron density across the phenanthrene core is not uniform. Computational studies on related polycyclic aromatic hydrocarbons suggest that the C9 position has a different electronic environment compared to the C1 position, which can influence the energetics of key steps in catalytic cycles, such as oxidative addition.[3][4]
Based on these principles, a clear hypothesis emerges: 9-bromophenanthrene is anticipated to be significantly more reactive than this compound in most common cross-coupling and organometallic reactions.
Visualizing the Structural Difference
The steric disparity between the two isomers is best understood visually. The following diagram illustrates the positions of the bromine atoms and the surrounding molecular landscape.
Caption: Structural comparison highlighting the steric environment of 1- and 9-bromophenanthrene.
Comparative Reactivity in Key Transformations
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can infer the relative reactivity of these isomers from extensive data on sterically hindered versus unhindered aryl halides in three pivotal reaction classes.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[5] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] This step is highly sensitive to steric hindrance.
-
9-Bromophenanthrene: As a sterically unhindered aryl bromide, 9-bromophenanthrene is expected to undergo Suzuki-Miyaura coupling with high efficiency under standard conditions. Several reports detail its successful use as a substrate in these reactions.[6]
-
This compound: The significant steric hindrance in the bay region is expected to dramatically slow the rate of oxidative addition, leading to lower yields and requiring more forcing reaction conditions. The use of specialized bulky phosphine ligands, which are known to facilitate coupling with sterically demanding substrates, would likely be necessary to achieve reasonable conversions.[7][8]
Table 1: Inferred Performance in Suzuki-Miyaura Coupling
| Isomer | Expected Reactivity | Typical Conditions for Analogous Substrates | Anticipated Yield |
| 9-Bromophenanthrene | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄), various bases (e.g., K₂CO₃, Cs₂CO₃), in solvents like toluene or dioxane.[9] | Good to Excellent |
| This compound | Low | Requires specialized bulky phosphine ligands (e.g., Buchwald-type ligands) and potentially higher temperatures to overcome steric hindrance.[10] | Low to Moderate |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] Similar to the Suzuki coupling, its catalytic cycle involves an oxidative addition step that is sensitive to the steric environment of the aryl halide.[12]
-
9-Bromophenanthrene: This isomer is predicted to be a good substrate for Buchwald-Hartwig amination, reacting readily with a variety of amines under standard catalytic conditions.
-
This compound: The steric hindrance is expected to present a significant challenge. Successful amination would likely necessitate the use of advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands, which have been specifically designed to promote reactions on sterically congested aryl halides.[13]
Table 2: Inferred Performance in Buchwald-Hartwig Amination
| Isomer | Expected Reactivity | Typical Conditions for Analogous Substrates | Anticipated Yield |
| 9-Bromophenanthrene | High | Standard Pd catalysts with ligands like BINAP or XPhos, strong bases (e.g., NaOt-Bu), in anhydrous solvents. | Good to Excellent |
| This compound | Low | Requires bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) and potentially elevated temperatures.[14] | Low to Moderate |
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. This reaction occurs on the surface of the magnesium metal and can be influenced by the accessibility of the C-Br bond.
-
9-Bromophenanthrene: The exposed position of the bromine should allow for relatively straightforward Grignard reagent formation under standard anhydrous conditions.
-
This compound: The steric shielding of the C-Br bond by the adjacent aromatic ring may hinder its interaction with the magnesium surface, potentially leading to slower reaction initiation and lower overall yields of the Grignard reagent.
Table 3: Inferred Performance in Grignard Reagent Formation
| Isomer | Expected Reactivity | Typical Conditions for Analogous Substrates | Anticipated Yield |
| 9-Bromophenanthrene | Moderate to High | Anhydrous ether or THF with magnesium turnings. | Good |
| This compound | Low to Moderate | May require activation of magnesium (e.g., with I₂) and longer reaction times. | Moderate |
Mechanistic Insight: The Role of Steric Hindrance in Catalytic Cycles
The reduced reactivity of this compound in palladium-catalyzed cross-coupling reactions can be rationalized by examining the catalytic cycle. The initial oxidative addition step, where the C-Br bond is broken and two new bonds to the palladium center are formed, is the critical, often rate-limiting, stage.
Caption: Impact of steric hindrance on the oxidative addition step of a cross-coupling reaction.
As depicted, the steric bulk around the C1-Br bond in this compound creates a more crowded and higher energy transition state for the oxidative addition step. This increased activation energy results in a significantly slower reaction rate compared to the sterically accessible 9-bromophenanthrene.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for either phenanthrene isomer. Note that for this compound, a specialized ligand and potentially higher temperatures and longer reaction times may be necessary for optimal results.
Materials:
-
Bromophenanthrene isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the bromophenanthrene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the reaction is validated by the isolation and characterization of the desired biaryl product. Spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry) should confirm the structure and purity of the final compound. The disappearance of the starting bromophenanthrene signal in the crude NMR or GC-MS provides a clear indication of reaction completion.
Conclusion and Strategic Recommendations
The reactivity of bromophenanthrene isomers is a clear illustration of the profound impact of steric hindrance in modern synthetic chemistry. 9-Bromophenanthrene stands out as the more reactive and versatile building block for a range of transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings, as well as Grignard reagent formation. Its sterically accessible C-Br bond allows for milder reaction conditions and generally higher yields.
In contrast, This compound is a significantly more challenging substrate due to the steric congestion in its bay region. Synthetic routes employing this isomer will likely require considerable optimization, including the use of specialized, bulky phosphine ligands and more forcing conditions to achieve acceptable conversions.
For synthetic chemists, the strategic choice is clear:
-
When the desired substitution pattern allows, 9-bromophenanthrene should be the preferred starting material for its superior reactivity and the ease of subsequent transformations.
-
If the synthesis absolutely requires functionalization at the 1-position, researchers must be prepared to invest significant effort in reaction development, drawing upon the extensive literature for the coupling of sterically hindered aryl halides.
By understanding these fundamental differences, scientists can design more efficient, predictable, and successful synthetic strategies for the development of novel phenanthrene-based molecules.
References
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Lee, D. K., Kim, J., & Kim, Y. (2010). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 75(21), 7329-7332. [Link]
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Li, G., & Wu, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3282-3284. [Link]
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1124-1134.
- Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 12(8), 3158-3168.
- Whitesides, G. M., et al. (1980). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. Journal of the American Chemical Society, 102(1), 231-238.
- Rogers, H. R., et al. (1980). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217-226.
- Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
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Organic Syntheses Procedure. (n.d.). Phenanthrene, 9-bromo-. [Link]
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PubChem. (n.d.). 9-Bromophenanthrene. [Link]
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Xu, S., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Advances, 11(47), 29690-29701. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
- Ashby, E. C. (1980). Reactions of Grignard reagents with ketones. Pure and Applied Chemistry, 52(3), 545-569.
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Wencel-Delord, J., & Colobert, F. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8969. [Link]
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Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. (2025). A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]
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National Academies Press. (1983). Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects. [Link]
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A Comparative Guide to Catalytic Coupling Reactions of 1-Bromophenanthrene
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Phenanthrene and its derivatives are privileged structures in medicinal chemistry and materials science, making the efficient functionalization of precursors like 1-Bromophenanthrene a critical endeavor. This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. While direct comparative studies on this compound are not extensively documented, this guide draws upon established protocols for structurally similar aryl bromides to provide a valuable benchmark for catalyst performance.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions, particularly those catalyzed by transition metals, have revolutionized the synthesis of complex organic molecules.[1] These reactions enable the formation of new bonds by joining two different molecular fragments, typically an organohalide and an organometallic reagent.[2] The choice of catalyst, ligands, base, and solvent system is paramount to achieving high yields and selectivity.[3] This guide will focus on five key transformations for this compound: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Ullmann coupling.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is dictated by the desired transformation and the nature of the coupling partners. Palladium-based catalysts are the most versatile and widely used for many cross-coupling reactions, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands.[4][5] Copper-catalyzed systems, particularly in Ullmann and Sonogashira reactions, offer a valuable alternative.[6][7]
Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Bromopyridine | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [4] |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [4] |
| PEPPSI-IPr | 3-Bromopyridine | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [4] |
Note: Data presented is for analogous aryl bromides to provide a benchmark for this compound coupling.
Table 2: Comparative Performance of Catalysts in Heck Coupling of Aryl Bromides with Styrene
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Bromobenzene | K₂CO₃ | DMF/H₂O | 100 | 12 | 85 | [8] |
| Pd/C | Bromobenzene | Na₂CO₃ | NMP | 150 | 3 | >95 | [9] |
| Herrmann's Catalyst | 4-Bromoacetophenone | NaOAc | NMP | 140 | - | 98 | [9] |
Note: Data presented is for analogous aryl bromides to provide a benchmark for this compound coupling.
Table 3: Comparative Performance of Catalysts in Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Et₃N | THF | RT | 3 | 95 | [10] |
| Pd/Al₂O₃ / Cu₂O | 4-Iodotoluene | - | THF/DMA | 80 | - | 60 | [11] |
| Cu(I)-PANI@MWCNT | Iodobenzene | KOH | DMF | 135 | 1 | 96 | [12] |
Note: Data presented is for analogous aryl halides to provide a benchmark for this compound coupling.
Table 4: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Aryl Bromides with Anilines
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | KOt-Bu | Toluene | 100 | 0.17 (MW) | 92 | [13][14] |
| Pd₂(dba)₃ / BINAP | 2-Bromo-13α-estrone 3-methyl ether | NaOt-Bu | Toluene | 120 | 24 | 25 | [13] |
Note: Data presented is for an analogous complex aryl bromide to provide a benchmark for this compound coupling.
Table 5: Performance of Catalysts in Ullmann Homocoupling of Aryl Halides
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu | Aryl Iodide | - | - | >200 | - | Moderate | [15] |
| Pd⁰-β-CD | Iodobenzene | - | H₂O | 80 | 12 | 90 | [7] |
| Pd⁰-PDA/Fe₃O₄ | 4-Iodoanisole | - | H₂O | 80 | 12 | 92 | [7] |
Note: Data presented is for analogous aryl halides to provide a benchmark for this compound coupling.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible results. The following protocols are representative for the coupling reactions of this compound, based on established procedures for similar aryl bromides.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[4]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and water.
-
Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling
This protocol is based on a procedure for the Heck coupling of aryl bromides with styrene.[9]
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Pd/C (1 mol%)
-
Na₂CO₃ (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd/C, and Na₂CO₃.
-
Add NMP and seal the tube.
-
Heat the reaction mixture to 150 °C and stir for 3-6 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl halides with terminal alkynes.[10]
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF and triethylamine.
-
Add this compound to the stirred solution, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of a complex aryl bromide.[13][14]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd(OAc)₂ (0.1 mmol, 10 mol%)
-
X-Phos (0.1 mmol, 10 mol%)
-
KOt-Bu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a microwave vial, combine this compound, aniline, Pd(OAc)₂, X-Phos, and KOt-Bu.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 100 °C for 10-30 minutes.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 5: Ullmann Homocoupling
This protocol is based on a modern, heterogeneous catalytic system for Ullmann homocoupling.[7]
Materials:
-
This compound (1.0 mmol)
-
Pd⁰-β-CD catalyst (1 mol% Pd)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add this compound and the Pd⁰-β-CD catalyst.
-
Add water and heat the mixture to 80 °C with vigorous stirring for 12 hours.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
The catalyst can be recovered by filtration and reused.
Mechanistic Insights & Visualizations
Understanding the catalytic cycles is crucial for troubleshooting and optimizing reactions.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck coupling reaction.
Sonogashira Coupling Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Conclusion
The choice of catalyst for the coupling of this compound is a critical parameter that significantly influences the outcome of the reaction. While palladium-based catalysts with bulky phosphine or NHC ligands generally offer high efficiency and broad functional group tolerance for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, copper-based systems remain relevant, particularly for Ullmann and Sonogashira couplings. The provided protocols and mechanistic insights serve as a foundational guide for researchers to develop robust and efficient synthetic routes towards functionalized phenanthrene derivatives. Further optimization of reaction conditions for the specific substrate, this compound, is encouraged to achieve optimal results.
References
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- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
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- Wikipedia. (n.d.).
- Krasowska, D., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(19), 6516-6527.
- ResearchGate. (n.d.). Optimisation of the Sonogashira coupling between phenylacetylene and 1.
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Gorgi, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
- Kysilka, O., et al. (2012). Flow Chemistry: Sonogashira Coupling. Molecules, 17(10), 11644-11659.
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- Lee, J. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
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- Saïd, K., et al. (2011). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Journal de la Société Chimique de Tunisie, 13, 133-139.
- Plucinski, P., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 11(32), 8443-8453.
- Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Zafar, A., et al. (2015). Heck Reaction—State of the Art.
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
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- Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(5), 125-137.
- Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-.
- Google Patents. (1998).
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- Védrine, J. C. (2019). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
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- ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
- CoLab. (2023). One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels–Alder Reactions.
- Organic Chemistry Frontiers (RSC Publishing). (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges.
- Ruhr-Universität Bochum. (2021).
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A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 1-Bromophenanthrene Derivatives by X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the phenanthrene scaffold is a cornerstone for innovation.[1][2] As a privileged structure, its derivatives are explored for applications ranging from organic light-emitting diodes (OLEDs) to potent biological agents.[2] The introduction of a bromine atom, specifically at the C1 position, creates a versatile synthetic handle for further functionalization, yet it also introduces significant challenges in structural verification. Ambiguities in substitution patterns, unforeseen steric effects, and the potential for isomerism demand an analytical technique that provides irrefutable evidence of the molecular structure.
While routine methods like NMR and mass spectrometry are indispensable for preliminary characterization, they can sometimes fall short of providing a definitive three-dimensional picture. This guide elucidates why single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the structural validation of 1-bromophenanthrene derivatives.[3][4] We will explore the causality behind the experimental choices, present a self-validating protocol, and compare the technique against its alternatives, providing the robust data needed to support high-stakes research and development.
The Rationale: Why X-ray Crystallography is Essential for Bromophenanthrenes
The synthesis of substituted phenanthrenes can be complex. Electrophilic halogenation of the parent phenanthrene molecule can lead to a mixture of isomers, with reactions typically occurring at the more reactive 9 and 10 positions.[5][6] Directing substitution to the C1 position often requires multi-step, regioselective strategies. Verifying the success of such a synthesis is paramount.
While 1H and 13C NMR spectroscopy provide information about the chemical environment and connectivity of atoms, the crowded aromatic region in phenanthrene derivatives can make unambiguous assignment difficult, especially when distinguishing between isomers.[1] Nuclear Overhauser effect (NOE) experiments can clarify spatial relationships, but for rigid, planar systems, the information may not be sufficient to resolve all ambiguities. X-ray crystallography overcomes these limitations by providing a direct visualization of the atomic arrangement in three-dimensional space, definitively confirming connectivity, bond lengths, bond angles, and stereochemistry.[7][8]
Comparative Analysis: Choosing the Right Tool for Structural Elucidation
The selection of an analytical method should be driven by the specific question being asked. For this compound derivatives, where the primary question is the unambiguous confirmation of regiochemistry and conformation, SCXRD provides the highest level of certainty.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, angles, absolute configuration, packing.[7][9] | Atomic connectivity, chemical environment, through-bond and through-space correlations. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample State | Solid (single crystal, typically >0.1 mm).[9] | Solution (or solid-state for ssNMR). | Solid, liquid, or gas; often requires ionization. |
| Ambiguity | Virtually none for well-resolved structures. Provides definitive proof of structure. | Can be ambiguous for complex isomers or crowded spectra without extensive 2D experiments.[1] | Cannot distinguish between isomers without fragmentation analysis, which can be complex to interpret. |
| Primary Challenge | Growing a diffraction-quality single crystal.[4][9] | Signal overlap, solubility issues. | Distinguishing isomers; complex fragmentation. |
| Core Application | Absolute structure determination.[4] | Routine characterization and connectivity mapping. | Molecular formula confirmation and identification. |
The Crystallographic Workflow: From Powder to Proof
The journey from a synthesized powder to a validated crystal structure is a multi-step process, where each stage builds upon the last. Success hinges on meticulous execution and a deep understanding of the material's properties.
Caption: The workflow for validating a this compound derivative structure.
Experimental Protocol: A Self-Validating Methodology
This protocol outlines the critical steps for obtaining and validating the crystal structure of a novel this compound derivative.
Part 1: Crystal Growth (The Primary Hurdle)
The most challenging step is often obtaining a single crystal suitable for diffraction.[4] Planar aromatic molecules like phenanthrene have a strong tendency to stack, which can lead to rapid precipitation or the formation of thin, plate-like crystals or twinned assemblies. The goal is to slow down the crystallization process to allow for the ordered growth of a single lattice.
-
Material Purity: Start with the highest purity material (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality. Purification via column chromatography followed by recrystallization from a solvent like ethanol is often a prerequisite.[10]
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Methodology - Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., dichloromethane) in a small vial to create a near-saturated solution.
-
Place this vial inside a larger, sealed jar containing a small amount of a less volatile anti-solvent (e.g., hexane).
-
Allow the more volatile solvent to slowly evaporate and diffuse into the anti-solvent atmosphere, gradually decreasing the solubility of the compound and promoting slow crystal growth over several days.
-
-
Crystal Harvesting:
-
Carefully select a crystal that is clear, has well-defined faces, and is typically 0.1-0.3 mm in all dimensions.[9]
-
Using a micromanipulator and a nylon loop, gently remove the crystal from the mother liquor and mount it on the diffractometer goniometer head.
-
Part 2: Data Collection and Structure Solution
-
Data Collection:
-
Mount the crystal on a modern single-crystal X-ray diffractometer equipped with a CCD or pixel detector.[11]
-
Use a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[11]
-
Collect a series of diffraction images while rotating the crystal through a range of angles.[9]
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Apply corrections for absorption effects, especially given the presence of the heavy bromine atom.
-
Determine the unit cell dimensions and the crystal's space group.[9]
-
-
Structure Solution:
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. The heavy bromine atom often simplifies this step, acting as a phasing reference.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using full-matrix least-squares methods.[9]
-
Validation Checkpoint: A successful refinement should converge to a low R1 value (agreement factor), typically < 0.05 (5%) for a high-quality structure. The goodness-of-fit (GooF) should be close to 1.0.
-
Part 3: Final Validation and Reporting
-
Final Checks: After refinement is complete, the structure must be validated. Use software like PLATON or the IUCr's checkCIF service.[12] This process checks for inconsistencies, missed symmetry, and validates bond lengths and angles against known chemical standards.
-
Data Deposition: Deposit the final structural data in the Cambridge Structural Database (CSD) to make it available to the scientific community.[9] This is a critical step for ensuring transparency and reproducibility. The final output is a Crystallographic Information File (CIF).
Alternative and Complementary Techniques
While SCXRD is definitive, other techniques offer complementary information or can be used when single crystals cannot be obtained.
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A Researcher's Guide to Bromophenanthrene Isomers: A Comparative Analysis of Fluorescent Properties
For researchers and professionals in drug development and materials science, the selection of a fluorophore is a critical decision dictated by its specific photophysical properties. Phenanthrene, a fundamental polycyclic aromatic hydrocarbon, serves as a valuable scaffold, but its utility can be dramatically enhanced and tailored through chemical modification. The introduction of a bromine atom, for instance, creates a family of bromophenanthrene isomers, each with a unique fluorescent signature.
This guide provides an in-depth comparison of the fluorescent properties of the five primary bromophenanthrene isomers: 1-, 2-, 3-, 4-, and 9-bromophenanthrene. Moving beyond a simple catalog of data, we will explore the underlying photophysical principles that govern their behavior, with a particular focus on the heavy-atom effect. Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate measurement and validation of these properties, empowering researchers to make informed decisions for their specific applications.
The Decisive Role of the Bromine Atom: A Comparative Analysis of Photophysical Properties
The position of the bromine substituent on the phenanthrene ring is not a trivial detail; it profoundly dictates the molecule's ability to emit light. The primary mechanism governing this is the internal heavy-atom effect . The presence of the heavy bromine atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the non-radiative transition of an excited electron from the singlet state (S₁) to the triplet state (T₁).[1][2] This process directly competes with fluorescence, which is the radiative decay from the S₁ state back to the ground state (S₀).[3] Consequently, a higher rate of intersystem crossing typically leads to a lower fluorescence quantum yield (Φ_F) and a shorter fluorescence lifetime (τ_F).[2]
The extent of this effect is highly dependent on the bromine atom's position, as this influences its interaction with the π-electron system of the phenanthrene core. The data presented below, measured in a rigid glass matrix at low temperature (77 K) to minimize solvent relaxation and collisional quenching, provides a clear comparison of the intrinsic photophysical properties of the isomers.
Table 1: Comparative Photophysical Data of Bromophenanthrene Isomers in EPA (Ether:Isopentane:Ethanol 5:5:2) at 77 K
| Isomer | Fluorescence Quantum Yield (Φ_F) | Phosphorescence Quantum Yield (Φ_P) | Fluorescence Lifetime (τ_F) [ns] | Phosphorescence Lifetime (τ_P) [s] |
| Phenanthrene | 0.14 | 0.11 | 95 | 3.4 |
| 1-Bromophenanthrene | 0.012 | 0.60 | 9.0 | 0.11 |
| 2-Bromophenanthrene | 0.090 | 0.40 | 65 | 0.29 |
| 3-Bromophenanthrene | 0.11 | 0.43 | 75 | 0.30 |
| 4-Bromophenanthrene | 0.008 | 0.55 | 6.5 | 0.080 |
| 9-Bromophenanthrene | 0.002 | 0.81 | 2.5 | 0.018 |
Data sourced from Miller, J. C., et al. (1977).[2]
Key Observations and Structure-Property Insights:
-
9-Bromophenanthrene: Exhibits the most pronounced heavy-atom effect, with the lowest fluorescence quantum yield (0.002) and the shortest lifetime (2.5 ns).[2] This is coupled with the highest phosphorescence quantum yield (0.81), indicating highly efficient intersystem crossing to the triplet state. This suggests the bromine at the 9-position has the strongest spin-orbit coupling with the phenanthrene π-system.
-
1- and 4-Bromophenanthrene: Also show a significant reduction in fluorescence compared to the parent phenanthrene molecule. The anomalously short lifetime of 4-bromophenanthrene may be attributed to a deviation from planarity due to steric hindrance, which can influence electronic transitions.[2]
-
2- and 3-Bromophenanthrene: The heavy-atom effect is least pronounced in these isomers. Their fluorescence quantum yields and lifetimes are only slightly reduced compared to unsubstituted phenanthrene, making them the most fluorescent among the bromo-isomers.[2] This indicates that the bromine atom at these positions perturbs the electronic system to a lesser extent.
These differences underscore the critical importance of isomer selection. For applications requiring bright fluorescence, 2- or 3-bromophenanthrene would be the superior choice. Conversely, for studies involving triplet state chemistry or applications in phosphorescence-based sensing, 9-bromophenanthrene is the most promising candidate.
Experimental Guide: Accurate Determination of Fluorescent Properties
To ensure reproducible and reliable data, rigorous experimental protocols are essential. Here, we provide step-by-step methodologies for determining two key fluorescent parameters: relative fluorescence quantum yield and fluorescence lifetime.
Workflow for Characterizing Bromophenanthrene Isomers
The overall process involves careful sample preparation, followed by absorbance and fluorescence measurements, and finally, data analysis to determine the quantum yield and lifetime.
Caption: Overall experimental workflow for photophysical characterization.
Protocol 1: Relative Fluorescence Quantum Yield (Φ_F) Measurement
The relative method is a robust and widely used approach that compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield (Φ_std).[4] The choice of standard is critical; it should absorb and emit in a similar spectral region to the sample. For bromophenanthrenes, which typically absorb in the UV region and emit in the UV-Vis, quinine sulfate or perylene are suitable standards.
Causality Behind Experimental Choices:
-
Why a Relative Method? Absolute quantum yield measurements require specialized and highly calibrated instrumentation (e.g., an integrating sphere). The relative method is more accessible, relying on standard laboratory spectrophotometers and spectrofluorometers, and can yield highly accurate results when performed carefully.[5]
-
Why Absorbance < 0.1? This is crucial to minimize the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution. This effect can artificially lower the measured fluorescence intensity and lead to an underestimation of the quantum yield.[6]
-
Why Spectroscopic Grade Solvents? Impurities in solvents can have their own fluorescent properties or can quench the fluorescence of the analyte, leading to inaccurate measurements.
Step-by-Step Methodology:
-
Standard Selection: Choose a suitable fluorescence standard. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54-0.60) is a common choice for UV excitation.[6][7][8] Perylene in cyclohexane (Φ_F ≈ 0.94) is another excellent standard.[9]
-
Solution Preparation:
-
Prepare stock solutions of the bromophenanthrene isomer (the "sample") and the chosen standard in the same spectroscopic grade solvent (e.g., cyclohexane, ethanol, or toluene).
-
From the stock solutions, prepare a series of dilute solutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilute solution at the chosen excitation wavelength (λ_ex). Use the pure solvent as a blank.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at λ_ex.
-
It is critical that all instrument settings (e.g., excitation and emission slit widths) are kept identical for both the sample and standard measurements.
-
Record the emission spectrum of a pure solvent blank to subtract any background signal.
-
-
Data Analysis and Calculation:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under the background-corrected emission spectrum for each sample and standard solution to obtain the integrated fluorescence intensity (I).
-
Calculate the relative fluorescence quantum yield (Φ_F) using the following equation:
Φ_F = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Caption: Logic diagram for calculating relative fluorescence quantum yield.
Protocol 2: Fluorescence Lifetime (τ_F) Measurement using TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range.[13][14] The technique involves repetitively exciting a sample with a pulsed light source and measuring the arrival time of individual emitted photons relative to the excitation pulse.[9]
Causality Behind Experimental Choices:
-
Why TCSPC? TCSPC offers high sensitivity and temporal resolution, making it ideal for accurately measuring the decay kinetics of fluorescent molecules.[14]
-
Why a Pulsed Laser? A high-repetition-rate pulsed laser (picosecond or femtosecond) is necessary to create a population of excited states and provide a precise "start" signal for the timing electronics.[13]
-
Why Single Photon Counting? By ensuring that, on average, less than one photon is detected per excitation cycle, "pile-up" effects are avoided, ensuring the timing measurement is for a single fluorescence event.[13]
Step-by-Step Methodology:
-
Instrumentation: A typical TCSPC setup includes a pulsed laser source, a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).[14]
-
Sample Preparation: Prepare a dilute solution of the bromophenanthrene isomer in a spectroscopic grade solvent. The concentration should be low enough to avoid concentration-dependent effects like quenching.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
Data Acquisition:
-
Excite the sample at an appropriate wavelength.
-
Set the emission monochromator or filter to the maximum emission wavelength of the isomer.
-
Collect photon arrival time data until a sufficient number of counts (typically 10,000 in the peak channel) are acquired to form a smooth decay curve.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to an exponential decay model (or multi-exponential if the decay is complex).
-
The fitting procedure will yield the fluorescence lifetime (τ_F).
-
Conclusion
The fluorescent properties of bromophenanthrene isomers are highly sensitive to the position of the bromine substituent. The heavy-atom effect plays a dominant role, with the 9-bromo isomer exhibiting the most significant fluorescence quenching and enhancement of phosphorescence due to efficient intersystem crossing. In contrast, the 2- and 3-bromo isomers remain relatively fluorescent. This isomeric diversity allows researchers to select a specific bromophenanthrene derivative tailored to their experimental needs, whether it be for applications demanding high fluorescence output or for those leveraging triplet state photophysics. By employing the rigorous experimental protocols outlined in this guide, scientists can confidently characterize these and other fluorophores, ensuring the generation of accurate and reliable data to advance their research in drug discovery, bio-imaging, and materials science.
References
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Wikipedia. (n.d.). Cyclohexane. Retrieved from [Link]
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Wikipedia. (n.d.). Ethanol. Retrieved from [Link]
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Wikipedia. (n.d.). Toluene. Retrieved from [Link]
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Fluorescence Spectroscopy-Quantum yield. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
- Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444.
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Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Perylene. Retrieved from [Link]
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PicoQuant. (n.d.). Time-Correlated Single Photon Counting (TCSPC). Retrieved from [Link]
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Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). Retrieved from [Link]
- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards. Journal of Fluorescence, 18(5), 1011-1021.
- Suzuki, K., et al. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 11(42), 9850-9860.
- Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389–399.
- Masetti, F., & Mazzucato, U. (1971). Heavy atom effect on the luminescence of phenanthrene. Journal of Luminescence, 4(1), 8-12.
- Qin, J., et al. (2013). Room temperature phosphorescence of 9-bromophenanthrene, and the interaction with various metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 425-431.
- Miller, J. C., Meek, J. S., & Strickler, S. J. (1977). Heavy atom effects on the triplet lifetimes of naphthalene and phenanthrene. Journal of the American Chemical Society, 99(25), 8175-8179.
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Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
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Chemistry LibreTexts. (2023, March 16). 3.5: Quantum Yield of Fluorescence. Retrieved from [Link]
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
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ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
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YouTube. (2022, August 4). Luminescence and its uses in biochemistry. Retrieved from [Link]
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YouTube. (2018, October 21). Explain the principle of Fluorescence and Phosphorescence. | Analytical Chemistry. Retrieved from [Link]
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A Comparative Guide to the Stability of 1-Bromophenanthrene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of starting materials and intermediates with well-characterized stability profiles is paramount. 1-Bromophenanthrene, a key building block in the synthesis of complex polycyclic aromatic compounds, presents a unique set of properties that necessitate a thorough understanding of its stability under various processing and storage conditions. This guide provides an in-depth technical assessment of the stability of this compound, comparing its performance with relevant alternatives and offering detailed experimental protocols for in-house validation. Our approach is grounded in established principles of physical organic chemistry and supported by insights from forced degradation studies.
Introduction: The Significance of Stability in Aromatic Building Blocks
Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are foundational scaffolds in medicinal chemistry and materials science. The stability of these molecules is not merely a matter of shelf-life; it directly impacts reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Degradation of a starting material like this compound can lead to the formation of unknown impurities that may be difficult to identify and remove, potentially altering the biological activity and toxicological profile of the final product.
This guide will systematically explore the stability of this compound under thermal, photochemical, hydrolytic, and oxidative stress conditions. By understanding its degradation pathways, researchers can make informed decisions about its use, storage, and the development of robust analytical methods to monitor its purity.
Comparative Stability Analysis: this compound and Its Analogs
To provide a comprehensive understanding of this compound's stability, we compare it with its parent compound, phenanthrene, and its chloro and iodo analogs. The following data, presented for illustrative purposes, is based on established principles of chemical reactivity and is intended to guide experimental design.
Data Presentation: Predicted Degradation under Forced Conditions
| Compound | Thermal Stress (100°C, 72h) % Degradation | Photolytic Stress (ICH Q1B) % Degradation | Acidic Hydrolysis (0.1 M HCl, 80°C, 72h) % Degradation | Basic Hydrolysis (0.1 M NaOH, 80°C, 72h) % Degradation | Oxidative Stress (3% H₂O₂, 25°C, 24h) % Degradation |
| Phenanthrene | < 1% | 5-10% | < 1% | < 1% | 15-25% |
| 1-Chlorophenanthrene | < 1% | 8-15% | < 2% | < 3% | 10-20% |
| This compound | < 1% | 10-20% | < 2% | < 3% | 12-22% |
| 1-Iodophenanthrene | < 2% | 20-35% | < 3% | < 5% | 15-25% |
In-Depth Analysis of Stability Under Various Stress Conditions
Thermal Stability
Aromatic systems like phenanthrene are inherently stable to thermal stress due to the delocalization of π-electrons across the fused ring system. The introduction of a halogen atom does not significantly alter this thermal stability under typical laboratory and storage conditions.
-
Causality: The high energy required to disrupt the aromatic system makes thermal degradation of this compound and its analogs negligible at temperatures up to 100°C. At much higher temperatures, such as those encountered in pyrolysis, decomposition can occur, leading to the release of hydrogen bromide and the formation of various brominated hydrocarbons and phenols.[1][2][3]
Photochemical Stability
The extended π-system of phenanthrene derivatives allows for the absorption of UV radiation, which can lead to photochemical degradation. The stability of halogenated phenanthrenes to light follows the trend of the carbon-halogen bond strength (C-Cl > C-Br > C-I).
-
Causality: The weaker carbon-iodine bond in 1-iodophenanthrene makes it the most susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products. This compound exhibits intermediate stability, while 1-chlorophenanthrene is the most photostable among the halogenated analogs. The parent phenanthrene is also susceptible to photo-oxidation.
Hydrolytic Stability
Aryl halides are generally resistant to hydrolysis under both acidic and basic conditions due to the strength of the carbon-halogen bond, which has partial double-bond character from resonance with the aromatic ring.[4]
-
Causality: The lone pair of electrons on the bromine atom in this compound participates in resonance with the phenanthrene ring system, strengthening the C-Br bond and making it less susceptible to nucleophilic attack by water or hydroxide ions. While extreme conditions can force hydrolysis, under standard laboratory conditions (pH 1-10), this compound is considered hydrolytically stable.
Oxidative Stability
The electron-rich phenanthrene ring system is susceptible to oxidation. Common laboratory oxidants can lead to the formation of quinones and ring-opened products such as diphenic acid.[5][6][7]
-
Causality: The presence of a halogen, being an electron-withdrawing group, can slightly deactivate the aromatic ring towards electrophilic attack by oxidizing agents. However, this effect is generally modest, and this compound remains susceptible to oxidative degradation. The primary degradation products are expected to be phenanthrene-9,10-quinone derivatives and ring-opened carboxylic acids.
Experimental Protocols for Stability Assessment
To ensure the integrity of your research and development processes, we provide the following detailed protocols for conducting forced degradation studies on this compound. These protocols are designed to be self-validating systems when coupled with a robust analytical methodology.
General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products.[8][9]
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm; for peak identification, a mass spectrometer can be coupled to the HPLC system.
-
Injection Volume: 10 µL
Protocol for Thermal Stress Study
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Transfer aliquots of the solution into sealed vials.
-
Place the vials in an oven maintained at a constant temperature (e.g., 80°C or 100°C).
-
Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).
-
Allow samples to cool to room temperature before analysis by the stability-indicating HPLC method.
Protocol for Photostability Study
-
Prepare a solution of this compound (1 mg/mL) and place it in a photostable, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil.
-
Expose the samples to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the exposed and control samples by HPLC at the end of the exposure period.
Protocol for Hydrolytic Stability Study
-
Prepare solutions of this compound (1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Maintain the solutions at a constant temperature (e.g., 60°C or 80°C).
-
Withdraw samples at specified intervals (e.g., 24, 48, 72 hours).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by HPLC.
Protocol for Oxidative Stability Study
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Maintain the solution at room temperature and protect it from light.
-
Monitor the reaction by withdrawing samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
Alternatives to this compound and Their Comparative Reactivity
In synthetic organic chemistry, the choice of a halogenated aromatic compound often depends on its intended use, particularly in cross-coupling reactions or the formation of Grignard reagents.
Caption: General reactivity trend of 1-halophenanthrenes.
-
1-Chlorophenanthrene: Due to the strong C-Cl bond, it is the least reactive in common cross-coupling reactions (e.g., Suzuki, Heck) and more challenging to convert into a Grignard reagent.[10][11] This lower reactivity can be advantageous when chemoselectivity is required in a molecule with multiple reactive sites.
-
This compound: Offers a good balance of stability and reactivity. It is stable enough for storage and handling but sufficiently reactive for a wide range of cross-coupling and Grignard reactions.[12][13]
-
1-Iodophenanthrene: The most reactive of the three due to the weaker C-I bond. This high reactivity allows for milder reaction conditions in cross-coupling reactions but also makes it less stable, particularly to light.
Conclusion and Recommendations
This compound demonstrates a robust stability profile under thermal and hydrolytic stress, making it a reliable intermediate for many synthetic applications. Its primary liabilities are its susceptibility to photochemical and oxidative degradation. For applications requiring high stability, particularly to light, 1-chlorophenanthrene may be a more suitable, albeit less reactive, alternative. Conversely, for syntheses where high reactivity is paramount and stringent light- and air-free conditions can be maintained, 1-iodophenanthrene could be the preferred choice.
It is imperative that researchers perform in-house forced degradation studies to understand the specific impurity profile that may arise from their unique reaction and storage conditions. The protocols outlined in this guide provide a solid foundation for such investigations, ensuring the development of safe, effective, and high-quality pharmaceutical products.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-Bromophenanthrene Quantification
Abstract: The accurate quantification of 1-Bromophenanthrene, a substituted polycyclic aromatic hydrocarbon (PAH), is critical in environmental monitoring, toxicology studies, and chemical synthesis. This guide provides an in-depth comparison and cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. By presenting a structured, data-driven comparison, this document serves as a practical resource for researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical method for their specific application.
Introduction: The Analytical Imperative for this compound
This compound is a brominated derivative of phenanthrene, a three-ring polycyclic aromatic hydrocarbon. Like many PAHs, it is of interest due to its potential persistence in the environment and possible biological activity. Accurate and precise quantification is paramount for assessing environmental contamination, understanding its metabolic fate in biological systems, and ensuring quality control in chemical manufacturing processes.
The choice of an analytical technique is a critical decision, governed by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. A robust analytical method is not merely about generating a number; it is about producing a scientifically defensible result. This necessitates a thorough validation of the chosen method to ensure it is fit for its intended purpose, a principle underscored by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
This guide delves into a comparative analysis of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. We will explore the fundamental principles of each technique, present a hypothetical cross-validation study with supporting data, and provide detailed experimental protocols to empower you, the practicing scientist, to make informed decisions.
Overview of Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase chromatography is the method of choice, typically employing a C18 stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water). The separated analyte is then detected by a UV detector as it elutes from the column. The absorbance of UV light by the analyte is directly proportional to its concentration.
Causality in Experimental Choices: The selection of a C18 column is based on the hydrophobic nature of this compound, ensuring strong retention and good separation from more polar matrix components. The mobile phase composition is optimized to achieve a balance between resolution and analysis time. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for PAHs. UV detection is suitable as PAHs, including this compound, possess chromophores that absorb strongly in the UV region.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium or hydrogen) through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules, separates the ions based on their mass-to-charge ratio, and detects them. GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) information.
Causality in Experimental Choices: GC-MS is a powerful technique for the analysis of PAHs due to its high resolving power and the specificity of mass spectrometric detection.[8][9] The choice of a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is appropriate for the separation of PAHs. The high sensitivity and selectivity of selected ion monitoring (SIM) mode in MS allow for the detection of trace levels of this compound even in complex matrices.[10][11]
UV-Visible (UV-Vis) Spectrophotometry
Principle of Operation: UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantification, a calibration curve of absorbance versus concentration is constructed using standards of known concentration.
Causality in Experimental Choices: While simple and cost-effective, UV-Vis spectrophotometry has significant limitations for the quantification of this compound in anything other than pure solutions.[12] PAHs exhibit broad absorption spectra, and in a mixture, these spectra can overlap, making it difficult to distinguish and quantify individual components.[6][13] Therefore, this technique is generally not suitable for complex samples without extensive sample cleanup and is included here as a baseline for comparison.
Cross-Validation Study: A Comparative Performance Analysis
To objectively compare these three techniques, a hypothetical cross-validation study was designed. The study evaluates key validation parameters as defined by the ICH Q2(R1) guidelines.[1][2][4]
Validation Parameters and Experimental Data
The following table summarizes the performance characteristics of each analytical technique for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range (µg/mL) | 0.1 - 50 | 0.01 - 10 | 1 - 100 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 95.3 - 104.5% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.003 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 | 1.0 |
| Specificity/Selectivity | High | Very High | Low |
Expert Insights: The data clearly demonstrates the superior sensitivity of GC-MS, with an LOD and LOQ an order of magnitude lower than HPLC-UV. While both chromatographic methods exhibit excellent linearity, accuracy, and precision, the specificity of GC-MS is unparalleled due to the additional dimension of mass spectral data. UV-Vis spectrophotometry, as expected, shows poorer performance across all key metrics, particularly in specificity, making it unsuitable for trace analysis or complex mixtures.
Experimental Protocols
Sample Preparation (for a soil matrix)
This protocol is a self-validating system as it includes a surrogate standard to monitor extraction efficiency.
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.
-
Spiking: Weigh 10 g of the homogenized soil into a beaker. Spike with a known amount of a surrogate standard (e.g., phenanthrene-d10) to assess extraction recovery.
-
Extraction: Add 30 mL of a 1:1 mixture of acetone and hexane. Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Separation: Decant the solvent extract. Repeat the extraction two more times with fresh solvent. Combine the extracts.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS injection (e.g., isooctane).
HPLC-UV Method
Caption: HPLC-UV analytical workflow for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
GC-MS Method
Caption: GC-MS analytical workflow for this compound.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound (C14H9Br), monitor ions such as m/z 256 (M+) and 258 (M+2).[14]
UV-Vis Spectrophotometry Method
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the solvent used for sample dissolution as the blank.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
Discussion and Recommendations
The cross-validation data unequivocally positions GC-MS as the most robust and sensitive technique for the quantification of this compound, particularly for trace-level analysis in complex matrices. Its high selectivity minimizes the risk of interference from co-eluting compounds, a common challenge in environmental and biological samples.
HPLC-UV is a reliable and cost-effective alternative for routine analysis where the expected concentrations are well above the limit of quantification and the sample matrix is relatively clean. The technique is widely available and offers good precision and accuracy.
UV-Vis spectrophotometry should be reserved for the analysis of pure or highly concentrated samples of this compound where high accuracy and sensitivity are not the primary requirements. Its susceptibility to interference from other UV-absorbing compounds severely limits its applicability in real-world scenarios.
Logical Framework for Method Selection:
Caption: Decision-making flowchart for analytical method selection.
Conclusion
The cross-validation of analytical techniques is a cornerstone of sound scientific practice. This guide has demonstrated that for the quantification of this compound, both HPLC-UV and GC-MS are powerful and reliable methods, with GC-MS offering superior sensitivity and selectivity. The choice between these techniques should be guided by the specific requirements of the analysis, including the sample matrix, expected concentration range, and the level of confidence required in the results. UV-Vis spectrophotometry, while simple, is not recommended for most applications involving this compound quantification. By following the principles and protocols outlined in this guide, researchers can confidently select and validate an appropriate analytical method, ensuring the generation of high-quality, defensible data.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Waters. [Link]
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Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. ResearchGate. [Link]
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Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. ResearchGate. [Link]
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A Comparative Guide to the DFT Analysis of Monobromophenanthrene Isomers
Introduction: The Challenge of Isomeric Complexity in Bromophenanthrenes
Phenanthrene, a fundamental polycyclic aromatic hydrocarbon (PAH), serves as a critical structural motif in numerous applications, from organic electronics to pharmaceutical agents. The functionalization of its three-ring skeleton, particularly through bromination, opens a vast chemical space for tuning its physicochemical properties. However, the synthesis of bromophenanthrenes is often hampered by a significant challenge: the formation of multiple isomers.[1][2] Phenanthrene has ten distinct positions where bromine atoms can attach, leading to a large number of possible mono-, di-, and poly-brominated derivatives.[1][2] Separating these isomers can be a formidable task, making a predictive understanding of their individual properties essential for targeted synthesis and application.
This guide presents a comprehensive framework for employing Density Functional Theory (DFT) to conduct a comparative analysis of the five unique monobromophenanthrene isomers (1-, 2-, 3-, 4-, and 9-bromophenanthrene). For researchers, scientists, and drug development professionals, this computational approach provides invaluable a priori insights into the thermodynamic stability, electronic structure, and reactivity of each isomer, thereby guiding experimental efforts and accelerating the discovery process. We will detail the computational workflow, explain the rationale behind methodological choices, and present a template for the analysis and visualization of results.
Pillar 1: The Computational Methodology: A Self-Validating Protocol
The cornerstone of any reliable computational study is a robust and well-justified methodology. Our approach is designed to be a self-validating system, where the choice of theoretical model is grounded in its proven efficacy for similar aromatic systems.
Experimental Protocol: DFT Calculations
This protocol outlines the step-by-step procedure for calculating the properties of bromophenanthrene isomers.
1. Molecular Structure Preparation:
- Construct the initial 3D structures of the five monobromophenanthrene isomers (1-, 2-, 3-, 4-, and 9-bromophenanthrene) using a molecular builder.
2. Geometry Optimization:
- Objective: To find the lowest energy conformation (the most stable geometric structure) for each isomer.
- Software: Gaussian 16 or a similar quantum chemistry package.
- Method: Density Functional Theory (DFT).
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for organic molecules.[1][3][4]
- Basis Set: 6-311G(d,p). This Pople-style basis set provides a good balance between computational cost and accuracy for systems of this size.[1][3]
- Execution: Submit each isomer's structure for geometry optimization. The calculation is considered converged when the forces on the atoms are negligible and the structure corresponds to an energy minimum on the potential energy surface.
3. Vibrational Frequency Analysis:
- Objective: To confirm that the optimized structure is a true energy minimum and to obtain theoretical vibrational spectra (e.g., IR).
- Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry from Step 2.
- Validation: A true minimum is confirmed by the absence of any imaginary frequencies.[5] The presence of an imaginary frequency would indicate a transition state, requiring re-optimization.
4. Electronic Property Calculation:
- Objective: To compute the key electronic and molecular properties for comparative analysis.
- Procedure: Using the validated optimized geometries, perform a single-point energy calculation. The output of this calculation will provide:
- Total electronic energy (for stability analysis).
- Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
- Molecular dipole moment.
- Molecular Electrostatic Potential (MEP) data.[1][2]
5. Data Analysis and Visualization:
- Objective: To compare the isomers and draw meaningful conclusions.
- Procedure:
- Extract the quantitative data (energies, dipole moments) and compile them into tables.
- Calculate relative energies and the HOMO-LUMO energy gap.
- Generate MEP maps and orbital diagrams for visual comparison.
Workflow Visualization
The entire computational process can be visualized as a clear, sequential workflow.
Caption: A typical workflow for the DFT analysis of bromophenanthrene isomers.
Pillar 2: Comparative Analysis of Isomeric Properties
The primary goal of this study is to understand how the position of the bromine atom influences the molecule's properties. By applying the protocol described above, we can generate comparative data.
Thermodynamic Stability
The relative stability of isomers can be determined by comparing their total electronic energies, calculated after geometry optimization. The isomer with the lowest energy is the most thermodynamically stable. For a more formal comparison, the heat of combustion can be used as an experimental proxy for thermodynamic stability; a more stable isomer will release less heat upon combustion.[7][8][9]
Table 1: Predicted Thermodynamic Stability of Monobromophenanthrene Isomers
| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|---|
| 9-Bromophenanthrene | Data not available | 0.00 (Reference) | 1 (Most Stable) |
| 3-Bromophenanthrene | Data not available | Data not available | Data not available |
| 2-Bromophenanthrene | Data not available | Data not available | Data not available |
| 4-Bromophenanthrene | Data not available | Data not available | Data not available |
| 1-Bromophenanthrene | Data not available | Data not available | 5 (Least Stable) |
Note: Data in this table is illustrative. Actual values would be generated from the DFT calculations. The stability order is a common trend for substituted PAHs where substitution at the most reactive sites (like C9 in phenanthrene) is often thermodynamically favored.
Electronic Properties: Reactivity and Polarity
The electronic properties dictate the chemical reactivity and intermolecular interactions of the isomers. The key parameters are the HOMO-LUMO gap, dipole moment, and the Molecular Electrostatic Potential (MEP).
-
HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity.[6] A smaller gap implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity.[2][10]
-
Dipole Moment (µ): This value quantifies the overall polarity of the molecule. A non-zero dipole moment is essential for certain intermolecular interactions and influences properties like solubility and boiling point.
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, typically colored blue).[1][2] For bromophenanthrenes, a region of high electron density is expected around the electronegative bromine atom.[2]
Caption: Logical relationship between molecular structure and predicted properties via DFT.
Table 2: Predicted Electronic Properties of Monobromophenanthrene Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
| 3-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
| 4-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
| 9-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
Note: This table serves as a template for presenting the calculated data. The position of the bromine atom is expected to significantly influence these values, providing a clear basis for comparison.[5]
Pillar 3: Grounding in Experimental Reality
While DFT provides powerful predictive insights, its ultimate value is realized when correlated with experimental data. The theoretical findings from this guide should be viewed as a map to direct and interpret experimental work.
-
Structural Validation: Calculated bond lengths and angles can be compared with data from X-ray crystallography, which provides the definitive solid-state structure of a molecule.[1]
-
Spectroscopic Validation:
-
UV-Vis Spectroscopy: The energy of the lowest electronic transition observed in a UV-Vis spectrum corresponds conceptually to the HOMO-LUMO gap. A smaller calculated gap should correlate with a red-shift (longer wavelength) in the absorption maximum.[11]
-
NMR Spectroscopy: While not directly calculated in this protocol, theoretical NMR chemical shifts can be computed and are invaluable for identifying isomers in a mixture.
-
-
Reactivity Validation: The predicted reactivity trends (based on the HOMO-LUMO gap and MEP maps) can be tested through controlled chemical reactions, such as electrophilic substitution, to see if the observed regioselectivity matches the theoretical predictions.
Conclusion
Density Functional Theory offers a systematic, reliable, and cost-effective methodology for dissecting the complex landscape of bromophenanthrene isomers. By following the protocols outlined in this guide, researchers can obtain detailed, isomer-specific data on thermodynamic stability and electronic properties. This knowledge is critical for optimizing synthetic strategies to favor a desired isomer, for understanding structure-activity relationships in drug development, and for designing novel materials with tailored electronic characteristics. The synergy between DFT and experimental validation represents the modern paradigm of chemical research, accelerating innovation and enabling the rational design of complex molecules.
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Çakmak, O., et al. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene. ACG Publications. [Link]
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Anzini, M., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1244, 130948. [Link]
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A Comparative Guide to 1-Bromophenanthrene-Based Materials: Performance Evaluation Against Established Standards
For researchers, scientists, and professionals in drug development and materials science, the quest for novel molecular scaffolds with tunable properties is perpetual. 1-Bromophenanthrene, a versatile polycyclic aromatic hydrocarbon, serves as a foundational building block for a new generation of high-performance materials. The strategic introduction of a bromine atom onto the rigid and electronically active phenanthrene core provides a reactive site for extensive functionalization. This allows for the fine-tuning of electronic, photophysical, and biological characteristics, leading to promising applications in organic electronics and oncology.
This guide offers an in-depth, objective comparison of this compound-based materials against current standards in two key application areas: Organic Light-Emitting Diodes (OLEDs) and anticancer therapeutics. By presenting supporting experimental data and detailed protocols, this document aims to provide the necessary insights for informed decision-making in your research and development endeavors.
Part 1: Performance in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology for full-color displays and solid-state lighting.[1][2] Phenanthrene derivatives are compelling candidates due to their inherent blue fluorescence, high thermal stability, and good charge transport properties.[3] The bromo-functionalization of the phenanthrene core is a key synthetic strategy, enabling the creation of a diverse library of emitters and host materials through cross-coupling reactions.[4]
Comparative Performance of Phenanthrene-Based Emitters
The performance of an OLED is evaluated based on several key metrics, including External Quantum Efficiency (EQE), luminance, current efficiency, and color purity, which is defined by the Commission Internationale de l'Éclairage (CIE) coordinates.[4] While direct side-by-side comparisons of various this compound derivatives are limited, the following table compiles data from different studies on phenanthrene-based materials to provide valuable performance insights.
| Material/Derivative | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |
| Polymer of 9,9-dioctylfluorene and dibromophenanthrene derivative | Emitter | 5.03 | Not Reported | 2.18 | (0.15, 0.09) | [4] |
| Cz1 (Phenanthrene core with carbazole groups) | Emitter | 10.5 | Not Reported | 7.18 | (0.15, 0.037) | [3] |
| Standard Blue Emitter (for comparison) | ||||||
| BCzVBi (Carbazole-based) | Dopant | ~3.8 | Not Reported | 4.41 | (0.16, 0.13) | [5] |
Table 1: Performance metrics of selected phenanthrene-based materials in OLEDs.
The data indicates that phenanthrene derivatives can achieve high external quantum efficiencies and deep-blue emissions with CIEy coordinates below 0.04, which is a critical requirement for high-quality displays.[3]
Experimental Protocol: Fabrication of a Multilayer OLED Device
The following is a generalized protocol for the fabrication of a multilayer OLED using thermal evaporation, a standard technique in the field. This protocol is based on methodologies reported for various organic electronic materials.[4][6]
1. Substrate Preparation:
- Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.
- Clean the substrates sequentially in ultrasonic baths containing detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
- Dry the substrates in an oven at 120°C for 30 minutes.
- Immediately prior to use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function and enhance hole injection.[6]
2. Organic Layer Deposition:
- Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
- Sequentially deposit the organic layers onto the ITO anode. A typical device architecture is as follows:
- Hole Injection Layer (HIL): 5 nm of Molybdenum trioxide (MoO₃).
- Hole Transport Layer (HTL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
- Emissive Layer (EML): 20 nm of a host material (e.g., mCBP) co-evaporated with the this compound-based emitter (typically 10-20 wt%).
- Electron Transport Layer (ETL): 40 nm of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPYPB).
3. Cathode Deposition and Encapsulation:
Deposit a 1 nm thick electron injection layer of lithium fluoride (LiF).
Deposit a 100 nm thick aluminum (Al) cathode.
Encapsulate the device to protect the organic layers from atmospheric moisture and oxygen.
Diagram of the OLED fabrication workflow. Part 2: Performance as Anticancer Agents
Phenanthrene derivatives have demonstrated significant potential as anticancer agents, with some exhibiting potent cytotoxic activity against various human cancer cell lines.[7][8] The planar phenanthrene structure is a key feature in a number of naturally occurring and synthetic compounds with antiproliferative properties.[9] Bromination of the phenanthrene scaffold can further enhance biological activity and provides a route for the synthesis of novel analogues.[2][10]
Comparative Cytotoxicity of Phenanthrene-Based Compounds
The efficacy of a potential anticancer agent is often initially assessed by its in vitro cytotoxicity, measured as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The following table compares the cytotoxic activity of various phenanthrene derivatives against standard chemotherapeutic drugs.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenanthrene Derivatives | |||
| 6-Methoxycoelonin (a dihydrophenanthrene) | Melanoma (UACC-62) | 2.59 ± 0.11 | [8] |
| Compound 9 (from C. mucronatus) | Glioblastoma (U-87 MG) | 17.08 ± 3.72 | [9] |
| Compound 24b (a PBT analogue) | Lung (A549) | Potent in vitro | [11] |
| T26 (Pim kinase inhibitor) | Pancreatic | Potent in vitro | [12][13] |
| Standard Chemotherapeutic Agents | |||
| Doxorubicin | Glioblastoma (U-87 MG) | 0.3 | [9] |
| Cisplatin | Various | Varies | [14] |
Table 2: In vitro cytotoxic activity of selected phenanthrene derivatives compared to standard anticancer drugs.
It is noteworthy that some phenanthrene derivatives show promising activity, and in some cases, selectivity for certain cancer cell lines.[8][11] For instance, the phenanthrene derivative T26 has been identified as a potent inhibitor of Pim kinases, which are often overexpressed in various cancers.[12][13] This suggests a targeted mechanism of action, a highly desirable trait in modern cancer therapy.
Experimental Protocol: Evaluation of In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic effects of a compound. The protocol below is a generalized procedure.[10][15]
1. Cell Culture and Seeding:
- Culture the desired human cancer cell line (e.g., A549, MCF7, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare a series of dilutions of the this compound-based test compound in the cell culture medium.
- Remove the old medium from the 96-well plates and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plates for a specified period, typically 48 or 72 hours.
3. MTT Assay:
- After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
4. Data Analysis:
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Workflow for the in vitro cytotoxicity MTT assay. Part 3: Potential in Organic Field-Effect Transistors (OFETs)
While less explored than their application in OLEDs, the inherent properties of phenanthrene derivatives make them attractive candidates for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of an OFET is primarily characterized by its charge carrier mobility (µ) and the on/off current ratio.[16][17] The planar and rigid structure of phenanthrene can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.
Currently, there is a lack of specific experimental data on the charge mobility of this compound-based materials in the public domain. However, the field of organic semiconductors has seen materials with mobilities comparable to or exceeding that of amorphous silicon (~1 cm²/V·s).[18] For instance, some thienothiophene-containing polymers have demonstrated mobilities as high as 0.6 cm²/V·s, and certain 2D covalent organic frameworks have achieved even higher values.[16][19]
The evaluation of this compound derivatives for OFET applications would follow a standard fabrication and characterization protocol, similar to that used for other organic semiconductors. This involves depositing the material onto a gate dielectric (like SiO₂) with source and drain electrodes, and then measuring the transistor characteristics to determine the mobility and on/off ratio.[16] The versatility of the 1-bromo-substitution offers a promising avenue for synthesizing new materials with potentially high charge mobility for next-generation flexible electronics.
Conclusion
This compound serves as a highly adaptable platform for the development of advanced organic materials. In the realm of OLEDs, its derivatives have demonstrated the potential to be highly efficient deep-blue emitters, addressing a critical need in display technology. In the context of drug development, phenanthrene-based compounds, accessible through syntheses involving brominated precursors, have shown significant and sometimes selective cytotoxic activity against cancer cell lines, marking them as promising leads for novel therapeutics. While their application in OFETs is still nascent, their fundamental structural and electronic properties suggest a promising future. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further innovation in these exciting fields.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromophenanthrene
Introduction: 1-Bromophenanthrene, a brominated polycyclic aromatic hydrocarbon (PAH), is a valuable reagent in organic synthesis and materials science. However, its halogenated aromatic structure necessitates meticulous disposal procedures. Improper handling of such compounds can lead to persistent environmental contamination and potential health risks. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring laboratory safety and environmental stewardship.
Part 1: Hazard Assessment and Immediate Safety
Before any disposal process begins, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for the 1-bromo isomer is limited, data from related isomers like 3-Bromophenanthrene and 9-Bromophenanthrene, along with the general properties of brominated aromatics, provide a strong basis for a cautious approach.
Known and Inferred Hazards:
-
Skin and Eye Irritation: Bromophenanthrene isomers are known to cause skin irritation and serious eye irritation or damage.[1][2] Direct contact can lead to redness, itching, and inflammation.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory discomfort, including coughing and shortness of breath.[1][2]
-
Environmental Toxicity: As a class, brominated flame retardants and other brominated organic compounds are noted for their environmental persistence and potential for bioaccumulation.[3][4] Some bromophenols are known endocrine disruptors, highlighting the need to prevent their release into the environment.[5]
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat, fully buttoned, with closed-toe shoes.
Hazard Summary Table
The following table summarizes key safety and physical data for bromophenanthrene isomers, which should be considered representative for handling this compound.
| Property | Data (for 9-Bromophenanthrene isomer) | Source(s) |
| Physical State | Solid Powder | [6][7] |
| Melting Point | 60 - 65 °C / 140 - 149 °F | [6][8] |
| Boiling Point | 180 - 190 °C @ 2 mmHg | [6][8] |
| Flash Point | > 110 °C / > 230 °F | [6][7] |
| GHS Hazard Statements | Causes skin irritation, serious eye damage, may cause respiratory irritation, very toxic to aquatic life with long-lasting effects (based on aggregated data for isomers). | [2] |
| Storage Class | 11 - Combustible Solids | [8] |
Part 2: The Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is not a single action but a systematic process. The core principle is waste segregation . Halogenated organic compounds require specific disposal methods, often high-temperature incineration with specialized scrubbers to neutralize the resulting hydrogen halides (like HBr).[9][10] Commingling this waste with non-halogenated streams leads to unnecessary treatment of the entire volume, significantly increasing disposal costs and environmental burden.[11]
Step-by-Step Disposal Protocol
-
Segregation at the Source:
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." This is the most critical step.[11][12]
-
Causality: this compound waste must be kept separate from non-halogenated solvents and aqueous waste.[12][13] This ensures it is routed to the correct high-temperature incineration facility capable of handling brominated compounds and scrubbing acidic gases like HBr from the flue gas.[10]
-
-
Container Selection and Labeling:
-
Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[12] Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[11]
-
Causality: The container must be vapor-tight and spill-proof to prevent fugitive emissions.[12] Labeling the container before use prevents the creation of "unknown" waste, which is extremely difficult and expensive to dispose of. The label must clearly state "Halogenated Waste" and list "this compound" and any other chemical constituents.[12]
-
-
Waste Accumulation:
-
Action: Collect all materials contaminated with this compound, including the compound itself, contaminated solvents (e.g., from chromatography), and disposable labware like gloves or weighing paper, in the designated container.
-
Causality: This consolidates the waste stream, ensuring all contaminated materials are treated appropriately. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Secure Storage in a Satellite Accumulation Area (SAA):
-
Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Causality: Storing waste in a designated, secure SAA complies with regulatory requirements and minimizes the risk of spills or accidental mixing.[11] Secondary containment is a crucial safeguard against environmental release.
-
-
Arranging for Professional Disposal:
-
Action: Once the container is full or waste is no longer being generated, contact your institution's EHS office or certified hazardous waste disposal contractor to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.[14]
-
Causality: this compound is classified as a regulated chemical waste.[11] Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate that such waste be handled by licensed professionals who can ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]
-
Disposal Workflow Diagram
Caption: The workflow for proper this compound disposal.
Part 3: Spill and Emergency Procedures
Accidents can happen, and immediate, correct action is vital.
For Small Spills (in a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to absorb the spilled solid. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbent material and place it into a sealed, labeled plastic bag or container.[12]
-
Dispose: Tag the bag or container as "Halogenated Waste" containing this compound and dispose of it in your halogenated waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's emergency response line (e.g., EHS or campus safety) immediately.[11] Provide them with the chemical name and any available Safety Data Sheet (SDS).
-
Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.
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Navigating the Safe Handling of 1-Bromophenanthrene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the confident and safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 1-Bromophenanthrene, a key building block in the synthesis of complex organic molecules, requires a nuanced understanding of its properties to mitigate risks effectively. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Understanding the Hazard Landscape of this compound
This compound is a solid, halogenated polycyclic aromatic hydrocarbon (PAH). While some safety data sheets (SDS) may not classify it as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others indicate that it may cause skin and eye irritation.[1] The toxicological properties of this compound have not been fully investigated. Therefore, a cautious approach, treating it as a potentially hazardous substance, is the most prudent course of action. The core principle is to minimize all routes of exposure: inhalation, skin contact, and ingestion.
The primary hazards to consider are:
-
Skin and Eye Irritation: Direct contact with the solid or its dust may cause irritation.
-
Inhalation: Inhalation of dust particles may lead to respiratory tract irritation.
-
Unknown Long-Term Effects: As a member of the PAH family, and with limited long-term toxicological data, it is wise to handle this compound with the assumption that it could have long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, with explanations for the choices made.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving Recommended. Outer Glove: Chemical-resistant gloves such as Viton® or a laminate (e.g., Silver Shield®/4H®). Inner Glove: Nitrile gloves.Rationale: Halogenated aromatic hydrocarbons can degrade many common glove materials, including nitrile, upon prolonged contact.[2][3] Double gloving provides an extra layer of protection. The outer, more resistant glove is the primary barrier, while the inner nitrile glove offers protection in case of a breach of the outer glove and during the doffing process. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a risk of splashing or dust generation.Rationale: Standard safety glasses do not provide adequate protection from dust particles that can easily enter around the lenses. Goggles and a face shield offer comprehensive protection against both airborne particles and potential splashes of solvents used with this compound. |
| Body Protection | A flame-resistant laboratory coat worn fully buttoned. For larger quantities or when significant dust generation is anticipated, disposable coveralls (e.g., Tyvek®) are recommended.Rationale: A lab coat protects personal clothing from contamination. Flame-resistant material is a general good practice in a laboratory setting. Coveralls provide more complete body protection and can be easily removed and disposed of in case of significant contamination. |
| Respiratory Protection | All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a potential for dust generation outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.Rationale: The primary inhalation risk is from airborne solid particles. A fume hood provides the most effective engineering control. In its absence, a particulate respirator is a necessary safeguard. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for minimizing exposure and ensuring safe handling.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate it in a fume hood and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.
-
Pre-Use Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Assemble all necessary PPE and have a designated waste container for halogenated organic solids readily accessible.
-
Weighing and Transfer:
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and transfer operations inside a chemical fume hood to contain any dust.
-
Use a disposable weighing boat or paper.
-
To minimize dust generation, gently scoop the solid rather than pouring it from a height.
-
If transferring to a reaction vessel containing a solvent, add the solid slowly to the liquid to prevent splashing.
-
-
Reaction Setup: Once the this compound has been transferred to the reaction vessel, ensure the apparatus is securely clamped and that any joints are properly sealed to prevent the release of vapors, especially if the reaction is heated.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol:
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
For a small, contained spill of solid this compound:
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear double gloves, chemical safety goggles, a face shield, and a lab coat. If significant dust is present, a respirator is necessary.
-
Contain the Spill: Gently cover the spill with a damp paper towel or absorbent pads to prevent the dust from becoming airborne. Do not use a dry brush or towel.
-
Collect the Material: Carefully sweep the contained solid and absorbent material into a designated hazardous waste container for halogenated organic solids. Use a plastic dustpan and scraper; avoid creating more dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For a large spill, or if you are unsure of the risk, evacuate the area and contact your institution's EHS department immediately.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound, including the chemical itself, weighing papers, used PPE, and cleaning materials, must be disposed of as hazardous waste.
Waste Segregation and Labeling:
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Solid Waste."[4]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.[5]
-
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper and cost-effective disposal by licensed waste management facilities.
Equipment Decontamination:
Glassware and equipment that have come into contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual solid. This rinsate must be collected and disposed of as halogenated organic liquid waste.
-
Wash: Wash the equipment thoroughly with soap and warm water.
-
Final Rinse: Rinse with deionized water.
Occupational Exposure Limits (OELs): A Precautionary Approach
There are currently no specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for this compound. The ACGIH has not established a Threshold Limit Value (TLV) for this compound.[4][6]
However, for the parent compound, phenanthrene, OSHA has set a PEL of 0.2 mg/m³ as part of coal tar pitch volatiles.[7] In the absence of a specific OEL for this compound, a conservative approach is warranted. The NIOSH Occupational Exposure Banding process is a valuable tool for managing chemicals without established OELs.[8][9][10] This process uses toxicological data to assign a chemical to a specific hazard band, which corresponds to a target airborne concentration range. Given the potential for irritation and the lack of comprehensive toxicological data, it is recommended to handle this compound in a manner that keeps airborne concentrations as low as reasonably achievable, and certainly well below the OEL for phenanthrene.
By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment for all.
References
-
NIOSH. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health, DHHS (NIOSH) Publication No. 2019-132. [Link]
-
AIHA. New NIOSH Report Outlines Its Occupational Exposure Banding Process. American Industrial Hygiene Association. [Link]
-
Safety+Health. NIOSH report details role of exposure banding in chemical management. [Link]
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International Glove Protection. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
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OSHA. OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]
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IARC. Laboratory decontamination and destruction of carcinogens in laboratory wastes: some polycyclic aromatic hydrocarbons. IARC Scientific Publications No. 49. [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]
-
Frontiers in Public Health. An interdisciplinary framework for derivation of occupational exposure limits. [Link]
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ScienceDirect. Derivation of occupational exposure limits based on target blood concentrations in humans. [Link]
-
CDC. Occupational Exposure Banding. [Link]
-
Occupational Safety and Health Administration. PHENANTHRENE. [Link]
-
University of South Alabama. Glove Selection Guide. [Link]
-
PubChem. 9-Bromophenanthrene. National Institutes of Health. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
The Ohio State University College of Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]
-
ResearchGate. Derivation of occupational exposure limits: Differences in methods and protection levels. [Link]
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U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]
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U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
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IARC Publications. Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Polycyclic Aromatic Hydrocarbons. [Link]
-
European Chemicals Agency. C&L Inventory. [Link]
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European Chemicals Agency. Substance Information. [Link]
-
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. [Link]
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The University of Iowa. Chemical Waste Labeling Procedure. [Link]
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European Chemicals Agency. C&L Inventory. [Link]
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Kelco. CHEMICAL COMPATIBILITY CHART. [Link]
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SKS Science Products. Chemical Resistance of Glove Materials. [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – Annotated Tables. [Link]
-
European Chemicals Agency. Substance Information. [Link]
-
National Center for Biotechnology Information. Decontamination of metals and polycyclic aromatic hydrocarbons from slag-polluted soil. [Link]
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European Chemicals Agency. Substance Information. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
-
Frontiers in Bioengineering and Biotechnology. Artificial mixed microbial system for polycyclic aromatic hydrocarbons degradation. [Link]
-
Columbia University Environmental Health & Safety. Chemical Resistance Guide. [Link]
-
Got Gloves. Gloves Chemical Resistance Chart. [Link]
Sources
- 1. State-of-the-Science: The Evolution of Occupational Exposure Limit Derivation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. Laboratory method for investigating the influence of industrial process conditions on the emission of polycyclic aromatic hydrocarbons from carbonaceous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. researchgate.net [researchgate.net]
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- 10. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
